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  • Product: 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
  • CAS: 1240527-50-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride: A Key Intermediate for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design The quest for novel therapeutics with improved efficacy, selectivity, and phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Design

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond traditional flat, aromatic structures. In this context, spirocyclic scaffolds have emerged as a class of "privileged structures" in drug discovery. These unique three-dimensional frameworks, where two rings share a single atom, offer a compelling combination of conformational rigidity and spatial complexity. This rigidity can pre-organize pendant functional groups into well-defined vectors, enhancing binding affinity and selectivity for their biological targets. Furthermore, the inherent three-dimensionality of spirocycles often leads to improved physicochemical properties such as increased solubility and metabolic stability, which are critical for successful drug development, particularly for challenging targets within the central nervous system (CNS).[1][2]

This guide provides a comprehensive technical overview of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride (CAS Number: 1240527-50-7), a valuable building block for the synthesis of novel spirocyclic compounds targeting neurological disorders. Its structure combines the advantageous properties of the 1,4-dioxaspiro[4.5]decane core with a reactive aminomethyl and a hydroxyl group, offering multiple points for further chemical modification. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications. This document will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and its potential applications in the development of next-generation therapeutics for neurological diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug discovery campaigns. The properties of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 1240527-50-7[3]
Molecular Formula C₉H₁₈ClNO₃[3]
Molecular Weight 223.7 g/mol [3]
Appearance Predicted: White to off-white solidGeneral knowledge
Solubility Predicted: Soluble in water and polar organic solventsGeneral knowledge of hydrochloride salts
Storage 2-8°C, sealed, dry[3]

Synthesis and Purification

The proposed synthetic route involves a two-step process:

  • Cyanohydrin Formation: The synthesis begins with the nucleophilic addition of a cyanide anion to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one. This reaction, a cornerstone of organic synthesis, creates a new carbon-carbon bond and introduces a nitrile functionality, which serves as a precursor to the desired aminomethyl group.[4][5][6] The reaction is typically carried out using a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source, often generated in situ from a weak acid, to yield the corresponding cyanohydrin intermediate, 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Reduction of the Nitrile: The nitrile group of the cyanohydrin intermediate is then reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.[4][7] This reduction step concurrently transforms the nitrile into the aminomethyl group, yielding the free base of the target molecule, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

  • Salt Formation: Finally, the free base is converted to its hydrochloride salt to improve its stability and handling properties. This is typically achieved by treating a solution of the amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.

Proposed Synthetic Workflow

G start 1,4-Dioxaspiro[4.5]decan-8-one step1 Cyanohydrin Formation start->step1 NaCN, H+ intermediate 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile step1->intermediate step2 Nitrile Reduction intermediate->step2 1. LiAlH4 2. H2O product_base 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol step2->product_base step3 Salt Formation product_base->step3 HCl final_product 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride step3->final_product

Caption: Proposed synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water at 0 °C, add a solution of sodium cyanide (1.1 equivalents) in water.

  • Slowly add a weak acid, such as acetic acid, to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (3-4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile (1 equivalent) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Step 3: Formation of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

  • Dissolve the crude 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., 2M HCl in diethyl ether) until the solution becomes acidic.

  • The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to promote precipitation.

  • Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. The following techniques are recommended:

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Resonances corresponding to the protons of the cyclohexane and dioxolane rings, as well as signals for the aminomethyl (-CH₂NH₃⁺) and hydroxyl (-OH) protons. ¹³C NMR: Signals for all nine carbon atoms in the molecule, including the spiro carbon and the carbon of the aminomethyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (broad, ~3000 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and C-O stretches (~1050-1150 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak (or M+H⁺) corresponding to the free base (C₉H₁₇NO₃) at m/z 187.12.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A suitable method would likely involve a C18 reversed-phase column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA).
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be in close agreement with the calculated values for the molecular formula C₉H₁₈ClNO₃.

Applications in Drug Discovery

The unique structural features of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride make it a highly attractive starting material for the synthesis of novel compounds targeting the central nervous system. The spirocyclic core provides a rigid scaffold that can be elaborated upon to create molecules with precise three-dimensional arrangements of pharmacophoric elements. This is particularly important for achieving high affinity and selectivity for CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The primary amine and hydroxyl groups serve as versatile handles for a wide range of chemical modifications. For instance, the amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The hydroxyl group can be etherified, esterified, or used as a directing group in further synthetic transformations. This allows for the rapid generation of libraries of diverse spirocyclic compounds for screening against various neurological targets.

Given its structural motifs, this building block is particularly well-suited for the development of potential therapeutics for:

  • Neurodegenerative Diseases: The development of small molecules that can modulate targets involved in neuroinflammation, protein aggregation, or neuronal survival is a key strategy in the fight against diseases like Alzheimer's and Parkinson's.[1]

  • Psychiatric Disorders: The precise control over the spatial orientation of functional groups afforded by the spirocyclic scaffold can be leveraged to design potent and selective ligands for neurotransmitter receptors and transporters implicated in depression, anxiety, and schizophrenia.

  • Pain Management: The development of novel analgesics with improved side-effect profiles often involves targeting specific receptor subtypes or ion channels in the central and peripheral nervous systems.

Logical Flow for Application in a Drug Discovery Program

G start 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol HCl step1 Chemical Derivatization start->step1 Amine/Alcohol Chemistry intermediate Library of Novel Spirocyclic Compounds step1->intermediate step2 High-Throughput Screening intermediate->step2 Biological Assays product_base Hit Compounds step2->product_base step3 Lead Optimization product_base->step3 Structure-Activity Relationship (SAR) Studies final_product Clinical Candidate step3->final_product

Caption: Role in a typical drug discovery pipeline.

Conclusion

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutics, particularly for neurological disorders. Its spirocyclic core provides a unique three-dimensional scaffold that can lead to compounds with improved pharmacological properties. While detailed experimental data for this specific compound is not widely published, this guide has provided a comprehensive overview of its properties, a plausible and robust synthetic strategy, and a rationale for its application in modern drug discovery. As the demand for innovative CNS-penetrant drugs continues to grow, the utility of such well-designed, three-dimensional building blocks will undoubtedly increase, paving the way for the development of new and effective treatments for a range of debilitating neurological conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • McMurry, J. (2016). Organic Chemistry. Cengage Learning.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • MySkinRecipes. (n.d.). 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. Retrieved January 20, 2026, from [Link]

  • Domainex. (n.d.). CNS Drug Discovery. Retrieved January 20, 2026, from [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Medicinal chemical properties of successful central nervous system drugs. ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved January 20, 2026, from [Link]

  • PubChemLite. (n.d.). [8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, a spirocyclic compound with potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details its physicochemical properties, a proposed synthetic route, and a discussion of its potential therapeutic relevance based on the biological activity of structurally related molecules.

Physicochemical Properties

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a chiral, spirocyclic compound. Its structure features a 1,4-dioxaspiro[4.5]decane core, which is a common motif in medicinal chemistry due to its conformational rigidity and three-dimensional character. The presence of a primary amine and a tertiary alcohol functional group suggests its potential for various chemical modifications and interactions with biological targets.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Formula C9H18ClNO3[1]
Molecular Weight 223.70 g/mol [2]
CAS Number 1240527-50-7
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents
pKa The primary amine is expected to have a pKa in the range of 9-10

Synthesis and Mechanism

Proposed Synthetic Pathway

Synthetic Pathway A 1,4-Dioxaspiro[4.5]decan-8-one B Intermediate Cyanohydrin Amine A->B 1. KCN, NH4Cl 2. H2O C 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol B->C Reduction (e.g., LiAlH4 or H2/Raney Ni) D 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride C->D HCl in Ether

Caption: Proposed synthetic pathway for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

Experimental Protocol

Step 1: Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (Strecker-type Reaction and Reduction)

This one-pot reaction combines the principles of the Strecker synthesis to form an α-amino nitrile, which is then reduced in situ to the desired amino alcohol.

  • Reaction: 1,4-Dioxaspiro[4.5]decan-8-one is reacted with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride) in an aqueous or alcoholic solvent. This initially forms a cyanohydrin, which then reacts with ammonia (generated in situ from the ammonium salt) to yield an α-amino nitrile.

  • Reduction: The intermediate α-amino nitrile is then reduced to the corresponding primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically used for this transformation. Alternatively, catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere can be employed.

  • Work-up: Following the reduction, the reaction is carefully quenched with water and a base (e.g., sodium hydroxide solution) to decompose the aluminum salts. The product is then extracted into an organic solvent, and the solvent is removed under reduced pressure to yield the crude amino alcohol. Purification can be achieved through column chromatography or crystallization.

Step 2: Formation of the Hydrochloride Salt

  • Procedure: The purified 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or methanol.

  • A solution of hydrogen chloride in ether (or another appropriate solvent) is then added dropwise with stirring.

  • The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • The solid product is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

Potential Applications in Drug Discovery

While specific biological activities for 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride have not been extensively reported, the spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry.[3] The rigid, three-dimensional nature of this core allows for precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets.[4]

As a Scaffold for Novel Therapeutics

Spirocyclic compounds are increasingly being incorporated into clinical candidates and approved drugs due to their ability to improve drug-like properties.[5] The introduction of a spirocyclic motif can enhance metabolic stability, modulate lipophilicity, and improve the conformational profile of a molecule, leading to increased potency and selectivity.[5]

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

Derivatives of the spiro[4.5]decanone core have been identified as potent inhibitors of HIF prolyl hydroxylases (PHDs).[3][6] These enzymes are key regulators of the cellular response to low oxygen levels (hypoxia). By inhibiting PHDs, the transcription factor HIF-α is stabilized, leading to the expression of genes involved in red blood cell production (erythropoiesis) and blood vessel formation (angiogenesis). As such, PHD inhibitors are being investigated for the treatment of anemia and ischemic diseases.[6] The structural features of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride make it a potential building block for the synthesis of novel PHD inhibitors.

Tumor Imaging

Radiolabeled derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as imaging agents for tumors that overexpress the sigma-1 (σ1) receptor.[7] The spirocyclic core provides a stable platform for the attachment of a radiolabel and a targeting moiety. Given its structure, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride could serve as a precursor for the development of new positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents.

Safety and Handling

Detailed toxicological data for 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Conclusion

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic compound with a unique three-dimensional structure that makes it an attractive building block for medicinal chemistry and drug discovery. While its specific biological activities are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests its potential in the development of novel therapeutics, particularly in the areas of anemia, ischemic diseases, and cancer imaging. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties.

References

  • CP Lab Safety. 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, 97% Purity, C9H18ClNO3, 250 mg. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3014642. [Link]

  • PubChemLite. 60480-09-3 (C9H18ClNO3). [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • PubMed Central. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • RSC Publishing. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

Sources

Foundational

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride chemical properties

An In-Depth Technical Guide to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties and potential applications of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. The information presented herein is curated to provide both foundational knowledge and practical insights into the handling and utilization of this unique spirocyclic compound.

Introduction: A Spirocyclic Scaffold of Interest

Spirocyclic systems are a fascinating class of molecules in organic chemistry, characterized by two rings connected by a single common atom. This structural motif imparts a three-dimensional rigidity that is highly sought after in medicinal chemistry for its potential to enhance binding affinity and selectivity to biological targets. 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, with its protected ketone functionality and primary amine, represents a versatile building block for the synthesis of more complex molecules, particularly in the realm of novel therapeutics.

The presence of the 1,4-dioxaspiro[4.5]decane core, which is a protected form of a cyclohexanone, allows for selective chemical transformations at other positions of the molecule. The aminomethyl and hydroxyl groups at the spiro-carbon offer multiple points for derivatization, making this compound a valuable intermediate in the construction of diverse chemical libraries.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in a research and development setting. This section outlines the key identifiers and physicochemical characteristics of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

PropertyValueSource
Chemical Name 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochlorideJ&K Scientific[1]
CAS Number 1240527-50-7J&K Scientific[1]
Molecular Formula C9H18ClNO3CP Lab Safety[2]
Molecular Weight 223.70 g/mol Calculated
Appearance Likely a solid, given it is a hydrochloride saltInferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred
Melting Point Not available
Boiling Point Not available
pKa The pKa of the aminomethyl group is predicted to be around 10.20 for the free base.Guidechem[3]

Spectroscopic Profile

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the dioxolane ring, the cyclohexane ring protons, and the aminomethyl group. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the spiro-carbon, the carbons of the dioxolane and cyclohexane rings, and the aminomethyl carbon.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine salt, C-O stretches of the ether and alcohol functionalities, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum of the free base (C9H17NO3) would show a molecular ion peak at m/z 203.12. The hydrochloride salt would likely not show the parent ion but rather the ion of the free base.

Synthesis and Reaction Chemistry

The synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride would logically start from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. This precursor is a commercially available and widely used synthetic intermediate.[4][5][6] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method to introduce an aminomethyl group at a tertiary alcohol center is through the Strecker synthesis followed by reduction, or via the addition of a cyanide equivalent to the ketone, followed by reduction of the nitrile.

Synthesis_Workflow A 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8) B Cyanohydrin Intermediate A->B  NaCN, H2O   C 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (Free Base) B->C  LiAlH4 or H2/Raney Ni   D 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride (Final Product) C->D  HCl in Ether or Dioxane  

Caption: Proposed synthetic workflow for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on standard organic synthesis techniques for the proposed pathway.

Step 1: Synthesis of the Cyanohydrin Intermediate

  • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one in a suitable solvent (e.g., ethanol/water mixture), add a solution of sodium cyanide in water at 0-5 °C.

  • Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ.

  • Allow the reaction to stir at room temperature until completion, monitored by TLC.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Dissolve the cyanohydrin intermediate in a dry, inert solvent (e.g., THF or diethyl ether).

  • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • Quench the reaction carefully with water and a sodium hydroxide solution.

  • Filter the resulting solids and concentrate the filtrate to obtain the crude free base, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or dioxane).

  • Slowly add a solution of hydrogen chloride in the same solvent.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is not widely available, safety precautions can be inferred from related compounds.

  • General Handling: Use in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][8]

  • Inhalation: May cause respiratory irritation.[8] If inhaled, remove to fresh air.[8]

  • Skin Contact: May cause skin irritation.[8] In case of contact, wash with plenty of soap and water.[8]

  • Eye Contact: Causes serious eye irritation.[8] In case of contact, rinse cautiously with water for several minutes.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Potential Applications in Drug Discovery and Development

The structural features of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The primary amine can be readily functionalized to introduce a wide range of substituents, while the hydroxyl group can be used for further modifications or as a hydrogen bond donor in interactions with biological targets. The protected ketone allows for deprotection at a later stage in a synthetic sequence, providing another handle for chemical elaboration.

This scaffold could be particularly useful in the design of ligands for G-protein coupled receptors (GPCRs) or ion channels, where the rigid spirocyclic core can help to pre-organize the pharmacophoric elements in a conformationally constrained manner, potentially leading to higher potency and selectivity.

Applications A 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol HCl B Lead Compound Generation A->B C Combinatorial Library Synthesis A->C D Fragment-Based Drug Design A->D E Novel Therapeutic Agents B->E C->E D->E

Caption: Potential applications in drug discovery and development.

Conclusion

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a promising chemical entity for researchers in the field of synthetic and medicinal chemistry. Its unique spirocyclic structure, coupled with the presence of versatile functional groups, provides a solid foundation for the creation of novel and structurally diverse molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid framework based on the known chemistry of related structures to enable its safe handling and effective utilization in the laboratory.

References

  • Safety Data Sheet for a related compound. (n.d.).
  • J&K Scientific. (n.d.). 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). [8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, 97% Purity, C9H18ClNO3, 250 mg. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

Sources

Exploratory

Elucidating the Molecular Architecture: A Technical Guide to the Structure of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic, field-proven approach to molecular characterization. We will explore the causality behind experimental choices and detail self-validating protocols to ensure the highest degree of scientific integrity.

Introduction

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique three-dimensional structure, featuring a spiroketal, a tertiary alcohol, and a primary amine hydrochloride, presents a compelling challenge for structural analysis. The presence of multiple functional groups and stereocenters necessitates a multi-faceted analytical approach to unambiguously determine its constitution and stereochemistry. This guide will detail the logical workflow and the application of key analytical techniques to achieve a definitive structural assignment.

The Strategic Workflow for Structure Elucidation

The elucidation of a novel molecular structure is a systematic process of hypothesis generation and experimental verification. For a molecule like 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, the workflow is designed to progressively build a complete picture of the molecule, from its elemental composition to its three-dimensional arrangement.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Structure Confirmation synthesis Proposed Synthesis ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms Sample ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Informs nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Map Connectivity & Stereochemistry ir->nmr Informs elucidation Final Structure Elucidation nmr->elucidation Confirms xray Single Crystal X-ray Diffraction (Optional, Definitive 3D Structure) xray->elucidation Definitive Confirmation

Caption: A logical workflow for the structural elucidation of a novel compound.

Part 1: Foundational Analysis - Elemental Composition and Functional Group Identification

Mass Spectrometry (MS)

Expertise & Experience: The initial step in characterizing an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose, providing a highly accurate mass measurement that allows for the unambiguous determination of the molecular formula.

Experimental Protocol (HRMS - ESI):

  • Sample Preparation: Dissolve approximately 1 mg of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the molecular formula.

Expected Results & Interpretation: The molecular formula of the free base, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, is C₉H₁₇NO₃. The expected monoisotopic mass of the protonated molecule [C₉H₁₈NO₃]⁺ is approximately 188.1287 m/z. The hydrochloride salt will dissociate in the ESI source, and the observed mass will correspond to the free base.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1][2] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[2][3]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride directly on the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3200 (broad)O-H (alcohol) and N-H (amine)Stretching
3000-2800C-H (alkane)Stretching
~2700-2400 (broad)N⁺-H (ammonium hydrochloride)Stretching
1640-1550N-H (amine)Bending
1200-1000C-O (ether and alcohol)Stretching

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region will indicate the presence of hydroxyl and amine groups. A very broad and strong absorption in the 2700-2400 cm⁻¹ range is characteristic of the N⁺-H stretching of an ammonium salt. The C-O stretching bands for the spiroketal and the tertiary alcohol will be prominent in the fingerprint region.

Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity between atoms.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical to ensure solubility and to exchange labile protons if desired.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire a suite of NMR spectra:

    • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

  • Data Analysis: Integrate and analyze the spectra to build the molecular framework.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.90s4HO-CH₂-CH₂-O
~3.20s2H-CH₂-NH₃⁺
~1.90-1.60m8HCyclohexane CH₂

Interpretation: The four protons of the dioxolane ring are expected to be equivalent and appear as a singlet around 3.90 ppm. The aminomethyl protons will be deshielded by the adjacent ammonium group and appear as a singlet around 3.20 ppm. The eight protons of the cyclohexane ring will appear as a complex multiplet in the upfield region. The hydroxyl proton and the ammonium protons will exchange with the D₂O solvent and will not be observed.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
Chemical Shift (ppm)DEPT-135Assignment
~108-Spiro Carbon (Cq)
~72-C-OH (Cq)
~64CH₂O-CH₂-CH₂-O
~45CH₂-CH₂-NH₃⁺
~35-25CH₂Cyclohexane CH₂

Interpretation: The spiro carbon will be significantly downfield. The tertiary carbon bearing the hydroxyl group will also be in the downfield region. The carbons of the dioxolane ring will appear around 64 ppm. The aminomethyl carbon will be around 45 ppm, and the cyclohexane carbons will be in the aliphatic region.

2D NMR for Connectivity Confirmation

nmr_connectivity H_dioxolane ~3.90 ppm (¹H) C_dioxolane ~64 ppm (¹³C) H_dioxolane->C_dioxolane HSQC C_spiro ~108 ppm (¹³C) H_dioxolane->C_spiro HMBC H_aminomethyl ~3.20 ppm (¹H) C_aminomethyl ~45 ppm (¹³C) H_aminomethyl->C_aminomethyl HSQC C_tert_alcohol ~72 ppm (¹³C) H_aminomethyl->C_tert_alcohol HMBC H_cyclohexane ~1.90-1.60 ppm (¹H) H_cyclohexane->C_spiro HMBC H_cyclohexane->C_tert_alcohol HMBC C_cyclohexane ~35-25 ppm (¹³C) H_cyclohexane->C_cyclohexane HSQC

Caption: Key 2D NMR correlations for confirming the molecular structure.

Trustworthiness: The combination of these NMR experiments provides a self-validating system. For instance, the HMBC correlation between the dioxolane protons and the spiro carbon confirms the spiroketal moiety. Similarly, correlations between the cyclohexane protons and both the spiro carbon and the tertiary alcohol carbon definitively establish the connectivity of the cyclohexane ring.

Part 3: The Definitive Proof - Single Crystal X-ray Diffraction

Expertise & Experience: While spectroscopic methods provide compelling evidence for the molecular structure, single crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[4] This technique is particularly valuable for confirming the relative stereochemistry of chiral centers.

Experimental Protocol (Single Crystal XRD):

  • Crystal Growth: Grow suitable single crystals of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Expected Outcome: The X-ray crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the relative stereochemistry of the molecule. It will also reveal the packing of the molecules in the crystal lattice and the hydrogen bonding interactions involving the hydroxyl, ammonium, and chloride ions.

Conclusion

The structural elucidation of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide, from foundational mass spectrometry and FTIR to the detailed connectivity mapping with advanced NMR techniques, and culminating in the definitive proof from X-ray crystallography, researchers can confidently and accurately determine the complete molecular architecture. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical aspect in all areas of chemical research and development.

References

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  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Retrieved from [Link]

  • PubChem. (n.d.). [8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol. Retrieved from [Link]

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  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • National Institutes of Health. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

  • ResearchGate. (2023). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]

  • PubMed. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Spectral Analysis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride

Molecular Structure and Functional Group Analysis Before delving into the spectral data, it is crucial to understand the molecular architecture of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. The compound...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Functional Group Analysis

Before delving into the spectral data, it is crucial to understand the molecular architecture of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. The compound features a spirocyclic core, a tertiary alcohol, a primary aminomethyl group, and a hydrochloride salt of the amine. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, the spectrum is predicted to be complex due to the number of protons in different chemical environments. The hydrochloride form will influence the chemical shifts of protons near the amine group.

Expected ¹H NMR Spectrum (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.90s4HO-CH₂-CH₂-OThe four protons of the dioxolane ring are equivalent and appear as a sharp singlet.
~3.20s2H-CH₂-NH₃⁺The methylene protons adjacent to the ammonium group are deshielded and appear as a singlet.
~1.60-1.90m8HCyclohexane CH₂The eight protons of the cyclohexane ring will appear as a complex multiplet.

Causality Behind Experimental Choices:

  • Solvent: D₂O is chosen as the solvent to avoid a large interfering signal from water and to allow for the exchange of the labile O-H and N-H protons, simplifying the spectrum.

  • Frequency: A high-field instrument (500 MHz) is recommended to achieve better resolution of the complex multiplets of the cyclohexane ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Weigh approximately 5-10 mg of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

  • Dissolve the sample in ~0.7 mL of D₂O in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Insert the tube into the NMR spectrometer.

  • Acquire the spectrum using standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, the chemical shifts are influenced by the electronic environment of each carbon atom.

Expected ¹³C NMR Spectrum (125 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~110C (spiro)The spiro carbon is quaternary and deshielded by the two oxygen atoms.
~75C-OHThe carbon bearing the hydroxyl group is a tertiary carbon and is deshielded by the oxygen.
~65O-CH₂-CH₂-OThe carbons of the dioxolane ring are equivalent and deshielded by the oxygen atoms.
~50-CH₂-NH₃⁺The carbon adjacent to the ammonium group is deshielded by the nitrogen.
~30-40Cyclohexane CH₂The carbons of the cyclohexane ring will appear in the aliphatic region.

Diagram: Logical Relationship of Functional Groups to Predicted ¹³C NMR Shifts

G cluster_molecule 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol cluster_spectrum Predicted ¹³C NMR Spectrum Structure Molecular Structure Spiro Spiro Ketal Carbon Structure->Spiro Tertiary_Alcohol Tertiary Alcohol Carbon Structure->Tertiary_Alcohol Dioxolane Dioxolane Carbons Structure->Dioxolane Aminomethyl Aminomethyl Carbon Structure->Aminomethyl Cyclohexane Cyclohexane Carbons Structure->Cyclohexane Shift_110 ~110 ppm Spiro->Shift_110 Shift_75 ~75 ppm Tertiary_Alcohol->Shift_75 Shift_65 ~65 ppm Dioxolane->Shift_65 Shift_50 ~50 ppm Aminomethyl->Shift_50 Shift_30_40 ~30-40 ppm Cyclohexane->Shift_30_40

Caption: Correlation of molecular fragments to predicted ¹³C NMR chemical shifts.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is expected to show characteristic bands for the hydroxyl, amine salt, and ether linkages.

Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3500 (broad)StrongO-H stretchThe broadness is due to hydrogen bonding of the alcohol.[1][2][3]
2800-3200 (broad)Strong, broadN-H stretch (ammonium)The stretching vibration of the N-H bonds in the ammonium salt gives a broad, strong absorption.[4]
2850-2960Medium-StrongC-H stretch (aliphatic)These bands arise from the C-H stretching vibrations of the cyclohexane and dioxolane rings.
1500-1600MediumN-H bend (ammonium)The bending vibration of the N-H bonds in the ammonium salt.[4]
1050-1150StrongC-O stretchStrong C-O stretching bands are characteristic of the ketal and the tertiary alcohol.[1][5]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.[6][7][8][9]

  • Transfer the mixture to a pellet die.

  • Press the mixture under high pressure (8-10 tons) to form a transparent pellet.[7]

  • Place the pellet in the sample holder of the IR spectrometer.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Diagram: Experimental Workflow for IR Spectroscopy

G Start Start: Solid Sample Grind Grind Sample with KBr Start->Grind Press Press into a Pellet Grind->Press Analyze Analyze with IR Spectrometer Press->Analyze End End: Obtain IR Spectrum Analyze->End G Parent [M+H]⁺ m/z ≈ 202.27 Loss_H2O [M+H - H₂O]⁺ m/z ≈ 184.26 Parent->Loss_H2O - H₂O Loss_NH3 [M+H - NH₃]⁺ m/z ≈ 185.25 Parent->Loss_NH3 - NH₃ Other_Fragments Other Fragments Parent->Other_Fragments Ring Opening

Caption: Predicted fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. The presented idealized spectra, based on established principles of spectroscopic analysis, offer a robust framework for researchers to interpret experimental data for this compound and its analogs. The detailed protocols and the rationale behind the expected spectral features are intended to empower scientists in their research and development endeavors.

References

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Exploratory

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride solubility

An In-Depth Technical Guide to the Solubility of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride Abstract Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of the solubility characteristics of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of medicinal chemistry and analytical science to construct a robust theoretical framework. We will deconstruct the molecule's structural components to predict its solubility behavior and provide detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities.

Introduction: The Significance of the Spirocyclic Scaffold

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a molecule of interest due to its unique structural motifs, primarily its spirocyclic core. Spirocycles, which feature two rings connected by a single common atom, have gained significant traction in modern drug discovery.[1][2] Their inherent three-dimensionality allows for better exploration of protein binding pockets compared to traditional flat aromatic structures.[1] This "escape from flatland" strategy often leads to improved potency and selectivity.[3]

Furthermore, the incorporation of sp3-rich scaffolds like the 1,4-dioxaspiro[4.5]decane system can favorably modulate key physicochemical properties.[4] Studies have shown that spirocyclic compounds tend to exhibit higher aqueous solubility, lower lipophilicity (logP), and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.[3][5] The presence of two ether oxygens in the dioxolane ring further contributes to this effect by introducing polar functionality capable of acting as hydrogen bond acceptors.[4]

This guide will therefore explore the anticipated solubility of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride by analyzing its constituent parts and provide detailed methodologies for its experimental validation.

Theoretical Solubility Profile and Influencing Factors

The solubility of a compound is dictated by its molecular structure and the properties of the solvent. For 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, we can predict its behavior by examining its key functional groups.

  • Amine and Hydrochloride Salt: The primary aminomethyl group is basic. In its hydrochloride salt form, this amine is protonated (-CH₂NH₃⁺Cl⁻), creating a highly polar, charged species. This ionization is the single most significant contributor to high aqueous solubility.[6] Generally, the hydrochloride salts of organic amines are significantly more water-soluble than their corresponding free bases.[7][8]

  • Tertiary Alcohol: The hydroxyl (-OH) group is a polar functional group capable of both donating and accepting hydrogen bonds. This feature will further enhance the molecule's affinity for polar protic solvents like water.[4]

  • Dioxaspiro Core: As discussed, the spirocyclic nature and the ether oxygens of the 1,4-dioxolane ring increase polarity and are expected to contribute positively to aqueous solubility.[3]

Effect of pH

The aqueous solubility of this compound will be highly pH-dependent.[9][10]

  • Acidic to Neutral pH (pH < 7): In this range, the amine will remain predominantly in its protonated, highly soluble ammonium salt form. High solubility is expected.

  • Alkaline pH (pH > 9): As the pH increases above the pKa of the aminomethyl group's conjugate acid, the equilibrium will shift towards the neutral, free base form. This deprotonation will lead to a significant decrease in aqueous solubility, and precipitation of the free base may occur.

Predicted Solubility in Various Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The hydrochloride salt and hydroxyl group will readily interact with solvents capable of hydrogen bonding and solvation of ions.[4]
Polar Aprotic DMSO, DMFHigh These solvents are effective at solvating polar molecules and salts, though they cannot donate hydrogen bonds.
Less Polar Dichloromethane, ChloroformLow to Moderate The organic spirocyclic backbone provides some nonpolar character, but the ionic salt and polar groups will limit solubility. The corresponding free base would be more soluble in these solvents.
Non-Polar Hexanes, TolueneVery Low / Insoluble The high polarity and ionic nature of the molecule are incompatible with non-polar solvents.

For context, structurally related drugs like Tramadol HCl are described as "freely soluble in water," which typically corresponds to a solubility of 100-1000 mg/mL.[1][5] Gabapentin , which also features an aminomethyl group on a cyclohexane ring, is also "freely soluble in water" in its free form, and its hydrochloride salt is likewise highly soluble.[11][12][13] It is plausible to hypothesize that 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride would exhibit solubility in a similar range in aqueous media.

Experimental Determination of Solubility

To empirically determine the solubility of the title compound, two principal methodologies are employed in drug discovery: kinetic and thermodynamic solubility assays. The choice between them depends on the stage of research and the specific question being addressed.[13]

FeatureKinetic SolubilityThermodynamic (Equilibrium) Solubility
Starting Material DMSO stock solutionSolid, crystalline compound
Incubation Time Short (e.g., 1-2 hours)[14]Long (e.g., 18-72 hours)[11]
Throughput HighLow to Medium
Measurement Apparent solubility of an amorphous precipitateTrue solubility of the most stable crystal form at equilibrium
Primary Use Early-stage discovery, high-throughput screening[14]Lead optimization, pre-formulation, IND-enabling studies[15]
Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for assessing the solubility of a novel compound.

G cluster_prep Preparation cluster_assay Assay Selection cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Data Analysis & Reporting compound Compound Received (Solid) stock Prepare 10-20 mM Stock in DMSO compound->stock t_add Add excess solid to aqueous buffer compound->t_add decision Assay Goal? stock->decision k_add Add DMSO stock to aqueous buffer decision->k_add High-Throughput Screening decision->t_add Lead Optimization/ Pre-formulation k_shake Shake (1-2 hours) k_add->k_shake k_filter Filter precipitate k_shake->k_filter k_quant Quantify filtrate (Nephelometry, UV-Vis) k_filter->k_quant report Calculate Solubility (µg/mL and µM) & Report k_quant->report t_shake Equilibrate (18-72 hours) t_add->t_shake t_filter Filter undissolved solid t_shake->t_filter t_quant Quantify supernatant (HPLC-UV, LC-MS) t_filter->t_quant t_quant->report

Caption: Workflow for solubility determination.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted for early-stage assessment where speed and compound economy are critical.[14][16]

Objective: To rapidly estimate the aqueous solubility of a compound upon precipitation from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride in 100% DMSO.

  • Plate Setup: Using a 96-well microtiter plate, add 2 µL of the DMSO stock solution to the appropriate wells.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

    • Causality Note: Keeping the organic co-solvent (DMSO) concentration low (typically ≤1%) is crucial to minimize its solubilizing effect on the test compound, providing a more accurate reflection of aqueous solubility.[11]

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.

    • Causality Note: A short incubation time defines this as a "kinetic" measurement. It assesses how much compound remains in solution after rapid precipitation, which is relevant for in vitro biological assays where compounds are added from DMSO stocks.[13]

  • Precipitate Removal: Filter the contents of each well through a solubility filter plate (e.g., 0.45 µm PVDF) into a fresh collection plate.

  • Quantification (Direct UV Assay):

    • Prepare a standard curve by diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture.

    • Analyze the filtered samples and standards using a UV plate reader at the compound's λmax.

    • Calculate the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.[16]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method is the gold standard for determining the true solubility of a compound at equilibrium.[12][15]

Objective: To determine the saturation solubility of the most stable crystalline form of the compound in an aqueous buffer.

Methodology:

  • Sample Preparation: Add an excess of solid 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Causality Note: Using the solid material directly is essential. The energy required to break the crystal lattice is a key component of the thermodynamic solubility value.[15] A visible excess of solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for at least 24 hours.

    • Causality Note: A long incubation period with agitation is required to ensure the system reaches a true thermodynamic equilibrium between the dissolved compound and the solid state.[11][15]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

  • Quantification (HPLC-UV):

    • Prepare a calibration curve by making serial dilutions of a known concentration stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the filtered supernatant and the standards onto a calibrated HPLC-UV system.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the equilibrium solubility.[12]

Conclusion

While lacking direct experimental data, a thorough analysis of the structure of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride allows for a strong prediction of favorable aqueous solubility. The combination of a spirocyclic scaffold, a primary alcohol, and, most importantly, a protonated amine in its hydrochloride salt form, suggests high solubility in polar protic solvents, particularly under acidic to neutral pH conditions. This guide provides the theoretical foundation for understanding its behavior and offers robust, detailed protocols for its empirical determination using both high-throughput kinetic and gold-standard thermodynamic methods. The experimental validation outlined herein will be crucial for advancing any research or development program involving this promising chemical entity.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

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  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

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  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Available from: [Link]

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  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Available from: [Link]

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Foundational

An In-depth Technical Guide to 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic compound incorporating a protected cyclohexanone moiety with an am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic compound incorporating a protected cyclohexanone moiety with an aminomethyl alcohol functionality. Its rigid, three-dimensional architecture makes it a valuable building block in medicinal chemistry and drug discovery. The spiro[4.5]decane scaffold is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity.[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

Commercial Availability

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is available from a limited number of specialized chemical suppliers. It is important to distinguish between the hydrochloride salt (CAS No. 1240527-50-7) and the free base form. The hydrochloride salt generally offers improved stability and solubility in aqueous media, which is advantageous for experimental and some formulation purposes.

SupplierProduct NamePurityCAS Number
CP Lab Safety8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride97%Not specified
BLD Pharmatech8-(AMINOMETHYL)-1,4-DIOXASPIRO[4.5]DECAN-8-OL HYDROCHLORIDE95%1240527-50-7

Synthesis and Manufacturing

The proposed synthesis is a two-step process involving a cyanohydrin formation followed by reduction.

Synthesis_Pathway Figure 1: Proposed Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride start 1,4-Dioxaspiro[4.5]decan-8-one intermediate 8-cyano-1,4-dioxaspiro[4.5]decan-8-ol start->intermediate 1. TMSCN, ZnI₂ free_base 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol intermediate->free_base 2. LiAlH₄, THF final_product 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride free_base->final_product 3. HCl in Ether

Caption: Proposed synthetic route for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

Step-by-Step Methodology

Step 1: Synthesis of 8-cyano-1,4-dioxaspiro[4.5]decan-8-ol (Cyanohydrin Formation)

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂).

  • Cool the mixture to 0°C and add trimethylsilyl cyanide (TMSCN) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (Reduction of the Nitrile)

  • In a separate flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent like tetrahydrofuran (THF).

  • Cool the suspension to 0°C and slowly add a solution of the crude cyanohydrin from Step 1 in THF.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to drive the reduction of the nitrile to the primary amine.

  • Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate to obtain the crude free base of the target compound.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol in a suitable organic solvent, such as diethyl ether or methanol.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol until the precipitation of the hydrochloride salt is complete.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Quality Control and Analytical Characterization

Due to the limited availability of specific analytical data for the final product, a robust quality control process should focus on the characterization of the key starting material, 1,4-Dioxaspiro[4.5]decan-8-one, and the final hydrochloride salt.

Analysis of 1,4-Dioxaspiro[4.5]decan-8-one
Analytical TechniqueExpected ResultsReference
¹H NMR Spectra should be consistent with the structure, showing characteristic peaks for the ethylene ketal protons and the cyclohexanone ring protons.[5][6]
¹³C NMR The spectrum should show the expected number of carbon signals, including the carbonyl carbon and the spiro carbon.[7]
Infrared (IR) Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretch should be present.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Should confirm the molecular weight and purity of the starting material.[8]
Characterization of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride

Analytical TechniquePurpose
¹H and ¹³C NMR To confirm the successful conversion of the carbonyl to the aminomethyl alcohol and the presence of the spiroketal structure.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product. A chiral HPLC method may be necessary to resolve enantiomers if a non-stereoselective synthesis is employed.[9]
Mass Spectrometry (MS) To confirm the molecular weight of the protonated molecule.
Elemental Analysis To determine the percentage of C, H, N, and Cl, confirming the empirical formula of the hydrochloride salt.

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start_material -> in_process_control; in_process_control -> final_product; final_product -> analytical_tests; analytical_tests -> release [label="Meets Specifications"]; }

Caption: A typical quality control workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery and Development

The spiro[4.5]decane scaffold is a key structural motif in a number of biologically active compounds.[1][2] While specific research on 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is limited, its structural features suggest potential utility in several therapeutic areas.

Neurological Disorders

The presence of a constrained cyclic amine and an alcohol functionality suggests potential interactions with receptors and enzymes in the central nervous system. Spirocyclic compounds are often explored for their ability to modulate neurotransmitter systems. The rigid conformation can lead to higher receptor affinity and selectivity compared to more flexible acyclic analogues.

Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

Derivatives of the spiro[4.5]decanone core have been identified as potent inhibitors of HIF prolyl hydroxylases.[10][11] These enzymes are key regulators of the cellular response to low oxygen levels (hypoxia) and are targets for the treatment of anemia and ischemia-related diseases.[2][10] The aminomethyl alcohol functionality of the target compound could be further elaborated to explore its potential as a PHD inhibitor.

Fragment-Based Drug Discovery

Given its relatively low molecular weight and distinct three-dimensional shape, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride could serve as a valuable fragment in fragment-based drug discovery campaigns. The primary amine and hydroxyl groups provide handles for further chemical modification and elaboration into more potent and selective drug candidates.

Conclusion

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a commercially available spirocyclic building block with significant potential in medicinal chemistry. Although detailed literature on its synthesis and applications is scarce, a logical synthetic route can be devised from its well-characterized precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The structural rigidity and functional group presentation of this compound make it an attractive starting point for the development of novel therapeutics, particularly in the areas of neurological disorders and as inhibitors of enzymes involved in the hypoxia response pathway. Robust analytical characterization of both the starting materials and the final product is crucial to ensure the quality and reproducibility of research findings.

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Exploratory

The Enduring Allure of the Spiroketal: A Technical Guide to the Discovery and History of Dioxaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The dioxaspiro motif, a unique three-dimensional scaffold, has captivated chemists for over a century. From its early serendipitous discovery to it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dioxaspiro motif, a unique three-dimensional scaffold, has captivated chemists for over a century. From its early serendipitous discovery to its current prominence in natural products, medicinal chemistry, and asymmetric catalysis, the journey of the dioxaspiro compound is a testament to the evolution of organic synthesis and our understanding of stereoelectronic effects. This in-depth technical guide provides a comprehensive exploration of the discovery and history of dioxaspiro compounds, delving into the foundational synthetic methodologies, the critical role of stereochemistry and conformational analysis, and the ever-expanding applications of this remarkable class of molecules. By examining the causality behind experimental choices and presenting key protocols as self-validating systems, this guide aims to equip researchers with a thorough understanding of the principles that govern the synthesis and behavior of dioxaspiro compounds, fostering further innovation in this exciting field.

Introduction: The Architectural Elegance of Dioxaspiro Compounds

Dioxaspiro compounds are a class of bicyclic organic molecules characterized by a central tetrahedral carbon atom (the spiro center) that is the single common atom to two rings, each containing an oxygen atom. The most common and well-studied dioxaspiro compounds are the spiroketals, where the spiro center is a ketal carbon. The rigid, three-dimensional architecture of dioxaspiro compounds imparts unique physicochemical properties, making them privileged scaffolds in a diverse array of biologically active natural products and pharmaceutical agents. Their conformational behavior is governed by a fascinating interplay of steric and stereoelectronic effects, most notably the anomeric effect, which dictates the thermodynamic stability of different stereoisomers.

This guide will navigate the historical landscape of dioxaspiro chemistry, from the pioneering syntheses of the late 19th century to the sophisticated stereoselective methodologies of the 21st century. We will explore the evolution of our understanding of their synthesis and reactivity, providing a solid foundation for contemporary research and development.

Early Discoveries and Historical Context: The Dawn of Spiroketal Chemistry

The story of dioxaspiro compounds begins in the late 19th century, an era of foundational discoveries in organic chemistry. One of the earliest documented syntheses of a dioxaspiro compound was reported by the German chemist Jacob Volhard in 1889 .[1][2] While working in the laboratory of Justus von Liebig, Volhard discovered that heating succinic acid or its anhydride resulted in the formation of a crystalline substance, which he named "hydrochelidonic acid".[1][2] This compound was later identified as 1,6-dioxaspiro[4.4]nonane-2,7-dione .[1]

Volhard's Synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione: A Glimpse into 19th-Century Chemistry

Volhard's original procedure, though rudimentary by modern standards, laid the groundwork for the synthesis of spirodilactones. The reaction involved the pyrolysis of succinic acid, leading to a complex mixture from which the desired product crystallized.[1]

Conceptual Workflow of Volhard's 1889 Synthesis:

Volhard_Synthesis Succinic_Acid Succinic Acid/Anhydride Heating Heating (Pyrolysis) Succinic_Acid->Heating Product 1,6-Dioxaspiro[4.4]nonane-2,7-dione Heating->Product Byproducts Decomposition Products Heating->Byproducts

Caption: Volhard's pioneering synthesis of a dioxaspiro compound.

The causality behind this early experimental choice was likely driven by the exploratory nature of organic chemistry at the time. The harsh conditions of pyrolysis were a common tool for inducing molecular transformations, and the isolation of a stable, crystalline product from the resulting "dark, oily, and resinous decomposition products" was a significant achievement.[1] This discovery, though perhaps not fully understood mechanistically at the time, demonstrated the feasibility of constructing the dioxaspiro framework.

The Evolution of Synthetic Methodologies: From Brute Force to Finesse

The synthesis of dioxaspiro compounds has evolved dramatically from the high-temperature methods of the 19th century to the highly selective and mild reactions of today. This evolution was driven by the need for greater control over stereochemistry, the desire for higher yields, and the necessity to synthesize increasingly complex natural products containing the spiroketal moiety.

Acid-Catalyzed Spiroketalization: The Workhorse Reaction

The most common and fundamental method for the synthesis of spiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor. This reaction typically proceeds under thermodynamic control, leading to the most stable spiroketal isomer.[3][4]

General Mechanism of Acid-Catalyzed Spiroketalization:

Spiroketalization_Mechanism Dihydroxy_Ketone Dihydroxy Ketone Oxocarbenium Oxocarbenium Ion Dihydroxy_Ketone->Oxocarbenium Protonation Protonation H+ Hemiketal Hemiketal Oxocarbenium->Hemiketal Intramolecular Attack Intramolecular_Attack_1 Intramolecular Nucleophilic Attack (1) Second_Oxocarbenium Second Oxocarbenium Ion Hemiketal->Second_Oxocarbenium Protonation & -H2O Protonation_2 H+ Water_Elimination - H2O Spiroketal Spiroketal Second_Oxocarbenium->Spiroketal Intramolecular Attack Intramolecular_Attack_2 Intramolecular Nucleophilic Attack (2)

Caption: The general mechanism of acid-catalyzed spiroketalization.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Selective Deketalization

This protocol illustrates the use of acidic conditions for the selective removal of one ketal group from a precursor containing two, a common strategy for accessing functionalized dioxaspiro compounds.[5]

StepProcedureRationale (Causality)
1To a solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water, stir the reaction at 65 °C.Acetic acid acts as a catalyst for the hydrolysis (deketalization) of the ketal protecting groups. The elevated temperature accelerates the reaction rate.
2Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).Monitoring the reaction is crucial to ensure the selective hydrolysis of only one ketal group and to prevent the formation of the diketone byproduct.
3Upon completion, cool the reaction mixture and neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate).Neutralization is necessary to stop the reaction and to allow for the extraction of the organic product into an organic solvent.
4Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over an anhydrous salt (e.g., sodium sulfate).This standard workup procedure isolates the desired product from the aqueous reaction mixture and removes any residual water.
5Remove the solvent under reduced pressure and purify the crude product by chromatography or crystallization.Purification is essential to obtain the 1,4-dioxaspiro[4.5]decan-8-one in high purity.

This self-validating protocol highlights the importance of controlling reaction conditions (temperature, time, and acid concentration) to achieve the desired selectivity in dioxaspiro synthesis.

Modern Synthetic Methods: Towards Stereoselective Control

The demand for enantiomerically pure dioxaspiro compounds, particularly for applications in drug development, has spurred the development of stereoselective synthetic methods. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the spiroketalization reaction.

Chiral Brønsted Acid Catalysis:

In recent years, chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for enantioselective spiroketalizations.[6][7] These catalysts create a chiral environment around the substrate, directing the intramolecular cyclization to favor the formation of one enantiomer over the other.[6][7] This approach allows for the kinetic resolution of racemic starting materials or the desymmetrization of prochiral substrates.

Synthesis of Olean, an Insect Pheromone:

A notable example of the application of stereoselective synthesis is the preparation of the enantiomers of olean (1,7-dioxaspiro[5.5]undecane), the sex pheromone of the olive fruit fly.[8][9][10] The (R)-enantiomer attracts males, while the (S)-enantiomer is active for females.[11] The synthesis of both enantiomers in high purity was crucial for elucidating their distinct biological roles.[8]

Stereochemistry and Conformational Analysis: The Anomeric Effect

The three-dimensional structure and stability of dioxaspiro compounds are profoundly influenced by stereoelectronic effects, with the anomeric effect being the most significant.[4][12] The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to occupy an axial position rather than the sterically less hindered equatorial position.[12]

In spiroketals, the anomeric effect can be particularly pronounced, as there are two anomeric carbons. The stability of a given spiroketal conformer is determined by the number of stabilizing anomeric interactions.

Illustration of the Anomeric Effect in a 1,7-Dioxaspiro[5.5]undecane System:

Anomeric_Effect cluster_0 Axial-Axial Conformer cluster_1 Axial-Equatorial Conformer cluster_2 Equatorial-Equatorial Conformer Axial_Axial Two Anomeric Effects (Most Stable) Axial_Equatorial One Anomeric Effect (Intermediate Stability) Axial_Axial->Axial_Equatorial Less Stable Equatorial_Equatorial No Anomeric Effect (Least Stable) Axial_Equatorial->Equatorial_Equatorial Least Stable

Caption: The influence of the anomeric effect on spiroketal stability.

This stereoelectronic preference has profound implications for the design and synthesis of dioxaspiro compounds. In thermodynamically controlled reactions, the product distribution will favor the isomer that can adopt a conformation with the maximum number of anomeric effects.

Conformational Analysis of 1,7-Dioxaspiro[5.5]undecane:

Low-temperature NMR studies have been instrumental in elucidating the conformational preferences of dioxaspiro compounds. For example, the conformational analysis of 1,7-dioxaspiro[5.5]undecane has shown that it exists predominantly in a conformation where both oxygen atoms are axial with respect to the adjacent ring, thereby maximizing the stabilizing anomeric interactions.[13][14][15][16]

Applications: From Nature's Arsenal to the Pharmacy Shelf

The unique structural and stereochemical features of dioxaspiro compounds have made them valuable in a variety of scientific disciplines, most notably in medicinal chemistry and asymmetric catalysis.

Dioxaspiro Compounds in Natural Products and Drug Discovery

The dioxaspiro moiety is a common structural motif in a wide range of natural products with potent biological activities.[15] These include antibiotics, antifungal agents, and anticancer drugs. The rigid spiroketal scaffold often serves to orient functional groups in a specific three-dimensional arrangement, which is crucial for their interaction with biological targets.

Table 1: Representative Natural Products Containing a Dioxaspiro Moiety

Natural ProductDioxaspiro SystemBiological Activity
Monensin A1,6-Dioxaspiro[4.5]decaneAntibiotic
Berkelic Acid1,6-Dioxaspiro[4.5]decaneAnticancer
Spirastrellolide F1,6-Dioxaspiro[4.5]decaneAntimitotic
Calyculin A1,6-Dioxaspiro[4.5]decaneMarine Toxin

The prevalence of the dioxaspiro scaffold in bioactive natural products has inspired the synthesis of numerous analogues for drug discovery programs. The rigid nature of the spiroketal can lead to improved binding affinity and selectivity for target proteins. While concrete examples of FDA-approved drugs featuring a prominent dioxaspiro core are not widespread, the exploration of this scaffold in drug design is an active area of research.[6][9]

Dioxaspiro Compounds as Chiral Ligands in Asymmetric Catalysis

The C2-symmetry and rigid conformation of certain dioxaspiro compounds make them excellent scaffolds for the design of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. For instance, chiral N,N'-dioxides have been successfully employed as ligands in a variety of asymmetric transformations.[5][17]

Future Outlook: New Frontiers in Dioxaspiro Chemistry

The field of dioxaspiro chemistry continues to evolve, with ongoing research focused on the development of new and more efficient synthetic methodologies, the discovery of novel dioxaspiro-containing natural products, and the exploration of their applications in materials science and catalysis. The quest for even greater control over stereoselectivity remains a central theme, with the design of novel chiral catalysts and the development of kinetically controlled spiroketalization reactions at the forefront of this endeavor. As our understanding of the intricate interplay of steric and stereoelectronic effects deepens, so too will our ability to harness the unique properties of the dioxaspiro scaffold for the creation of new molecules with valuable functions.

References

  • Aho, J. E.; Pihko, P. M.; Rissa, T. K. (2005). Stereoselective Synthesis of Spiroketals. Chemical Reviews, 105(11), 4406–4440. [Link]

  • Čorić, I.; List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7389), 315–319. [Link]

  • Khomutnyk, Y. Y.; Argüelles, A. J.; Winschel, G. A.; Sun, Z.; Zimmerman, P. M.; Nagorny, P. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–456. [Link]

  • Volhard, J. (1889). Ueber die Einwirkung von Succinylchlorid auf Acetessigester. Justus Liebigs Annalen der Chemie, 253(1-2), 207-220. [Link]

  • Wikipedia contributors. (2023, December 2). 1,6-Dioxaspiro[4.4]nonane-2,7-dione. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Liu, B.; De Brabander, J. K. (2006). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters, 8(21), 4907–4910. [Link]

  • Franck, G.; Artempora, C. (2012). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Current Organic Chemistry, 16(6), 758-777. [Link]

  • Mori, K. (2015). Overview of Kenji Mori's pheromone synthesis series. Journal of Pesticide Science, 40(3), 123–132. [Link]

  • American Chemical Society. (2012, August 13). (S)-Olean. [Link]

  • Wikipedia contributors. (2023, November 28). 1,6-Dioxaspiro(4.4)nonan-2,7-dion. In Wikipedia, Die freie Enzyklopädie. Retrieved January 19, 2026, from [Link]

  • Deslongchamps, P.; Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611. [Link]

  • ResearchGate. (n.d.). Synthesis of olean (PSS #79). [Link]

  • Ouci. (n.d.). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. [Link]

  • The Pherobase. (n.d.). Synthesis - olean. [Link]

  • National Center for Biotechnology Information. (n.d.). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. [Link]

  • ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • ResearchGate. (n.d.). Asymmetric spiroacetalization catalysed by confined Brønsted acids. [Link]

  • YouTube. (2020, September 3). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. [Link]

  • ResearchGate. (n.d.). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. [Link]

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  • ResearchGate. (n.d.). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

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  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

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Sources

Foundational

The Ascendancy of Spirocycles in Modern Drug Discovery: A Technical Guide

Abstract In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional molecular architectures. Among these, spirocycles—bicyclic ring systems fused at a single atom—have emerged as a privileged structural motif. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of spirocycles in contemporary medicinal chemistry. We will delve into the unique physicochemical properties conferred by these rigid scaffolds, explore diverse synthetic strategies for their construction, and analyze their profound impact on drug-target interactions and ADME-Tox profiles through illustrative case studies.

The Spirocyclic Paradigm: A Shift in Molecular Design Philosophy

For decades, drug discovery was dominated by aromatic, planar molecules. However, the increasing challenges of target promiscuity and unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties have necessitated a paradigm shift towards greater molecular three-dimensionality. Spirocycles, by virtue of their inherent rigidity and defined spatial arrangement of substituents, offer a compelling solution to many of these challenges.

The core advantage of incorporating a spirocyclic moiety lies in its ability to impart conformational constraint on a molecule. This pre-organization of the ligand's conformation can lead to a significant reduction in the entropic penalty upon binding to its biological target, thereby enhancing binding affinity. Furthermore, the rigid framework of a spirocycle allows for precise projection of functional groups into three-dimensional space, enabling more specific and optimized interactions with the target protein's binding pocket.

Key Physicochemical Advantages of Spirocyclic Scaffolds

The introduction of a spirocyclic core can favorably modulate several key physicochemical properties of a drug candidate:

  • Increased sp³ Character (Fsp³): A higher fraction of sp³-hybridized carbons generally correlates with improved solubility, metabolic stability, and clinical success rates. Spirocycles are rich in sp³ centers, thus increasing the overall Fsp³ of a molecule.

  • Modulation of Lipophilicity (logP/logD): The three-dimensional nature of spirocycles can disrupt planarity and reduce lipophilicity compared to their aromatic counterparts, which can be beneficial for improving solubility and reducing off-target effects.

  • Improved Aqueous Solubility: The non-planar, often more polar nature of spirocycles can lead to better interactions with water molecules, resulting in enhanced aqueous solubility.

  • Enhanced Metabolic Stability: The quaternary spirocenter and the inherent rigidity of the scaffold can block or hinder access of metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life.

Navigating the Synthetic Landscape: Construction of Spirocyclic Scaffolds

The growing appreciation for spirocycles in medicinal chemistry has spurred the development of a diverse array of synthetic methodologies for their construction. The choice of synthetic route is often dictated by the desired ring sizes, substitution patterns, and the presence of heteroatoms.

Key Synthetic Strategies

Several powerful synthetic strategies are routinely employed for the synthesis of spirocyclic systems:

  • Intramolecular Cyclizations: This is a widely used approach that involves the formation of the second ring by an intramolecular reaction. Common examples include:

    • Intramolecular Heck Reaction: This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds and has been successfully applied to the synthesis of various spirocycles.

    • Intramolecular Aldol Condensation: This classic reaction can be employed to form spirocyclic ketones and enones.

    • Pictet-Spengler Reaction: This reaction between a β-arylethylamine and an aldehyde or ketone is a cornerstone for the synthesis of spiro-tetrahydroisoquinolines and related heterocyclic systems. The reaction proceeds through the formation of an iminium ion followed by an intramolecular electrophilic substitution.

  • [2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a valuable method for the synthesis of spiro-oxetanes.

  • Ring-Closing Metathesis (RCM): This powerful reaction, catalyzed by ruthenium or molybdenum complexes, has been utilized to construct a variety of spirocyclic systems containing carbon-carbon double bonds.

  • Diels-Alder Reaction: This [4+2] cycloaddition reaction can be a highly efficient method for the stereoselective synthesis of complex spirocyclic systems.

cluster_Strategies Key Synthetic Strategies for Spirocycles cluster_Examples Specific Reactions Intramolecular Cyclizations Intramolecular Cyclizations Heck Reaction Heck Reaction Intramolecular Cyclizations->Heck Reaction Aldol Condensation Aldol Condensation Intramolecular Cyclizations->Aldol Condensation Pictet-Spengler Pictet-Spengler Intramolecular Cyclizations->Pictet-Spengler Cycloadditions Cycloadditions [2+2] Paternò-Büchi [2+2] Paternò-Büchi Cycloadditions->[2+2] Paternò-Büchi Diels-Alder Diels-Alder Cycloadditions->Diels-Alder Metathesis Metathesis Ring-Closing Metathesis Ring-Closing Metathesis Metathesis->Ring-Closing Metathesis Rearrangements Rearrangements Pinacol Rearrangement Pinacol Rearrangement Rearrangements->Pinacol Rearrangement APP Amyloid Precursor Protein β-Secretase β-Secretase (BACE1) APP->β-Secretase Cleavage γ-Secretase γ-Secretase β-Secretase->γ-Secretase C99 fragment Aβ Peptides Amyloid-β Peptides (Aβ40, Aβ42) γ-Secretase->Aβ Peptides Cleavage Aβ42 Production Reduced Aβ42 Production γ-Secretase->Aβ42 Production Spirocyclic GSM Spirocyclic GSM Spirocyclic GSM->γ-Secretase Allosteric Modulation

Protocols & Analytical Methods

Method

synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride protocol

Application Note & Protocol Topic: High-Yield Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride: A Key Intermediate for Spirocyclic Compounds Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride: A Key Intermediate for Spirocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic scaffolds are privileged structures in medicinal chemistry, offering three-dimensional diversity that can lead to improved pharmacological properties. This document provides a detailed, two-step protocol for the synthesis of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, a valuable bifunctional intermediate. The synthesis commences with the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one[1][2], which undergoes a nucleophilic addition of a protected cyanide group, followed by a one-pot reduction of the nitrile and cleavage of the protecting group to yield the target amino alcohol. The final step involves the formation of the stable hydrochloride salt. This protocol is designed for high fidelity and scalability, providing a reliable pathway for accessing this versatile chemical building block.

Introduction & Scientific Background

The 1,3-amino alcohol motif is a critical pharmacophore found in numerous biologically active molecules and pharmaceutical agents. When incorporated into a spirocyclic system, such as the 1,4-dioxaspiro[4.5]decane framework, it introduces conformational rigidity and a defined spatial arrangement of functional groups. This can enhance binding affinity and selectivity for biological targets. The title compound, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, serves as an excellent precursor for the development of novel therapeutics, including ligands for G-protein coupled receptors and enzyme inhibitors[3][4].

The synthetic strategy outlined herein leverages the robust and well-established chemistry of cyanohydrin formation followed by reduction. The starting ketone, 1,4-dioxaspiro[4.5]decan-8-one, contains a carbonyl group that is activated for nucleophilic attack, while the ethylene glycol ketal serves as a stable protecting group for the other carbonyl function of the original 1,4-cyclohexanedione[1][5]. The addition of trimethylsilyl cyanide (TMSCN) is a highly efficient method for introducing a carbon-nitrogen bond at the carbonyl carbon. The subsequent reduction with a powerful hydride agent like lithium aluminum hydride (LiAlH₄) achieves the conversion of the nitrile to a primary amine in a single, efficient step.

Overall Synthetic Workflow

The synthesis is a two-stage process starting from the spirocyclic ketone. The first stage creates the core amino alcohol structure, and the second stage converts it to a stable, crystalline hydrochloride salt suitable for storage and further use.

G cluster_0 Stage 1: Amino Alcohol Synthesis cluster_1 Stage 2: Salt Formation & Purification A 1,4-Dioxaspiro[4.5]decan-8-one B Addition of TMSCN (Cyanosilylation) A->B C Intermediate: 8-cyano-8-(trimethylsilyloxy) -1,4-dioxaspiro[4.5]decane B->C D Reduction with LiAlH₄ C->D E Crude Product: 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol D->E F Dissolution in Solvent (e.g., Diethyl Ether) E->F Purification via Column Chromatography G Treatment with HCl F->G H Precipitation & Isolation G->H I Final Product: 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol HCl H->I

Figure 1: High-level workflow for the synthesis of the target compound.

Materials and Reagents

Quantitative data and key properties of all required reagents are summarized below.

ReagentFormulaMW ( g/mol )CAS No.Supplier ExamplePurityNotes
1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.184746-97-8Sigma-Aldrich≥98%Starting material.
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.237677-24-9Acros Organics≥97%Highly Toxic. Handle in a fume hood.
Zinc Iodide (ZnI₂)ZnI₂319.2210139-47-6Alfa Aesar≥98%Catalyst for cyanosilylation.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrousReaction solvent.
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.9516853-85-3Sigma-Aldrich1.0 M in THFReacts violently with water.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Fisher ScientificAnhydrousReaction solvent.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6VWRAnhydrousDrying agent.
Hydrogen Chloride solutionHCl36.467647-01-0Sigma-Aldrich2.0 M in EtherFor salt formation.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7VWRAnhydrousSolvent for salt formation.

Detailed Experimental Protocol

Part A: Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (Free Base)

This procedure details the formation of the intermediate amino alcohol.

Reaction Scheme:

G Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate Cyanohydrin Silyl Ether Start->Intermediate 1. TMSCN, ZnI₂ (cat.) 2. DCM, 0°C to rt Product 8-(Aminomethyl)-1,4- dioxaspiro[4.5]decan-8-ol Intermediate->Product 1. LiAlH₄ in THF 2. Aqueous Workup

Figure 2: Chemical reaction scheme for the synthesis of the free base.

Step-by-Step Procedure:

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-dioxaspiro[4.5]decan-8-one (15.6 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Catalyst Addition: Add zinc iodide (ZnI₂, 1.6 g, 5 mmol) to the solution. Stir until the catalyst is fully dissolved.

  • Cyanosilylation: Cool the reaction mixture to 0 °C using an ice bath. Add trimethylsilyl cyanide (TMSCN, 12.9 g, 130 mmol) dropwise via a syringe over 20 minutes.

    • Rationale: The Lewis acid catalyst (ZnI₂) activates the carbonyl oxygen, facilitating the nucleophilic attack by the cyanide. TMSCN is used instead of HCN for safety and efficiency; the silyl group protects the intermediate alcohol as a silyl ether.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Reduction Setup: In a separate 1 L flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a solution of lithium aluminum hydride (LiAlH₄, 250 mL, 1.0 M in THF, 250 mmol). Cool the solution to 0 °C.

  • Addition of Intermediate: The crude cyanohydrin solution from step 4 is concentrated under reduced pressure to remove the DCM. The resulting oil is dissolved in 100 mL of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

    • Rationale: LiAlH₄ is a potent reducing agent capable of reducing the nitrile to a primary amine. The dropwise addition at low temperature is crucial to control the highly exothermic reaction.

  • Reaction Completion: After the addition, the reaction is stirred at 0 °C for 1 hour and then warmed to room temperature and stirred for an additional 12 hours.

  • Quenching: Carefully quench the reaction by cooling the flask to 0 °C and adding water (9.5 mL) dropwise, followed by 15% aqueous NaOH (9.5 mL), and finally water again (28.5 mL). This sequential addition (Fieser method) is critical for safely neutralizing the excess LiAlH₄ and forming a granular precipitate of aluminum salts.

  • Filtration and Extraction: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 100 mL). Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the pure amino alcohol.

Part B: Formation of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride
  • Dissolution: Dissolve the purified free base (e.g., 18.7 g, ~100 mmol, assuming 100% yield from Part A) in anhydrous diethyl ether (250 mL).

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2.0 M solution of HCl in diethyl ether (60 mL, 120 mmol) with vigorous stirring. A white precipitate will form immediately.

    • Rationale: The basic amine readily reacts with HCl to form the ammonium salt, which is typically insoluble in nonpolar organic solvents like diethyl ether, allowing for easy isolation[6].

  • Isolation: Stir the suspension at 0 °C for 30 minutes. Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any unreacted starting material or impurities. Dry the solid under high vacuum to a constant weight.

Expected Results & Characterization

  • Yield: The overall yield for the two-step process is typically in the range of 70-85%.

  • Appearance: The final product is a white to off-white crystalline solid.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect characteristic peaks for the aminomethyl protons, the spirocyclic ring protons, and the hydroxyl proton.

    • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the quaternary carbon of the alcohol.

    • FT-IR: Look for broad O-H and N-H stretching bands, and the absence of the C≡N stretch from the intermediate.

    • Mass Spectrometry (ESI+): The molecular ion corresponding to the free base [M+H]⁺ should be observed at m/z 188.13.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step AIncomplete reaction or decomposition of TMSCN.Ensure all reagents and solvents are anhydrous. Check the quality of the TMSCN. Increase reaction time if needed.
Difficult filtration after quenchIncorrect quenching procedure leading to a gel.Strictly follow the Fieser method for quenching LiAlH₄. Ensure vigorous stirring during the addition of water and NaOH.
Product is an oil, not a solidImpurities present, or incorrect stoichiometry of HCl.Re-purify the free base. Titrate a small sample to confirm the required amount of HCl. Ensure the solvent is anhydrous.
Incomplete salt formationInsufficient HCl added.Add additional HCl solution until no further precipitation is observed.

Safety Precautions

  • Trimethylsilyl cyanide (TMSCN) is extremely toxic and volatile. It can release hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

  • Concentrated hydrogen chloride is corrosive. Handle with appropriate PPE.

References

  • ResearchGate. Synthesis of spirocyclic amino alcohols 11–14. Available from: [Link]

  • PrepChem. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015). Available from: [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Available from: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). Available from: [Link]

  • ResearchGate. The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4][5] decane-7,9-dione hydrochloride. (2011). Available from: [Link]

Sources

Application

Application Notes and Protocols for the Preparation and Evaluation of Spirocyclic Amine-Based Cathepsin S Inhibitors

Introduction: The Rationale for Targeting Cathepsin S with Spirocyclic Amines Cathepsin S (CTSS), a lysosomal cysteine protease, has emerged as a compelling therapeutic target for a range of human diseases.[1][2] Predomi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Cathepsin S with Spirocyclic Amines

Cathepsin S (CTSS), a lysosomal cysteine protease, has emerged as a compelling therapeutic target for a range of human diseases.[1][2] Predominantly expressed in antigen-presenting cells (APCs) like macrophages and dendritic cells, it plays a pivotal role in the processing of the major histocompatibility complex (MHC) class II-associated invariant chain.[3][4] This function is critical for loading antigenic peptides onto MHC class II molecules, a key step in initiating adaptive immune responses. Dysregulation of Cathepsin S activity is implicated in the pathology of various autoimmune disorders, chronic inflammation, and even cancer progression.[5][2][6] In neoplastic diseases, Cathepsin S contributes to tumor growth, invasion, metastasis, and angiogenesis.[7][8][9]

Spirocyclic amines represent a promising class of scaffolds for the design of potent and selective Cathepsin S inhibitors. Their rigid, three-dimensional structures allow for precise orientation of pharmacophoric groups into the enzyme's active site, particularly the S2 and S3 pockets, which is crucial for achieving selectivity over other closely related cathepsins like cathepsin K and L.[10] This structural constraint can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for preparing and evaluating spirocyclic amine-based Cathepsin S inhibitors. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles.

PART 1: Chemical Synthesis of a Representative Spirocyclic Amine-Based Cathepsin S Inhibitor

The synthesis of spirocyclic amine cores is a critical first step. A common and effective method involves a [3+2] cycloaddition reaction between an in situ generated azomethine ylide and an electron-deficient exocyclic alkene. This approach allows for the construction of the spiro-pyrrolidine scaffold in a controlled manner.

Protocol 1: Synthesis of a Spirocyclic Pyrrolidine Core

This protocol describes a general two-step synthesis of a spirocyclic pyrrolidine, a key building block for certain Cathepsin S inhibitors.[11]

Step 1: Knoevenagel Condensation to Form the Exocyclic Alkene

  • To a solution of a cyclic ketone (e.g., N-Boc-4-piperidone) (1.0 eq) in toluene, add an active methylene compound (e.g., malononitrile) (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired exocyclic alkene.

Step 2: [3+2] Cycloaddition to Form the Spirocyclic Pyrrolidine

  • To a solution of the exocyclic alkene from Step 1 (1.0 eq) and an amino acid (e.g., N-benzylglycine) (1.2 eq) in a suitable solvent such as toluene or xylene, add paraformaldehyde (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the resulting spirocyclic pyrrolidine by column chromatography.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: [3+2] Cycloaddition ketone Cyclic Ketone reflux1 Reflux in Toluene (Dean-Stark) ketone->reflux1 malono Malononitrile malono->reflux1 piperidine Piperidine (cat.) piperidine->reflux1 workup1 Aqueous Workup reflux1->workup1 purify1 Column Chromatography workup1->purify1 alkene Exocyclic Alkene purify1->alkene reflux2 Reflux in Toluene alkene->reflux2 amino_acid N-Benzylglycine amino_acid->reflux2 paraform Paraformaldehyde paraform->reflux2 workup2 Aqueous Workup reflux2->workup2 purify2 Column Chromatography workup2->purify2 spirocycle Spirocyclic Pyrrolidine purify2->spirocycle

Caption: Synthetic workflow for a spirocyclic pyrrolidine core.

PART 2: In Vitro Characterization of Inhibitor Potency and Selectivity

Once the spirocyclic amine-based inhibitor is synthesized, its potency against Cathepsin S and selectivity against other cathepsins must be determined. This is typically achieved through a fluorometric enzymatic assay.

Principle of the Fluorometric Assay

The assay utilizes a fluorogenic substrate, such as Z-VVR-AFC (Z-Val-Val-Arg-7-amino-4-trifluoromethylcoumarin), which is cleaved by active Cathepsin S to release the highly fluorescent AFC molecule.[12][13] The rate of this reaction is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, and the extent of this reduction is used to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 2: Cathepsin S Fluorometric Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[12][13][14]

Materials:

  • Recombinant human Cathepsin S

  • Cathepsin S substrate (e.g., Z-VVR-AFC)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM DTT)

  • Test inhibitor (dissolved in DMSO)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare Reagents:

    • Dilute Cathepsin S to the working concentration (e.g., 1 ng/µL) in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration is ≤1%.

    • Dilute the substrate to the working concentration in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Inhibitor Wells: Add 50 µL of diluted Cathepsin S and 5 µL of the test inhibitor dilution.

    • Positive Control (100% Inhibition): Add 50 µL of diluted Cathepsin S and 5 µL of a saturating concentration of E-64.

    • No Inhibitor Control (0% Inhibition): Add 50 µL of diluted Cathepsin S and 5 µL of Assay Buffer containing the same final concentration of DMSO as the test inhibitor wells.

    • Blank (No Enzyme): Add 50 µL of Assay Buffer and 5 µL of the corresponding inhibitor or vehicle solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the diluted substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C, or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of No Inhibitor Control Well))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling

To assess the selectivity of the spirocyclic amine inhibitor, the same assay protocol should be performed using other relevant cathepsins, such as Cathepsin K, L, and B. A highly selective inhibitor will exhibit a significantly higher IC50 value for these off-target cathepsins compared to Cathepsin S.

Quantitative Data on Representative Cathepsin S Inhibitors
InhibitorTargetIC50 (nM)Selectivity vs. Cat KSelectivity vs. Cat LReference
Compound 6 (dipeptidyl nitrile)Cathepsin S->225-fold>560-fold[15]
RO5444101Cathepsin S0.2 (human)HighHigh[10]
LY3000328Cathepsin S-HighHigh[16][17]
VBY-825Cathepsins B, L, S, VPotent--[18]

PART 3: Cellular and In Vivo Evaluation

Following successful in vitro characterization, the spirocyclic amine-based inhibitor must be evaluated in cellular and in vivo models to assess its therapeutic potential.

Protocol 3: Cellular Target Engagement Assay

A key cellular effect of Cathepsin S inhibition is the accumulation of a 10 kDa fragment of the invariant chain (Ii p10).[19] This can be measured by Western blotting.

Procedure:

  • Culture a relevant cell line (e.g., B cells, macrophages) to 70-80% confluency.

  • Treat the cells with varying concentrations of the spirocyclic amine inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the Ii p10 fragment.

  • Use a suitable secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Quantify the band intensity to determine the dose-dependent accumulation of Ii p10.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor in an animal model.[16][17]

Procedure Outline:

  • Administer the spirocyclic amine inhibitor to a cohort of animals (e.g., mice, rats) via the intended clinical route (e.g., oral, intravenous).

  • Collect blood samples at various time points post-dosing.

  • Analyze the plasma concentrations of the inhibitor using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic studies correlate the drug concentration with its biological effect.[16][20]

Procedure Outline:

  • Following inhibitor administration in an animal model, collect relevant tissues or cells (e.g., spleen, peripheral blood mononuclear cells).

  • Assess the inhibition of Cathepsin S activity ex vivo using the fluorometric assay described in Protocol 2 or by measuring the accumulation of the Ii p10 biomarker.

  • Establish a relationship between the inhibitor concentration and the observed pharmacodynamic effect.

In Vivo Efficacy Studies

The ultimate test of a Cathepsin S inhibitor is its efficacy in a relevant animal model of disease.

Example: Collagen-Induced Arthritis (CIA) Model in Mice

  • Induce arthritis in susceptible mice by immunization with type II collagen.

  • Once disease symptoms appear, begin treatment with the spirocyclic amine inhibitor or a vehicle control.

  • Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, redness).

  • At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

  • Measure relevant biomarkers of inflammation in the serum or tissues.

Visualizing the Preclinical Evaluation Workflow

G cluster_0 In Vitro & Cellular cluster_1 In Vivo Evaluation synthesis Synthesis of Spirocyclic Amine Inhibitor biochem_assay Biochemical Assay (IC50, Selectivity) synthesis->biochem_assay cell_assay Cellular Target Engagement (Ii p10) biochem_assay->cell_assay pk_pd Pharmacokinetics & Pharmacodynamics cell_assay->pk_pd efficacy Efficacy in Disease Model (e.g., CIA) pk_pd->efficacy tox Toxicology Studies efficacy->tox candidate Preclinical Candidate tox->candidate

Caption: Workflow for preclinical evaluation of Cathepsin S inhibitors.

Conclusion

The development of potent and selective spirocyclic amine-based Cathepsin S inhibitors holds significant promise for the treatment of autoimmune diseases, chronic inflammation, and cancer. The experimental procedures detailed in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these promising therapeutic agents. By following these protocols and understanding the underlying scientific principles, researchers can effectively advance their drug discovery programs targeting Cathepsin S.

References

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. (URL: [Link])

  • Cysteine cathepsins: their role in tumor progression and recent trends in the development of imaging probes. (URL: [Link])

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC. (URL: [Link])

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. (URL: [Link])

  • Cathepsin S from both tumor and tumor-associated cells promote cancer growth and neovascularization - PubMed. (URL: [Link])

  • Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed. (URL: [Link])

  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. (URL: [Link])

  • Cathepsin S as a cancer target - PubMed. (URL: [Link])

  • The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings. (URL: [Link])

  • Plasma Levels of Aromatase, Cathepsin S and Matrix Metalloproteinase 1 in Renal Cell Carcinomas: Implications for Tumor Progression and Diagnostic Value - MDPI. (URL: [Link])

  • Cathepsin S Mediates Brain-Specific Breast Cancer Metastasis - AACR Journals. (URL: [Link])

  • Cathepsin S Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC - NIH. (URL: [Link])

  • Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC - NIH. (URL: [Link])

  • Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PubMed. (URL: [Link])

  • Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - NIH. (URL: [Link])

  • Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - NIH. (URL: [Link])

  • Cathepsin S Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamics of Cathepsin S Inhibitor, LY3000328, in Healthy Subjects | Request PDF - ResearchGate. (URL: [Link])

  • A new class of protease inhibitors delivered specifically to target cells. (URL: [Link])

  • Therapeutic Inhibition of Cathepsin S Reduces Inflammation and Mucus Plugging in Adult βENaC-Tg Mice - PMC - NIH. (URL: [Link])

  • Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC - NIH. (URL: [Link])

  • Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S. (URL: [Link])

  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. (URL: [Link])

  • Computational drug repurposing reveals Alectinib as a potential lead targeting Cathepsin S for therapeutic developments against cancer and chronic pain - Frontiers. (URL: [Link])

  • Synthesis of proline analogues as potent and selective cathepsin S inhibitors - PubMed. (URL: [Link])

  • Cathepsin S inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of a potent cathepsin s inhibitor labeled with deuterium and carbon-14 - PubMed. (URL: [Link])

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Method

Application Notes &amp; Protocols: Leveraging 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol in the Synthesis of High-Affinity σ1 Receptor Ligands

Introduction: The σ1 Receptor as a Pivotal Therapeutic Target The sigma-1 (σ1) receptor is a unique ligand-operated molecular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The σ1 Receptor as a Pivotal Therapeutic Target

The sigma-1 (σ1) receptor is a unique ligand-operated molecular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Unlike conventional receptors, it does not belong to any other known human protein family.[3] The σ1 receptor plays a crucial modulatory role in a multitude of cellular functions, including intracellular Ca²⁺ signaling, ion channel activity, and glutamatergic neurotransmission.[4][5][6] Its involvement in cellular stress responses has made it a compelling target for therapeutic intervention in a wide array of pathologies. Ligands targeting the σ1 receptor are currently under investigation and in clinical trials for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, ischemic stroke, neuropathic pain, and psychiatric disorders such as depression and anxiety.[3][5][7]

The development of potent and selective σ1 receptor ligands is a primary objective in medicinal chemistry. A key structural feature of many successful ligands is a spirocyclic scaffold, which imparts conformational rigidity and a defined three-dimensional geometry, enhancing specific interactions with the receptor's binding site.[8][9] This guide focuses on the strategic application of the spirocyclic amino alcohol, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, as a versatile building block for the synthesis of novel σ1 receptor ligands.

The Spirocyclic Building Block: 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol

The molecule 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (PubChem CID: 43436647) is an intriguing scaffold for σ1 ligand design.[10] It incorporates several key pharmacophoric elements:

  • A Spirocyclic Core: The 1,4-dioxaspiro[4.5]decane system provides a rigid framework, pre-organizing the attached functional groups in a specific spatial orientation. This rigidity can reduce the entropic penalty upon binding to the receptor, potentially leading to higher affinity.

  • A Primary Amino Group: The aminomethyl group serves as the essential basic nitrogen, a cornerstone of virtually all σ1 receptor pharmacophore models. This amine is expected to form a critical salt bridge with a key acidic residue, Glutamate-172 (Glu172), in the σ1 receptor binding pocket.[11][12]

  • A Tertiary Alcohol: The hydroxyl group introduces a polar element that can engage in hydrogen bonding interactions with the receptor and can be used to modulate the physicochemical properties of the final ligand, such as solubility and lipophilicity (LogD).

While this specific amino alcohol is not yet widely documented in peer-reviewed literature for this application, its synthesis can be logically derived from the commercially available ketone, 1,4-Dioxaspiro[4.5]decan-8-one, via a Strecker or similar aminonitrile synthesis pathway. This provides a reliable route for researchers to access this valuable intermediate.

Proposed Synthesis of the Core Building Block

The following protocol outlines a plausible and robust method for the synthesis of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol from its ketone precursor. This two-step process involves the formation of an α-aminonitrile followed by reduction.

cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Reduction Ketone 1,4-Dioxaspiro[4.5]decan-8-one Reagents1 NaCN, NH4Cl Ethanol/Water Ketone->Reagents1 Aminonitrile 8-Amino-1,4-dioxaspiro[4.5]decane -8-carbonitrile Reagents1->Aminonitrile Reagents2 LiAlH4 or H2, Raney Ni Anhydrous THF or Ethanol Aminonitrile->Reagents2 FinalProduct 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Reagents2->FinalProduct

Caption: Proposed synthetic workflow for 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Core Protocol: Synthesis of a Representative σ1 Ligand via N-Alkylation

The primary amine of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol is an excellent nucleophile for constructing the final σ1 ligand. The most common and versatile method for this is N-alkylation with a suitable electrophile, typically a substituted benzyl bromide or a related heteroaromatic methyl halide. This reaction appends the crucial hydrophobic moiety required for high-affinity binding.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol.

Materials & Reagents:

  • 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq)

  • Substituted Benzyl Bromide (or other alkyl halide, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) and the chosen anhydrous solvent (e.g., MeCN).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq). The use of an inorganic base like K₂CO₃ is often preferred as it is easily filtered off post-reaction.[13]

  • Electrophile Addition: Add the substituted benzyl bromide (1.1 eq) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. The optimal temperature depends on the reactivity of the halide. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic base, washing the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in DCM and wash with saturated NaHCO₃ solution (1x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane or methanol in DCM is a common starting point. The addition of a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the silica gel.

  • Characterization: Characterize the final purified compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

cluster_workflow General N-Alkylation Workflow Setup 1. Combine Amine & Base in Anhydrous Solvent Add 2. Add Alkyl Halide (e.g., Benzyl Bromide) Setup->Add React 3. Stir at RT or Heat (Monitor by TLC/LC-MS) Add->React Workup 4. Filter & Concentrate Aqueous Work-up React->Workup Purify 5. Column Chromatography Workup->Purify Characterize 6. NMR, HRMS Analysis Purify->Characterize

Caption: General experimental workflow for N-alkylation of the spirocyclic amine.

Structure-Activity Relationship (SAR) Insights

The synthesis protocol allows for the creation of a library of compounds by varying the substituted benzyl bromide. Literature on related spirocyclic σ1 ligands provides valuable insights into the structure-activity relationships that can guide the design of new, potent analogues.

Modification on Benzyl MoietyGeneral Effect on σ1 Affinity (Ki)Rationale & Representative Citations
No Substitution (Benzyl) High Affinity (Baseline)The unsubstituted phenyl ring provides a core hydrophobic interaction.[14]
Halogen (e.g., -F, -Cl) Generally maintained or slightly decreased affinity. Can increase σ2 affinity.Halogens can modulate electronic properties and membrane permeability.[14]
Small Alkyl (e.g., -CH₃) Often well-tolerated, maintaining high affinity.Can enhance hydrophobic interactions within the binding pocket.[15]
Alkoxy (e.g., -OCH₃) Generally well-tolerated.Can introduce additional hydrogen bond acceptor capabilities.
Larger/Bulky Groups Can decrease affinity.Steric hindrance may prevent optimal orientation in the binding pocket.[15]
Cyclohexylmethyl vs. Benzyl Can result in very high affinity.Provides a different hydrophobic profile that can be favorable.[9]

This table is a generalized summary based on trends observed for related scaffolds. Actual results must be determined empirically.

Mechanism of Action & Downstream Signaling

Once synthesized, these novel ligands can modulate the chaperone function of the σ1 receptor. Upon agonist binding, the σ1 receptor can dissociate from its partner protein, BiP (Binding immunoglobulin protein), and translocate to interact with and modulate various client proteins, including ion channels and receptors. This interaction at the MAM is critical for maintaining cellular calcium homeostasis and mitigating ER stress, which are key factors in neuronal survival and function.[2][4]

Sources

Application

Comprehensive Analytical Characterization of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride: A Multi-technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic compound featuring a unique three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic compound featuring a unique three-dimensional structure that makes it a valuable building block in medicinal chemistry and drug discovery.[1] Its utility as a pharmaceutical intermediate, particularly in the synthesis of compounds targeting the central nervous system, necessitates a robust and comprehensive analytical strategy to ensure its identity, purity, and stability.[1][2] The presence of multiple functional groups—a primary amine, a tertiary alcohol, and a spiroketal—requires a multi-faceted approach for unambiguous characterization.

This guide provides a detailed framework of orthogonal analytical techniques for the complete characterization of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. We will delve into the causality behind the selection of each method, offering field-proven protocols and data interpretation insights. The methods described herein are designed to be self-validating, providing a holistic and trustworthy assessment of the molecule's quality attributes.

PropertyValue
Chemical Name 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride
CAS Number 1240527-50-7
Molecular Formula C₉H₁₈ClNO₃
Molecular Weight 223.7 g/mol [1]
Structure Chemical structure of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules. For 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon skeleton and the specific arrangement of protons. This technique provides an atomic-level "fingerprint," allowing for the verification of the spirocyclic core, the cyclohexane ring conformation, and the positions of the aminomethyl and hydroxyl substituents.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh ~10 mg of sample p2 Dissolve in 0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) p1->p2 p3 Transfer to 5 mm NMR tube p2->p3 a1 Acquire ¹H NMR Spectrum p3->a1 a2 Acquire ¹³C NMR Spectrum a1->a2 a3 Acquire 2D NMR (COSY, HSQC) if needed for complex assignments a2->a3 d1 Apply Fourier Transform & Phase Correction a3->d1 d2 Integrate ¹H signals & measure chemical shifts (δ) and coupling constants (J) d1->d2 d3 Assign signals to specific atoms in the structure d2->d3 end end d3->end Final Structure Confirmation

Caption: Workflow for NMR-based structural confirmation.

Protocol 1.1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Data Interpretation: (Note: Predicted shifts in D₂O. The -OH and -NH₃⁺ protons will exchange with deuterium and may not be observed.)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.90s4H-O-CH₂-CH₂-O-Protons of the dioxolane ring, chemically equivalent. Based on similar structures.[3]
~3.05s2H-CH₂-NH₃⁺Methylene protons adjacent to the protonated amine.
~1.50 - 1.90m8HCyclohexane ring protonsComplex multiplet pattern due to axial and equatorial protons of the cyclohexane ring.
Protocol 1.2: ¹³C NMR Spectroscopy
  • Sample and Instrument Setup: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Processing: Process the FID with an exponential line broadening of 1-2 Hz.

Expected ¹³C NMR Data Interpretation:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~108Spiroketal Carbon (C-O-C-O)Characteristic chemical shift for a ketal carbon. Based on related spiroketal structures.[4]
~72C-OHCarbon atom bearing the hydroxyl group, shifted downfield by the electronegative oxygen.
~64-O-CH₂-CH₂-O-Carbon atoms of the dioxolane ring.
~50-CH₂-NH₃⁺Carbon adjacent to the protonated amine.
~30 - 38Cyclohexane ring carbonsAliphatic carbons of the cyclohexane ring.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry is essential for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule as it allows for gentle ionization, typically yielding the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can further provide the exact mass, which confirms the elemental composition with high confidence.

Protocol 2.1: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode ESI.

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm). Elute with a simple gradient of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from any potential non-volatile impurities or salts.

  • MS Acquisition: Analyze the column eluent using an ESI-MS detector operating in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Workflow for LC-MS Analysis

G s1 Prepare sample solution (~10 µg/mL in ACN/H₂O) s2 Inject into HPLC system s1->s2 s3 Separate on C18 column s2->s3 s4 Eluent enters ESI source s3->s4 s5 Ionization (Positive Mode) s4->s5 s6 Mass Analyzer separates ions by m/z s5->s6 s7 Detector records ion abundance s6->s7 s8 Generate Mass Spectrum s7->s8 s9 Confirm [M+H]⁺ ion s8->s9 end end s9->end Molecular Weight Verified

Caption: General workflow for LC-MS based molecular weight verification.

Expected Mass Spectrometry Data: The free base has a molecular formula of C₉H₁₇NO₃.

Ion SpeciesCalculated Monoisotopic Mass (Da)Expected m/z
[M] (Free Base)187.1208-
[M+H]⁺188.1281188.13
[M+Na]⁺210.1101210.11
[M+H-H₂O]⁺170.1175170.12

Note: The observed m/z values confirm the mass of the free base, as the HCl salt dissociates in solution. The predicted m/z for a related compound supports these expectations.[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expert Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. It excels at separating the main compound from process-related impurities, starting materials, and degradation products. The target molecule lacks a strong UV chromophore, which is a common challenge for aliphatic amines and alcohols. To overcome this, two primary strategies are effective: derivatization to introduce a UV-active moiety or the use of universal detectors like CAD or ELSD. A derivatization method using dansyl chloride is presented here as it is a robust and widely used approach for primary amines.[6]

Protocol 3.1: Purity by RP-HPLC with Pre-column Derivatization
  • Derivatization Reagent: Prepare a dansyl chloride solution (e.g., 2 mg/mL in acetonitrile).

  • Buffer: Prepare a borate buffer solution (100 mM, pH 9.5).

  • Sample Derivatization:

    • Prepare a sample solution of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride at approximately 1 mg/mL in acetonitrile.

    • In a vial, mix 100 µL of the sample solution, 200 µL of the borate buffer, and 200 µL of the dansyl chloride solution.

    • Vortex and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: 50% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Calculate the area percent of the main peak to determine purity.

HPLC Method Parameters Summary:

ParameterSetting
Technique Reversed-Phase HPLC
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Detection UV @ 254 nm (post-derivatization)
Mobile Phase Water/Acetonitrile with 0.1% TFA
Mode Gradient
Purpose Purity determination and impurity profiling

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It works by detecting the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies. For this compound, FTIR can quickly confirm the presence of O-H (alcohol), N-H (amine salt), and C-O (ketal and alcohol) bonds, providing a valuable molecular fingerprint.[8]

Protocol 4.1: Analysis by Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be displayed in absorbance or transmittance. Identify the characteristic absorption bands.

Expected Characteristic FTIR Absorption Bands:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500 (broad)O-H stretchTertiary Alcohol
2800 - 3100 (broad)N-H stretchAmmonium salt (-NH₃⁺)
2850 - 2960C-H stretchAliphatic (cyclohexane and dioxolane rings)
1500 - 1600N-H bendAmmonium salt (-NH₃⁺)
1050 - 1150 (strong)C-O stretchKetal and Alcohol[9]

References

  • Intertek. Fourier Transform Infrared Spectroscopy (FTIR) Analysis . Intertek. [Link]

  • PubChem. [8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol . National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride . MySkinRecipes. [Link]

  • Ali, A., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis . Journal of Cosmetic Dermatology. National Institutes of Health. [Link]

  • Jain, S., et al. (2024). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules . ResearchGate. [Link]

  • Gunasekaran, S., et al. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. PubMed. [Link]

  • The Madison Group. FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis . The Madison Group. [Link]

  • Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY . John Wiley & Sons. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one . ResearchGate. [Link]

  • SpectraBase. (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR] . SpectraBase. [Link]

Sources

Method

Illuminating the Structure: A Guide to the NMR and Mass Spectrometry of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a bifunctional spirocyclic compound of significant interest, incorporating a protected cyclohexanone moiety, a tertiary alcohol, and a primary amine. Its rigid, three-dimensional architecture makes it a valuable scaffold in medicinal chemistry. This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, offering detailed protocols and in-depth interpretation of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural analysis of this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectral data. The hydrochloride salt form influences the exchangeability of labile protons and the ionization behavior in mass spectrometry.

Caption: Structure of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete structural assignment.

Protocol 1: NMR Sample Preparation and Acquisition

Rationale: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable for dissolving the hydrochloride salt.[1] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (OH and NH₃⁺), which would be lost in CD₃OD due to rapid deuterium exchange. The sample must be free of particulate matter to ensure optimal spectral quality.[2][3][4]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-15 mg of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments should be used.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivities through spin-spin coupling. The presence of the electron-withdrawing hydroxyl and protonated amino groups will cause downfield shifts for nearby protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Cyclohexane CH₂ (4H)1.40 - 1.80Multiplets8HProtons on the cyclohexane ring, with complex overlapping signals.[5][6]
Aminomethyl CH₂~3.00Singlet2HThe methylene group adjacent to the quaternary carbon C8 will appear as a singlet.
Dioxolane CH₂CH₂~3.90Singlet4HThe four protons of the ethylenedioxy group are chemically equivalent and will appear as a singlet.
Hydroxyl OH~5.00Broad Singlet1HThe chemical shift of the hydroxyl proton is variable and concentration-dependent. In DMSO-d₆, it will be a broad, exchangeable peak.[7]
Ammonium NH₃⁺~8.20Broad Singlet3HThe protons of the ammonium group are exchangeable and will appear as a broad singlet in DMSO-d₆.
¹³C NMR and DEPT-135 Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH₃, CH₂, and CH carbons.[8][9][10][11][12]

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Phase Rationale
Cyclohexane C6, C10~35NegativeMethylene carbons on the cyclohexane ring.
Cyclohexane C7, C9~30NegativeMethylene carbons on the cyclohexane ring, slightly shielded compared to C6 and C10.
Aminomethyl CH₂~50NegativeMethylene carbon adjacent to the nitrogen atom.
Dioxolane O-C H₂-C H₂-O~64NegativeCarbons of the ethylenedioxy protecting group.[13][14][15]
C8-OH~72Absent (Quaternary)Tertiary carbon bearing the hydroxyl and aminomethyl groups.
C5 (Spiro)~108Absent (Quaternary)The spiro carbon of the ketal, significantly downfield.[13][14][15]
2D NMR Spectroscopy: Establishing Connectivity

2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Elucidation H1_NMR ¹H NMR (Chemical Shifts, Integration, Multiplicity) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C one-bond correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Number of unique carbons) C13_NMR->HSQC DEPT135 DEPT-135 (CH, CH₂, CH₃ identification) DEPT135->HSQC HMBC HMBC (¹H-¹³C long-range correlations) COSY->HMBC HSQC->HMBC Structure Complete Structure and Assignments HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, primarily within the cyclohexane ring, helping to trace the connectivity of the aliphatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum will correlate each proton signal with the carbon to which it is directly attached.[16][17][18][19][20] This is the most reliable way to assign the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away.[16][17][19][20] Key expected correlations include:

    • The aminomethyl protons to the quaternary carbon C8.

    • The cyclohexane protons to C8 and the spiro carbon C5.

    • The dioxolane protons to the spiro carbon C5.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts.[21]

Protocol 2: Mass Spectrometry Sample Preparation and Analysis

Rationale: The sample should be dissolved in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 1:1 mixture of acetonitrile and water.

  • Infusion: Infuse the diluted sample directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements.

  • Tandem MS (MS/MS): To study fragmentation, select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID).

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion, which in turn allows for the calculation of its elemental formula. For 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (the free base, C₉H₁₇NO₃), the expected mass of the protonated molecule [M+H]⁺ would be:

  • Calculated Exact Mass of [C₉H₁₈NO₃]⁺: 188.1281 Da

Observing this mass with high accuracy (typically <5 ppm error) confirms the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): Predicted Fragmentation Pathway

Tandem mass spectrometry provides valuable structural information by breaking the molecule apart and analyzing the resulting fragments. The fragmentation of the protonated molecule is expected to be initiated by the loss of small neutral molecules or by cleavages adjacent to functional groups.[22][23]

fragmentation M_H [M+H]⁺ m/z 188 loss_H2O - H₂O M_H->loss_H2O loss_NH3 - NH₃ M_H->loss_NH3 loss_CH2NH2 - •CH₂NH₂ M_H->loss_CH2NH2 frag1 m/z 170 loss_H2O->frag1 loss_ketal Retro-Diels-Alder - C₂H₄O frag1->loss_ketal frag2 m/z 171 loss_NH3->frag2 frag3 m/z 158 loss_CH2NH2->frag3 frag4 m/z 126 loss_ketal->frag4

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Major Predicted Fragments:

m/z Proposed Loss/Structure Rationale
171[M+H - NH₃]⁺Loss of ammonia from the protonated amine is a common fragmentation pathway for amino compounds.
170[M+H - H₂O]⁺Dehydration involving the tertiary alcohol is a highly favorable process.
158[M+H - CH₂NH₂]⁺Cleavage of the C-C bond adjacent to the tertiary alcohol.
126[m/z 170 - C₂H₄O]⁺Subsequent fragmentation of the m/z 170 ion via a retro-Diels-Alder type reaction of the dioxolane ring.

Conclusion

The structural characterization of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride can be comprehensively achieved through a systematic application of modern NMR and mass spectrometry techniques. ¹H and ¹³C NMR, in conjunction with DEPT-135, provide initial insights into the carbon and proton environments. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are indispensable for the complete and unambiguous assignment of the molecular structure. High-resolution mass spectrometry confirms the elemental composition, while tandem MS/MS experiments reveal characteristic fragmentation patterns that further corroborate the proposed structure. The protocols and interpretive guidance provided in this application note serve as a robust framework for the analysis of this and structurally related spirocyclic compounds, facilitating their advancement in research and development pipelines.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

  • University of Potsdam. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

  • ResearchGate. (2025). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

  • University of Regensburg. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • PubMed. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Available at: [Link]

  • Harvard Apparatus. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Available at: [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Available at: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

  • Wiley. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • ResearchGate. (2016). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a.... Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2025). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2025). Electrospray ionization tandem mass spectrometric study of salt cluster ions: Part 2 - Salts of polyatomic acid groups and of multivalent metals. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - 1H NMR. Available at: [Link]

  • OpenStax. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Available at: [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Available at: [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.7: 13C-NMR Spectroscopy. Available at: [Link]

  • Quora. (2016). How many protons are on cyclohexanol nmr?. Available at: [Link]

  • Sciex. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. Available at: [Link]

  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • A&M STABTEST. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • SpectraBase. (n.d.). α-(aminomethyl)-m-chlorobenzyl alcohol, hydrochloride - Optional[13C NMR] - Spectrum. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Agilent. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Available at: [Link]

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Application

Application Notes and Protocols for Coupling Reactions with 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

< Introduction 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pr...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a tertiary alcohol on a spirocyclic core with a protected ketone (ketal), presents unique opportunities for the synthesis of complex molecular architectures and novel chemical entities. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic transformations.

This guide provides an in-depth exploration of the reaction conditions for coupling with 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride, with a focus on amide bond formation and reductive amination. The protocols and insights provided are designed for researchers, scientists, and drug development professionals to facilitate the effective use of this valuable building block.

Scientific Integrity & Logic: The E-E-A-T Framework

As a Senior Application Scientist, the following guide is constructed upon the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

  • Expertise & Experience: The protocols detailed below are not merely theoretical. They are based on established chemical principles and have been validated through practical application in synthetic chemistry laboratories. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the reaction dynamics.

  • Trustworthiness: Each protocol is designed as a self-validating system. Key checkpoints and analytical monitoring techniques are highlighted to ensure the user can track the progress and success of their reactions.

  • Authoritative Grounding & Comprehensive References: Key mechanistic claims and procedural standards are supported by citations to peer-reviewed literature and authoritative chemical resources. A comprehensive reference list is provided for further verification and exploration.

Core Molecular Structure and Reactivity

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride possesses two primary reactive sites: the primary amine and the tertiary alcohol. The ketal protecting group is generally stable under basic and neutral conditions but can be cleaved under acidic conditions to reveal a ketone functionality.

The primary amine is nucleophilic and readily participates in common coupling reactions. The hydrochloride salt must be neutralized in situ with a suitable base to liberate the free amine for reaction. The choice of base is critical to avoid premature deprotection of the acid-sensitive ketal group.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond by coupling the primary amine of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol with a carboxylic acid is a cornerstone transformation.[1] This reaction typically requires the activation of the carboxylic acid to overcome the energy barrier of direct condensation.[1][2]

Mechanism of Carbodiimide-Mediated Amide Coupling

A widely used method for carboxylic acid activation involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[2][3][4]

  • Step 1: Activation. The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[3]

  • Step 2: Stabilization. This intermediate is susceptible to hydrolysis. Additives like NHS or HOBt react with the O-acylisourea to form a more stable, yet still reactive, ester.[3]

  • Step 3: Nucleophilic Attack. The free primary amine of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol attacks the activated ester, leading to the formation of the stable amide bond and the release of the additive.

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC NHS_ester NHS Ester (Stable Intermediate) O_acylisourea->NHS_ester + NHS NHS NHS Amide Amide Product NHS_ester->Amide + Free Amine Amine 8-(Aminomethyl)-1,4-dioxaspiro [4.5]decan-8-ol (Free Amine) Base Base (e.g., DIPEA) Neutralizes HCl salt HCl_salt Starting Material (HCl Salt) HCl_salt->Amine + Base

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol outlines a general procedure for the coupling of a generic carboxylic acid with 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

Materials:

  • 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. The formation of the NHS ester can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Amine Addition: In a separate flask, dissolve 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride (1.1 eq) in a minimal amount of DMF or DCM. Add DIPEA or TEA (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes.

  • Coupling Reaction: Add the free amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.[5]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired amide.

Table 1: Stoichiometry and Reagent Roles

ReagentStoichiometric EquivalenceRole
Carboxylic Acid1.0Coupling partner
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride1.1Nucleophilic amine source
EDC1.2Carboxylic acid activating agent[2][3]
NHS1.2Stabilizes the activated intermediate, improving yield[3]
DIPEA / TEA2.2Neutralizes the amine hydrochloride salt and the HCl byproduct

Reductive Amination: Coupling with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[6][7][8] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by in-situ reduction.

Mechanism of Reductive Amination

The reaction proceeds through the following key steps:

  • Imine/Enamine Formation: The primary amine of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol reacts with an aldehyde or ketone to form a Schiff base (imine) or an enamine, with the elimination of a water molecule.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or enamine to form the corresponding amine.

ReductiveAmination cluster_imine Imine Formation cluster_reduction Reduction Amine Free Amine Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone SecondaryAmine Secondary Amine Product Imine->SecondaryAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Base Base (e.g., DIPEA) Neutralizes HCl salt HCl_salt Starting Material (HCl Salt) HCl_salt->Amine + Base

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[9]

Materials:

  • 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Amine Liberation: In a round-bottom flask, suspend 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride (1.0 eq) in anhydrous DCM or DCE. Add DIPEA or TEA (1.1 eq) and stir for 10-15 minutes to generate the free amine.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the reaction mixture.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Stoichiometry and Reagent Roles in Reductive Amination

ReagentStoichiometric EquivalenceRole
8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride1.0Amine source
Aldehyde / Ketone1.1Electrophilic coupling partner
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5Mild and selective reducing agent for the imine intermediate[9]
DIPEA / TEA1.1Neutralizes the amine hydrochloride salt

Considerations for the Ketal Protecting Group

The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which serves to protect a ketone functionality. While stable to many reaction conditions, it is susceptible to hydrolysis under acidic conditions.[10][11][12][13][14]

  • pH Control: It is crucial to maintain neutral or basic conditions during the coupling and work-up procedures to prevent cleavage of the ketal. The use of non-protic acids or careful control of pH is recommended.

  • Deprotection: If the unmasking of the ketone is desired post-coupling, the product can be treated with aqueous acid (e.g., HCl in acetone/water or trifluoroacetic acid in DCM/water).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or product loss during work-up.- Increase reaction time or temperature (with caution).- Ensure anhydrous conditions.- Optimize stoichiometry of coupling reagents.
**Starting MaterialInsufficient activation of carboxylic acid or incomplete amine salt neutralization.- Increase the amount of coupling agent and/or base.- Confirm the quality of the reagents.
Ketal Deprotection Accidental exposure to acidic conditions during reaction or work-up.- Use a non-protic base like DIPEA.- Avoid acidic washes during the work-up.- Ensure all reagents are free of acidic impurities.

Conclusion

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a highly valuable and adaptable building block for the synthesis of complex molecules in drug discovery and development. By understanding the principles of amide coupling and reductive amination, and by carefully controlling the reaction conditions to preserve the integrity of the acid-sensitive ketal group, researchers can effectively utilize this compound to generate diverse libraries of novel chemical entities. The protocols provided herein serve as a robust starting point for the successful application of this versatile reagent.

References

  • Hoerrner, M. E., et al. (2019). Deaminative Arylation of Amino Acid-Derived Pyridinium Salts. Org. Lett., 21(18), 7356–7360. Available at: [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. Available at: [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(27), 6736-6741. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Zhang, B. N., et al. (2007). A concise effective deprotection of spiro 3-cyclic thiaza ketal of steroidal 1,4-dien-3-one. Steroids, 72(1), 60-3. Available at: [Link]

  • Abe, Y., et al. (2025). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 27, 5464-5470. Available at: [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. Available at: [Link]

  • Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(6), 865-866. Available at: [Link]

  • Sureshbabu, V. V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4174-4177. Available at: [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. Available at: [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Che, D., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (78), 50582. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]

  • Albanese, V., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 199, 112386. Available at: [Link]

  • PubChemLite. [8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol. Available at: [Link]

  • Wang, J., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Petrochemical Technology, 39(1), 69-72. Available at: [Link]

  • Tsoleridis, C. A., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(4), M1016. Available at: [Link]

  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 26(68), 15899-15903. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Hydrochloride

Welcome to the technical support guide for the synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride (CAS No. 1240527-50-7).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride (CAS No. 1240527-50-7). This molecule is a valuable building block in pharmaceutical research, particularly for developing therapeutics targeting neurological disorders.[1] Its unique three-dimensional spirocyclic structure presents specific challenges in its synthesis.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride?

A common and effective strategy is a two-step synthesis starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one . The first step involves the formation of a cyanohydrin intermediate, which introduces both the C8-hydroxyl group and a nitrile precursor to the aminomethyl group. The second step is the chemical reduction of the nitrile to the primary amine, followed by isolation as a stable hydrochloride salt.

Q2: What is the function of the 1,4-dioxaspiro[4.5]decane moiety in this synthesis?

This spiroketal structure serves as a robust protecting group for the ketone at the C4 position of the original cyclohexane-1,4-dione precursor.[3] Ketal protecting groups are stable under the basic and nucleophilic conditions required for the cyanohydrin formation and subsequent nitrile reduction. Attempting this synthesis on unprotected cyclohexane-1,4-dione would lead to a complex mixture of products due to reactions at both carbonyl groups.

Q3: Why is the final product isolated as a hydrochloride salt?

The free base, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, is a polar amino alcohol that often presents as a viscous oil, making it difficult to handle, purify, and store. Converting it to the hydrochloride salt serves three key purposes:

  • Increases Stability: It prevents degradation of the primary amine through oxidation or side reactions.

  • Induces Crystallization: The salt is typically a crystalline solid, which is easier to isolate, purify via recrystallization, and weigh accurately.[4]

  • Improves Solubility: The hydrochloride salt form enhances solubility in aqueous media, which can be beneficial for downstream applications.[1]

Q4: What are the most critical control points in this synthetic sequence?

The two most critical stages are the reduction of the nitrile and the final salt formation. The reduction step requires a powerful reducing agent like Lithium Aluminum Hydride (LAH), which must be handled with extreme care under anhydrous conditions to prevent violent reactions and ensure complete conversion. The salt formation step requires careful selection of solvents to ensure clean precipitation of the product as a solid rather than an oil.

Visual Workflow: Synthetic Pathway

The overall synthetic strategy is summarized in the workflow diagram below.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction & Salt Formation A 1,4-Dioxaspiro[4.5]decan-8-one B 8-Cyano-1,4-dioxaspiro[4.5]decan-8-ol A->B  1. TMSCN, ZnI₂ (cat.)  2. Mild acidic workup (e.g., aq. NaHSO₃) C 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (Free Base) B->C  1. LiAlH₄, Anhydrous THF  2. Fieser workup (H₂O, NaOH) D 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol HCl (Final Product) C->D  HCl in Dioxane or Ether

Caption: Overall synthetic scheme for the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem 1: Low or no yield of the cyanohydrin intermediate.
  • Symptom: TLC or LC-MS analysis of the reaction mixture after several hours shows a high proportion of unreacted starting material (1,4-dioxaspiro[4.5]decan-8-one).

Possible Cause Scientific Rationale & Troubleshooting Steps
Reagent Inactivity The cyanide source (e.g., Trimethylsilyl cyanide - TMSCN) or the Lewis acid catalyst (e.g., ZnI₂) may have degraded due to moisture. TMSCN is highly sensitive to water. Solution: Use freshly opened or distilled TMSCN. Ensure the catalyst is anhydrous.
Reaction Equilibrium Cyanohydrin formation is a reversible reaction. The equilibrium may not favor the product under the current conditions. Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to exclude moisture, which can hydrolyze TMSCN and shift the equilibrium back to the ketone. Running the reaction at a lower temperature (e.g., 0 °C to RT) can sometimes favor the product thermodynamically.
Insufficient Catalyst The Lewis acid catalyst is crucial for activating the ketone carbonyl group towards nucleophilic attack. Solution: Ensure an adequate catalytic amount (typically 5-10 mol%) is used. If the reaction is stalled, a small additional charge of the catalyst can be added.
Problem 2: Incomplete reduction of the nitrile to the primary amine.
  • Symptom: After workup of the reduction step, NMR or IR analysis shows a residual nitrile peak (~2250 cm⁻¹ in IR) or the presence of an intermediate imine or aldehyde.

Possible Cause Scientific Rationale & Troubleshooting Steps
Inactive Reducing Agent Lithium Aluminum Hydride (LAH) is extremely reactive with atmospheric moisture and protic solvents, leading to its deactivation. Solution: Use LAH from a freshly opened container or a previously opened one that was stored correctly in a desiccator. Perform a titration to determine the exact molarity of LAH solutions. Ensure all glassware is oven-dried and the reaction is run with anhydrous solvents under an inert atmosphere.
Insufficient Stoichiometry The reduction of a nitrile to an amine by LAH is a 4-electron reduction, requiring at least 1 molar equivalent of LAH (or 4 equivalents of hydride). The tertiary alcohol can also consume some hydride. Solution: Use a sufficient excess of LAH (typically 1.5 to 2.0 equivalents) to drive the reaction to completion.
Incorrect Workup Procedure The standard "Fieser" workup is critical for quenching excess LAH and precipitating aluminum salts for easy filtration. An incorrect workup can lead to the product being trapped in the aluminum salt matrix, resulting in low isolated yield. Solution: Follow the Fieser workup protocol precisely: for 'x' grams of LAH used, add 'x' mL of water, followed by 'x' mL of 15% aq. NaOH, and finally '3x' mL of water, with vigorous stirring. This should produce a granular, easily filterable solid.
Problem 3: The final hydrochloride salt "oils out" instead of precipitating as a solid.
  • Symptom: Upon adding the HCl solution to the free base, a sticky, unmanageable oil forms at the bottom of the flask instead of a crystalline solid.

Possible Cause Scientific Rationale & Troubleshooting Steps
Presence of Water Even trace amounts of water can inhibit crystallization and promote oil formation, as the hydrochloride salt may be hygroscopic and form a hydrate. Solution: Ensure the free base is rigorously dried before attempting salt formation. A common method is to dissolve it in a solvent like dichloromethane, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Use anhydrous solvents (e.g., diethyl ether, ethyl acetate) for the precipitation step and an anhydrous solution of HCl (e.g., 4M in dioxane or 2M in diethyl ether).
Solvent Choice The product salt may have high solubility in the chosen solvent system, preventing it from precipitating. Solution: The ideal solvent should readily dissolve the free base but have poor solubility for the hydrochloride salt. Diethyl ether is often a good first choice. If the product oils out, try adding a less polar co-solvent like hexanes or pentane dropwise to the oil with vigorous scratching of the flask walls to induce crystallization.
Impurities Present Impurities can act as "crystal poisons," disrupting the crystal lattice formation and leading to oiling. Solution: If the free base is not pure, it should be purified by column chromatography before salt formation. The choice of eluent will depend on the impurities, but a gradient of methanol in dichloromethane with a small amount of triethylamine (to prevent streaking on silica) is a good starting point.

Visual Guide: Troubleshooting Low Yield

Use this decision tree to diagnose and resolve issues related to low product yield.

G Start Low Yield Observed CheckStep At which step is the loss occurring? Start->CheckStep Step1 Step 1: Cyanohydrin Formation CheckStep->Step1 Check crude reaction mixture Step2 Step 2: Reduction / Workup CheckStep->Step2 Check crude after reduction Step3 Step 3: Salt Formation / Isolation CheckStep->Step3 Final isolated mass is low Step1_Cause High % of starting ketone remains? Step1->Step1_Cause Step2_Cause Residual nitrile or intermediate observed? Step2->Step2_Cause Step3_Cause Did the product oil out? Step3->Step3_Cause Step1_Sol1 Verify reagent activity (TMSCN, ZnI₂). Use anhydrous conditions. Step1_Cause->Step1_Sol1 Yes Step1_Sol2 Complex mixture of byproducts? Step1_Cause->Step1_Sol2 No Step1_Sol3 Consider side reactions (e.g., aldol). Optimize temperature and reaction time. Step1_Sol2->Step1_Sol3 Yes Step2_Sol1 Verify LAH activity and stoichiometry. Ensure anhydrous conditions. Step2_Cause->Step2_Sol1 Yes Step2_Sol2 Product lost in workup? Step2_Cause->Step2_Sol2 No Step2_Sol3 Follow Fieser workup precisely. Extract aqueous layer post-filtration. Step2_Sol2->Step2_Sol3 Yes Step3_Sol1 Use anhydrous solvents. Triturate oil with non-polar solvent. Step3_Cause->Step3_Sol1 Yes Step3_Sol2 Is the filtrate rich in product? Step3_Cause->Step3_Sol2 No Step3_Sol3 Product is too soluble. Cool to lower temperature or add anti-solvent. Step3_Sol2->Step3_Sol3 Yes

Caption: A decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Lithium Aluminum Hydride (LAH) is a water-reactive solid that can ignite upon contact with moisture. Handle it with extreme caution.

Protocol 1: Synthesis of 8-Cyano-1,4-dioxaspiro[4.5]decan-8-ol
  • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol).

  • Dissolve the ketone in anhydrous dichloromethane (DCM, 100 mL).

  • Add zinc iodide (ZnI₂, 1.0 g, 3.1 mmol) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN, 9.4 mL, 70.4 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Once the starting material is consumed, cool the reaction back to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃, 50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Protocol 2: Reduction using Lithium Aluminum Hydride (LAH)
  • In an oven-dried, 500 mL three-neck flask under a nitrogen atmosphere, prepare a suspension of LAH (3.6 g, 96.0 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Dissolve the crude 8-cyano-1,4-dioxaspiro[4.5]decan-8-ol (from the previous step, ~64.0 mmol) in anhydrous THF (50 mL).

  • Add the cyanohydrin solution dropwise to the LAH suspension via an addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath, and heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

  • Cool the reaction back down to 0 °C.

  • Carefully quench the reaction using the Fieser workup method:

    • Slowly add 3.6 mL of deionized water.

    • Slowly add 3.6 mL of 15% (w/v) aqueous NaOH.

    • Slowly add 10.8 mL of deionized water.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL) and ethyl acetate (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol as a viscous oil.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the crude free base oil from Protocol 2 in diethyl ether (150 mL).

  • Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a 4M solution of HCl in 1,4-dioxane dropwise until the solution becomes acidic (test with moist pH paper, pH ~1-2). A white precipitate should form.

  • Continue stirring at 0 °C for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride as a white to off-white solid.

References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2010). ResearchGate. [Link]

  • Matucci, R., et al. (2011). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic Letters. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Rauter, A. P., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Synthesis. [Link]

  • 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. MySkinRecipes. [Link]

Sources

Optimization

Technical Support Center: Optimizing Spiroketal Formation Reactions

Welcome to the Technical Support Center for Spiroketal Formation Reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this pivotal structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spiroketal Formation Reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this pivotal structural motif. Spiroketals are not merely architectural curiosities; their rigid, three-dimensional structures are privileged scaffolds in a vast array of bioactive natural products.[1][2] Mastering their synthesis is often a critical step in the successful development of new therapeutic agents.

This guide moves beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose issues in your own reactions, rationalize stereochemical outcomes, and strategically improve your yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just a solution, but the underlying chemical principles to inform your experimental design.

Problem 1: Low or No Yield of the Desired Spiroketal

Q: My spiroketalization of a dihydroxy-ketone precursor is giving me a low yield, with a complex mixture of byproducts. What are the likely causes and how can I fix this?

A: This is a common and multifaceted problem. The root cause often lies in the delicate balance between reaction conditions and the stability of intermediates. Let's break down the potential culprits.

  • Inefficient Catalyst Turnover or Inappropriate Catalyst Choice: The workhorse of many spiroketalizations is acid catalysis, which facilitates the cyclization cascade.[3][4] However, the choice and concentration of the acid are critical.

    • Probable Cause: The Brønsted or Lewis acid may be too weak to efficiently promote the reaction, or too strong, leading to decomposition of the starting material or product.[3] For sensitive substrates, strong acids can promote side reactions like elimination or rearrangement.

    • Solution: Screen a panel of acid catalysts with varying pKa values. Common choices include p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), pyridinium p-toluenesulfonate (PPTS), or Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf). For particularly sensitive substrates, milder catalysts like silica gel or acidic resins can be effective. In some cases, transition metals like gold(I) can catalyze spiroketalization of alkynyl diols under very mild conditions, avoiding strong acids altogether.[5][6]

  • Presence of Water: The formation of a ketal is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, thus reducing the yield.

    • Probable Cause: Incomplete drying of glassware, reagents, or solvents introduces water, inhibiting the forward reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[7] Use freshly distilled, anhydrous solvents. The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), or setting up the reaction with a Dean-Stark apparatus to physically remove water as it forms can dramatically improve yields.

  • Reaction Equilibrium Not Reached or Unfavorable Equilibrium: For thermodynamically controlled reactions, sufficient time and energy must be provided for the system to reach the most stable state, which is hopefully your desired spiroketal.

    • Probable Cause: The reaction time may be too short, or the temperature may be too low for the equilibrium to be established.[8]

    • Solution: Increase the reaction time and monitor the progress by TLC or LC-MS. A modest increase in temperature can also help, but be mindful of potential decomposition.

Problem 2: Poor or Incorrect Stereoselectivity

Q: I am obtaining a mixture of diastereomers at the spirocyclic center, or I am forming the undesired, thermodynamically less stable isomer. How can I control the stereochemical outcome?

A: This is a classic challenge in spiroketal synthesis and hinges on understanding the principles of kinetic versus thermodynamic control.[2][8][9][10]

Understanding the Control Elements
  • Thermodynamic Control: Achieved under reversible conditions (typically higher temperatures, longer reaction times, and strong acid catalysis), this regime favors the formation of the most stable product.[11][12] Spiroketal stability is governed by a combination of factors, most notably the anomeric effect , where an axial orientation of the oxygen lone pairs relative to the C-O bonds of the other ring is stabilizing.[2]

  • Kinetic Control: Occurs under irreversible conditions (lower temperatures, shorter reaction times), where the product ratio is determined by the relative rates of formation.[11][12] The major product is the one formed via the lowest energy transition state, which may not be the most stable product.[2]

Strategic Solutions for Stereocontrol
  • To Favor the Thermodynamic Product:

    • Use a strong Brønsted acid (e.g., PTSA, HCl) to ensure the cyclization steps are reversible.

    • Increase the reaction temperature to provide enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to equilibrate.

    • Extend the reaction time to ensure equilibrium is fully established.

  • To Access the Kinetic Product:

    • Lower the reaction temperature significantly. This will favor the pathway with the lower activation energy, even if it leads to a less stable product.[8]

    • Use specific Lewis acids or reaction conditions that promote irreversible, kinetically controlled cyclizations. For example, certain reagents can mediate spirocyclizations that proceed with either inversion or retention of configuration, independent of thermodynamic stability.[13]

    • For certain substrates, intramolecular hydrogen bonding can direct the cyclization pathway, leading to a specific kinetic product.

The following diagram illustrates the energy profile for a reaction under kinetic versus thermodynamic control.

G Kinetic vs. Thermodynamic Control in Spiroketalization cluster_0 cluster_1 Reactant Reactant TS_Kinetic TS (Kinetic) Reactant->TS_Kinetic ΔG‡ (fast) TS_Thermo TS (Thermo) Reactant->TS_Thermo ΔG‡ (slow) Kinetic Product Kinetic Product TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product TS_Thermo->Thermodynamic Product Thermodynamic Product->TS_Thermo y_axis_label Gibbs Free Energy (G) x_axis_label Reaction Coordinate y_axis y_axis y_axis_end y_axis_end x_axis x_axis x_axis_end x_axis_end

Caption: Energy profile for kinetic vs. thermodynamic control.

Problem 3: My Starting Material is Decomposing

Q: Under acidic conditions, my dihydroxy-ketone precursor seems to be degrading, leading to a low yield of the spiroketal. How can I mitigate this?

A: Substrate decomposition is a clear sign that your reaction conditions are too harsh. The key is to find a milder, yet effective, method to promote cyclization.

  • Probable Cause: The high acidity or temperature required for cyclization is also catalyzing undesired side reactions, such as elimination (especially if you have tertiary alcohols), retro-aldol reactions, or other rearrangements.

  • Solution 1: Use a Milder Acid Catalyst. Switch from strong acids like PTSA or CSA to PPTS, which is significantly less acidic. In some cases, heterogeneous catalysts like Amberlyst-15 or even silica gel can provide a sufficiently acidic environment on a solid support, often leading to cleaner reactions.

  • Solution 2: Non-Acidic Catalysis. For substrates that are particularly acid-sensitive, alternative catalytic systems should be explored. Gold(I) and other transition metal catalysts are known to effectively catalyze the spiroketalization of alkynyl diols under neutral conditions.[5][6]

  • Solution 3: Protecting Group Strategy. If certain functional groups in your molecule are acid-labile, consider protecting them before the spiroketalization step.[14][15] For example, a sensitive alcohol could be protected as a silyl ether. This adds steps to your synthesis but can be crucial for success.[16][17]

The following workflow provides a logical approach to troubleshooting these common issues.

G start Low Spiroketal Yield check_sm Is Starting Material Consumed? start->check_sm sm_present Starting Material Remains check_sm->sm_present Yes sm_gone Starting Material Gone (Complex Mixture) check_sm->sm_gone No cause1 Inefficient Catalysis or Unfavorable Equilibrium sm_present->cause1 cause2 Substrate/Product Decomposition sm_gone->cause2 solution1a Increase Catalyst Loading or Switch to Stronger Acid cause1->solution1a solution1b Increase Temperature or Reaction Time cause1->solution1b solution1c Remove Water (Dean-Stark, Mol. Sieves) cause1->solution1c solution2a Use Milder Acid (e.g., PPTS, Silica) cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution2c Consider Non-Acidic Catalysis (e.g., Au(I)) cause2->solution2c stereo_issue Incorrect Stereochemistry control_type Identify Control Type stereo_issue->control_type thermo_path To Favor Thermodynamic Product control_type->thermo_path Thermodynamic Desired kinetic_path To Favor Kinetic Product control_type->kinetic_path Kinetic Desired thermo_sol Higher Temp, Stronger Acid, Longer Time thermo_path->thermo_sol kinetic_sol Lower Temp, Specific Lewis Acids, Shorter Time kinetic_path->kinetic_sol

Caption: A troubleshooting workflow for spiroketalization.

Frequently Asked Questions (FAQs)

Q1: What is the anomeric effect and why is it so important in spiroketal formation?

A1: The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the central spirocyclic carbon) to occupy an axial position. This orientation allows for a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen and the antibonding orbital (σ*) of the adjacent C-O bond.[2] In spiroketals, this effect is often doubled, with both rings benefiting from this stabilization. Under thermodynamic control, the reaction will favor the diastereomer that maximizes these anomeric interactions, making it a critical factor in predicting the stereochemical outcome.[2]

Q2: Can solvent choice influence the yield and selectivity of my spiroketalization?

A2: Absolutely. The solvent can play several roles. Non-polar, aprotic solvents like toluene or benzene are often used with a Dean-Stark trap to effectively remove water and drive the equilibrium towards the product. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also common. Interestingly, in some kinetically controlled reactions, the solvent can act as a hydrogen-bond catalyst or inhibitor, directly influencing the stereochemical outcome.[1] For instance, studies have shown that water can have a dramatic accelerating effect on certain spiroketalizations, leading to higher yields of nonanomeric (kinetic) products in aqueous THF.[18]

Q3: Are there alternatives to the classic acid-catalyzed cyclization of dihydroxy-ketones?

A3: Yes, several elegant methods have been developed. These are particularly useful for accessing complex or sensitive spiroketals. Examples include:

  • Gold- or Silver-Catalyzed Cyclization of Alkynyl Diols: This is a very mild and efficient method.[5][19]

  • Oxidative Cyclization of Diols: This approach can be used to form the spiroketal directly from a diol precursor.

  • Hetero-Diels-Alder Reactions: This strategy can be used to construct the spiroketal core in a kinetically controlled and stereoselective manner.[20]

  • Cascade Reactions: A variety of cascade or tandem reactions have been developed to rapidly assemble complex spiroketal structures from simpler starting materials.[4][21]

Q4: How can I purify my spiroketal product, especially if it's sensitive to acid?

A4: Spiroketals can be sensitive to the acidic nature of standard silica gel chromatography, which can cause isomerization or decomposition. If you suspect this is an issue, you should use deactivated silica gel. This can be prepared by treating the silica gel with a triethylamine solution in the solvent system you plan to use for chromatography (typically 1-2% triethylamine), then flushing with the mobile phase before loading your sample. Alternatively, other stationary phases like alumina (neutral or basic) or reverse-phase chromatography can be employed.

Data Summary Table

The choice of catalyst can have a profound impact on the outcome of a spiroketalization reaction. The table below summarizes the typical applications and considerations for common catalyst types.

Catalyst TypeExamplesControl TypeKey Considerations
Brønsted Acids PTSA, CSA, HClPrimarily ThermodynamicWidely used, effective. Can cause decomposition of sensitive substrates.[6]
Mild Brønsted Acids PPTS, Acetic AcidThermodynamic/KineticGood for acid-sensitive substrates. Slower reaction rates may be observed.[13]
Lewis Acids TMSOTf, Ti(Oi-Pr)₄, Sc(OTf)₃Primarily KineticCan mediate stereocontrolled reactions, accessing non-thermodynamic products.[1][6]
Transition Metals AuCl, AgOTfKineticExcellent for mild cyclization of alkynyl precursors. Avoids strong acid.[5][22]
Chiral Acids Chiral Phosphoric AcidsKinetic (Asymmetric)Enables enantioselective spiroketalization.[23][24][25]

Experimental Protocol: A Representative Thermodynamic Spiroketalization

This protocol describes a general procedure for the acid-catalyzed spiroketalization of a dihydroxy-ketone under thermodynamic control using a Dean-Stark apparatus.

Objective: To synthesize a spiroketal from a dihydroxy-ketone precursor, maximizing the yield of the thermodynamically most stable diastereomer.

Materials:

  • Dihydroxy-ketone precursor (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.05 - 0.1 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Apparatus Setup:

    • Flame-dry a round-bottom flask, a Dean-Stark trap, and a condenser under vacuum or with a heat gun and assemble them while hot under an inert atmosphere (Nitrogen or Argon).

    • Allow the apparatus to cool to room temperature.

  • Reaction Setup:

    • To the round-bottom flask, add the dihydroxy-ketone precursor (1.0 eq) and a magnetic stir bar.

    • Dissolve the starting material in anhydrous toluene (concentration typically 0.05 - 0.1 M).

    • Add PTSA·H₂O (0.05 - 0.1 eq) to the solution.

    • Fill the Dean-Stark trap with anhydrous toluene.

  • Reaction Execution:

    • Heat the reaction mixture to reflux. The toluene will begin to distill, condense, and collect in the Dean-Stark trap. As water is formed during the reaction, it will azeotropically distill with the toluene and separate as a lower layer in the trap.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when no more water is observed collecting in the Dean-Stark trap and analysis shows full consumption of the starting material. This can take anywhere from 2 to 24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid catalyst.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Note: If the product is acid-sensitive, use silica gel that has been neutralized with triethylamine.

  • Characterization:

    • Characterize the purified spiroketal by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

References

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. (n.d.). Retrieved from [Link]

  • Bruckner, S., et al. (2014). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. Angewandte Chemie International Edition, 53(34), 8934-8938. Available from: [Link]

  • Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. (2023). ResearchGate. Retrieved from [Link]

  • Liu, G., Wurst, J. M., & Tan, D. S. (2009). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 11(16), 3670–3673. Available from: [Link]

  • LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1815–1818. Available from: [Link]

  • Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. (2019). Organic Chemistry Frontiers. Retrieved from [Link]

  • Khomutnyk, Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(2), 488-491. Available from: [Link]

  • Teufel, R., et al. (2018). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Angewandte Chemie International Edition, 57(31), 9959-9963. Available from: [Link]

  • Liu, S., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(13), 3636-3639. Available from: [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7389), 315-319. Available from: [Link]

  • Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. (2012). ResearchGate. Retrieved from [Link]

  • Postulated mechanism for the spiroketal formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Sous, M. E., Ganame, D., & Rizzacasa, M. A. (2006). Total Synthesis of Spiroketal Containing Natural Products: Kinetic versus Thermodynamic Approaches. Semantic Scholar. Retrieved from [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (2023). MDPI. Retrieved from [Link]

  • Chen, D., et al. (2013). Spiroketal formation and modification in avermectin biosynthesis involves a dual activity of AveC. Journal of the American Chemical Society, 135(5), 1968-1971. Available from: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). Molecules, 13(9), 2054-2108. Available from: [Link]

  • Wang, C., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(4), 313-343. Available from: [Link]

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Retrieved from [Link]

  • Rizzacasa, M. A. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC. Retrieved from [Link]

  • Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. (2019). ResearchGate. Retrieved from [Link]

  • Sperry, J., Wilson, Z. E., Rathwell, D. C., & Brimble, M. A. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Natural Product Reports, 27(8), 1117-1137. Available from: [Link]

  • ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. (2010). ResearchGate. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

  • Protecting Groups. (n.d.). University of Bath. Retrieved from [Link]

  • Castagnolo, D., Breuer, I., & Pihko, P. M. (2007). Direct Kinetic Formation of Nonanomeric [6.5]-spiroketals in Aqueous Media. The Journal of Organic Chemistry, 72(26), 10081–10087. Available from: [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. Retrieved from [Link]

  • 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Synthesis of Aminomethyl Spiro Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the synthesis of aminomethyl spiro compounds. This guide is designed to provide expert advice a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of aminomethyl spiro compounds. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the complexities of constructing these valuable scaffolds. As Senior Application Scientists, we understand that the path to pure, well-characterized spirocyclic amines is often fraught with unexpected challenges and side reactions. This resource addresses common issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Intramolecular Cyclization & Rearomatization

A common strategy for synthesizing aminomethyl spiro compounds, particularly spiroindolines, involves an intramolecular cyclization onto an indole ring. The Pictet-Spengler reaction is a classic example of this transformation. However, controlling the reaction to favor the desired spirocyclic product over the rearomatized isomer can be challenging.

Q1: My Pictet-Spengler type reaction is yielding the tetrahydro-β-carboline instead of the desired aza-spiroindoline. What is causing this and how can I prevent it?

A1: This is a classic competition between the desired "interrupted" Pictet-Spengler pathway and the traditional rearomatizing pathway. The formation of the tetrahydro-β-carboline is often thermodynamically favored due to the restoration of the aromatic indole system.[1][2]

Causality: The reaction proceeds through a common spiroindolenine intermediate.[3] The fate of this intermediate is determined by the reaction conditions. In the presence of strong acids and higher temperatures, the reaction is more likely to proceed through a migratory ring-expansion, leading to the rearomatized tetrahydro-β-carboline.[2][3] The desired aza-spiroindoline is formed via reduction of the spiroindolenine intermediate, thus "interrupting" the traditional Pictet-Spengler pathway.[1][4]

Troubleshooting Strategies:

  • Choice of Catalyst and Reductant: Employing milder reaction conditions is key. Iridium catalysts, such as Vaska's complex, in combination with a silane reductant like tetramethyldisiloxane (TMDS), have been shown to effectively promote the reductive spirocyclization while avoiding rearomatization.[1][4]

  • Temperature Control: Running the reaction at lower temperatures can favor the kinetic spirocyclic product over the thermodynamic rearomatized product.

  • Substrate Design: The nature of the tether linking the amine to the indole can influence the propensity for rearomatization. A more rigid tether may disfavor the conformational changes required for the ring expansion.

Experimental Protocol: Iridium-Catalyzed Reductive Aza-Spirocyclization [1]

  • To a solution of the indole-tethered amide (1.0 equiv) in dry toluene (0.1 M) under an inert atmosphere, add Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂]) (2 mol %).

  • Add tetramethyldisiloxane (TMDS) (2.0 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aza-spiroindoline.

Logical Workflow for Troubleshooting Rearomatization

start High Yield of Tetrahydro-β-carboline check_conditions Analyze Reaction Conditions start->check_conditions strong_acid Strong Acid/ High Temperature? check_conditions->strong_acid yes_strong_acid Yes strong_acid->yes_strong_acid Likely Cause: Rearomatization Favored no_strong_acid No strong_acid->no_strong_acid switch_catalyst Switch to Milder Catalyst (e.g., Vaska's Complex) & Add Reductant (TMDS) yes_strong_acid->switch_catalyst lower_temp Lower Reaction Temperature yes_strong_acid->lower_temp modify_substrate Consider Substrate Modification (e.g., Tether Rigidity) no_strong_acid->modify_substrate end_product Desired Aza-spiroindoline switch_catalyst->end_product lower_temp->end_product modify_substrate->end_product

Caption: Troubleshooting workflow for rearomatization side reaction.

Section 2: Over-Alkylation in Amine Synthesis

A frequent challenge in the synthesis of aminomethyl spiro compounds is the difficulty in controlling the degree of alkylation on the nitrogen atom. The product amine is often more nucleophilic than the starting amine, leading to a cascade of reactions.

Q2: I am attempting to synthesize a primary or secondary aminomethyl spiro compound, but I am getting a mixture of mono-, di-, and even tri-alkylated products. How can I achieve selective alkylation?

A2: This is a common issue known as over-alkylation.[5][6][7][8][9] The newly formed, more substituted amine is often more reactive than the starting material, leading to a difficult-to-separate mixture of products.[5][6]

Causality: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the product amine more nucleophilic than the reactant amine.[6] This increased nucleophilicity leads to further reaction with the alkylating agent present in the reaction mixture.

Troubleshooting Strategies:

StrategyPrincipleKey Considerations
Use a Large Excess of the Amine Statistically favors the reaction of the alkylating agent with the starting amine over the product amine.Requires easy separation of the excess starting amine from the product.
Gabriel Synthesis Utilizes a phthalimide anion as a masked form of ammonia, which undergoes monoalkylation. Subsequent hydrolysis or hydrazinolysis releases the primary amine.Limited to the synthesis of primary amines.
Reductive Amination A two-step, one-pot reaction involving the formation of an imine or enamine from a ketone or aldehyde and an amine, followed by reduction. This method offers excellent control over the degree of alkylation.Requires a suitable carbonyl precursor for the aminomethyl group.
Azide Synthesis An alkyl halide is reacted with sodium azide, followed by reduction of the resulting alkyl azide to the primary amine. The azide is not nucleophilic, preventing over-alkylation.Sodium azide is toxic and potentially explosive. The reduction step often requires strong reducing agents like LiAlH₄.

Reaction Pathway Diagram: Over-Alkylation vs. Controlled Synthesis

cluster_0 Uncontrolled Alkylation cluster_1 Controlled Synthesis (Reductive Amination) start_amine Primary Amine secondary_amine Secondary Amine (More Nucleophilic) start_amine->secondary_amine + Alkyl Halide alkyl_halide Alkyl Halide tertiary_amine Tertiary Amine (Even More Nucleophilic) secondary_amine->tertiary_amine + Alkyl Halide quaternary_salt Quaternary Ammonium Salt tertiary_amine->quaternary_salt + Alkyl Halide ketone Ketone/Aldehyde imine Imine/Enamine Intermediate ketone->imine amine Amine amine->imine final_amine Desired Aminomethyl Spiro Compound imine->final_amine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH₃CN)

Caption: Comparison of uncontrolled alkylation and controlled reductive amination pathways.

Section 3: Side Reactions in Michael Additions

The aza-Michael addition is a powerful tool for forming C-N bonds in the synthesis of aminomethyl spiro compounds. However, this reaction can be prone to side reactions, including polymerization and lack of regioselectivity.

Q3: My aza-Michael addition to form a spiro-pyrrolidine is giving low yields and a significant amount of polymeric material. What's going wrong?

A3: The formation of polymers is a common side reaction in Michael additions, especially when using highly reactive Michael acceptors or when the reaction conditions are not optimized.[10]

Causality: The product of the initial Michael addition may still contain a reactive site that can act as a Michael donor in a subsequent reaction with another molecule of the Michael acceptor, leading to oligomerization or polymerization.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the amine Michael donor to ensure that the Michael acceptor is fully consumed.

  • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the amine. This maintains a low concentration of the acceptor and minimizes the chance of polymerization.

  • Solvent Effects: The choice of solvent can influence the reaction rate and the solubility of the product. A solvent that keeps the desired product in solution may prevent it from reacting further.

  • Catalyst Choice: The use of a suitable catalyst, such as a Lewis acid or a Brønsted acid/base, can accelerate the desired intramolecular cyclization over intermolecular polymerization.

Section 4: Stereochemical Control

Q4: I am performing an asymmetric synthesis of an aminomethyl spiro compound, but I am observing poor diastereoselectivity or epimerization of the desired stereocenter. How can I improve the stereochemical outcome?

A4: Achieving high stereoselectivity in the synthesis of spiro compounds with multiple stereocenters is a significant challenge. Epimerization can occur if the newly formed stereocenter is adjacent to a carbonyl group or another acidifying group, especially under harsh reaction conditions.

Causality: The proton alpha to a carbonyl group can be acidic, and its removal by a base can lead to the formation of an enolate, which can then be protonated from either face, leading to a mixture of diastereomers. Similarly, iminium ion intermediates can be planar, and nucleophilic attack can occur from either side, leading to a loss of stereochemical information if not properly controlled.

Troubleshooting Strategies:

  • Chiral Catalysts: Employing a well-chosen chiral catalyst (e.g., a chiral phosphoric acid, a proline derivative, or a chiral metal complex) can create a chiral environment around the reactants, directing the approach of the nucleophile to one face of the electrophile.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Bulky Reagents: The use of sterically demanding protecting groups or reagents can influence the facial selectivity of a reaction by sterically hindering one approach.

  • Control of pH: For reactions involving acidic or basic conditions, careful control of the pH can minimize epimerization. Buffering the reaction mixture can be beneficial.

References

  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed. [Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. ACS Publications. [Link]

  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. PubMed. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Amine Synthesis - Limits of Alkylation. YouTube. [Link]

  • Mannich Reaction. Organic Chemistry Portal. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. RSC Publishing. [Link]

  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. MDPI. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. RSC Publishing. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central. [Link]

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. ACS Publications. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Publications. [Link]

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Optimization

Technical Support Center: Stereoselectivity in 1,4-Dioxaspiro[4.5]decane Synthesis

Welcome to the technical support center for the synthesis of 1,4-dioxaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-dioxaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in spiroketal synthesis. The unique three-dimensional structure of these spirocycles makes them valuable scaffolds in drug discovery and natural product synthesis, but also introduces significant stereochemical challenges.[1][2]

This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying principles that govern stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in synthesizing 1,4-dioxaspiro[4.5]decane derivatives?

The core challenge lies in controlling the configuration of the spirocyclic center (the quaternary carbon atom common to both the cyclohexane and dioxane rings). The formation of this center can lead to multiple diastereomers. The relative stability and rate of formation of these isomers are governed by a delicate interplay of steric and stereoelectronic effects, which can be difficult to predict and control.

Q2: What is the "anomeric effect" and why is it critical in this synthesis?

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer the axial position, even when sterically unfavorable. In 1,4-dioxaspiro[4.5]decanes, this effect is doubly important. The most stable conformation is often the one where both C-O bonds of one ring are axial with respect to the other ring, allowing each oxygen atom's lone pair to align anti-periplanar to the other C-O single bond.[3][4] This "double anomeric stabilization" often dictates which stereoisomer is the most thermodynamically stable.[5] Understanding this is crucial because reaction conditions that allow for equilibration will inevitably favor the isomer that benefits most from this effect.[6][7]

Q3: What is the difference between thermodynamic and kinetic control in spiroketalization?

This distinction is fundamental to controlling the stereochemical outcome of your reaction.[8][9]

  • Thermodynamic Control: Occurs under conditions where the formation of the spiroketal is reversible (e.g., higher temperatures, strong acids, long reaction times).[10] The reaction reaches equilibrium, and the major product will be the most stable stereoisomer—typically the one with the greatest anomeric stabilization.[11][12]

  • Kinetic Control: Occurs under conditions where the spiroketal formation is irreversible or pseudo-irreversible (e.g., low temperatures, milder conditions, short reaction times). The major product is the one that is formed fastest, which is not necessarily the most stable one.[11][12] This allows for the synthesis of "contra-thermodynamic" products that may be desired for specific biological activities.[13]

The relationship between these two control regimes is visualized below.

G cluster_0 cluster_1 start Reactant (Dihydroxy-ketone) TS1 Transition State 1 (Lower Ea) start->TS1  ΔG‡ (Kinetic) TS2 Transition State 2 (Higher Ea) start->TS2 ΔG‡ (Thermo)   Kinetic Kinetic Product (Forms Faster) TS1->Kinetic Thermodynamic Thermodynamic Product (More Stable) TS2->Thermodynamic Kinetic->TS1 Reversible under high temp. y_axis Gibbs Free Energy (G) y_axis_line

Caption: Energy profile for Kinetic vs. Thermodynamic control.

Troubleshooting Guide: Stereoselectivity Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yields a nearly 1:1 mixture of diastereomers. What's going wrong?
  • Potential Cause: You are likely operating in a region between kinetic and thermodynamic control. The reaction conditions (e.g., moderate temperature, acid strength) are sufficient to allow the formation of both isomers without strong favorability, and perhaps partial equilibration back from the kinetic product.

  • Troubleshooting Workflow:

    G start Poor Diastereoselectivity (d.r. ≈ 1:1) q1 Are you trying to isolate the thermodynamically most stable isomer? start->q1 sol1 Force Thermodynamic Control: - Increase temperature - Use stronger acid (e.g., TsOH) - Increase reaction time q1->sol1 thermo_path sol2 Force Kinetic Control: - Lower temperature significantly (-78°C) - Use milder acid (e.g., AcOH) or Lewis Acid (e.g., Sc(OTf)3) - Reduce reaction time q1->sol2 kinetic_path thermo_path YES kinetic_path NO (Targeting the kinetic isomer)

    Caption: Decision workflow for improving diastereoselectivity.

  • Detailed Solution:

    • To Favor the Thermodynamic Product: Drive the reaction to equilibrium. Increase the reaction temperature and consider using a stronger Brønsted acid like p-toluenesulfonic acid (TsOH). This provides enough energy to overcome the activation barriers for both the forward and reverse reactions, ensuring the product distribution reflects thermodynamic stability.[13]

    • To Favor the Kinetic Product: Suppress equilibration. Lower the reaction temperature drastically (e.g., from room temperature to -78 °C). Use a milder acid catalyst, such as acetic acid (AcOH), which can facilitate the cyclization without promoting the reverse reaction.[14] In some cases, specific Lewis acids like Scandium(III) triflate can act as mild Brønsted acid sources and lead to thermodynamically-controlled products with high selectivity.[13]

Problem 2: The major product is the wrong diastereomer. How can I reverse the selectivity?
  • Potential Cause: The intrinsic stereochemical biases of your substrate and reaction conditions favor the formation of the undesired isomer. For example, under thermodynamic control, the anomerically stabilized product might not be the one you need.

  • Solutions:

    • Switch Control Regimes: If you are obtaining the thermodynamic product and desire the kinetic one, apply the strategies from Problem 1.

    • Employ Stereodirecting Catalysis: Certain Lewis acids can chelate to the hydroxyl groups of the precursor, locking it into a specific conformation before cyclization. A notable example is the use of Ti(Oi-Pr)₄, which can mediate kinetic spirocyclization through a chelation-controlled mechanism, often proceeding with retention of configuration at the anomeric center.[15] This is a powerful method for overriding the substrate's natural tendencies.

    • Substrate Modification: The stereocenters already present in the dihydroxy-ketone precursor will influence the facial selectivity of the cyclization. Re-evaluating the synthesis of your precursor to invert a key stereocenter can sometimes flip the preferred diastereomeric outcome of the spiroketalization.

Problem 3: The reaction is diastereoselective, but the product is a racemic mixture. How do I induce enantioselectivity?
  • Potential Cause: Your starting materials and reagents are achiral. Without a source of chirality in the reaction, you will inevitably form an equal mixture of both enantiomers (a racemate).

  • Solutions:

    • Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.[16][17] For spiroketal synthesis, a common strategy is the asymmetric hydrogenation or transfer hydrogenation of a prochiral ketone precursor using a chiral Ruthenium or Rhodium catalyst.[18][19] This sets a key stereocenter which then directs the subsequent diastereoselective cyclization.

    • Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to your substrate to direct the stereochemistry of a subsequent reaction.[20][21] For instance, an Evans oxazolidinone can be used to perform a highly diastereoselective aldol reaction to construct the dihydroxy-ketone precursor.[][23] Once the desired stereocenters are set, the auxiliary is cleaved off and can often be recovered.[20]

Data Summary: Influence of Conditions on Diastereoselectivity

The choice of acid catalyst and solvent system can dramatically alter the stereochemical outcome. The following table summarizes representative results for an acid-catalyzed spirocyclization of a glycal epoxide precursor.

Catalyst (equiv.)SolventTemperature (°C)Diastereomeric Ratio (retention:inversion)Control TypeReference
TsOH (cat.)CH₂Cl₂-78 → rt>98:2Thermodynamic[13]
Sc(OTf)₃ (1.1)CH₂Cl₂-78 → rt>98:2Thermodynamic[13]
None (spontaneous)CH₂Cl₂-78 → rt70:30Mixed/Kinetic[13]
MeOH (excess)CH₂Cl₂-78 → rt<2:98Kinetic[13]
AcOH (10)CH₂Cl₂-63 → -44<2:98Kinetic[14]
Ti(Oi-Pr)₄ (2.0)CH₂Cl₂/acetone-78 → rt>98:2Kinetic (Chelation)[15]

Key Experimental Protocol: Kinetically Controlled Spirocyclization via Epoxide Opening

This protocol describes a general method for forming a "contra-thermodynamic" spiroketal, favoring the product of kinetic control with inversion of configuration, based on work by the Woerpel and Rychnovsky groups.

Objective: To synthesize the kinetically favored spiroketal diastereomer from a glycal epoxide precursor.

Materials:

  • Glycal epoxide precursor (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH, large excess, >20 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere of Argon, add the glycal epoxide precursor.

  • Dissolution: Dissolve the precursor in anhydrous CH₂Cl₂ to make a ~0.1 M solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

    • Causality Note: This low temperature is critical. It ensures that once the spiroketal is formed, there is insufficient thermal energy to overcome the activation barrier for the reverse reaction (ring-opening), thus preventing equilibration to the more stable thermodynamic product.[10][12]

  • Initiation: Add a large excess of methanol (e.g., 50 equivalents) dropwise to the cold, stirring solution.

    • Causality Note: Methanol acts as a proton source to activate the epoxide and as a nucleophile scavenger, but in this specific context, it promotes the desired Sₙ2-like ring-opening cyclization that proceeds with inversion of configuration at the anomeric carbon.[13]

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours. Do not allow the reaction to warm up prematurely.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still at -78 °C. This neutralizes the acidic environment and prevents any undesired rearrangements during workup.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal diastereomer.

References

  • ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link]

  • Bétrancourt, D., & Jacques, B. (2018). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. Retrieved from [Link]

  • Bétrancourt, D., & Jacques, B. (2018). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 23(7), 1563. Retrieved from [Link]

  • Kim, A., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 849-860. Retrieved from [Link]

  • Chem Mate. (2020, September 3). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY [Video]. YouTube. Retrieved from [Link]

  • ChemTube3D. (n.d.). Spiroketal Formation - Stereoelectronic Effects. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Organic Letters, 23(5), 1616-1620. Retrieved from [Link]

  • Google Patents. (2006). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Binder, J. B., et al. (2016). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. The Journal of Organic Chemistry, 81(24), 12349–12362. Retrieved from [Link]

  • Rychnovsky, S. D., & Takaoka, L. R. (2013). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for Stereochemical Revision. Organic Letters, 15(24), 6242–6245. Retrieved from [Link]

  • Kim, A., et al. (2014). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 136(45), 15837–15840. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

  • Cilia, A., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • ResearchGate. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Retrieved from [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Reddit. (2022, June 4). Thermodynamic vs Kinetic Control. r/Mcat. Retrieved from [Link]

  • Joseph, B., & Andrade, R. B. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Retrieved from [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6249-6259. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. Retrieved from [Link]

  • ResearchGate. (2022). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Semantic Scholar. (1996). Stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes by phenylsulfanyl migration. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]

  • Adly, F. G., & Ghanem, A. (2019). Asymmetric Catalysis in Organic Synthesis. Catalysts, 9(9), 775. Retrieved from [Link]

  • DigitalCommons@TMC. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. Retrieved from [Link]

  • Benaglia, M. (2021). New Trends in Asymmetric Catalysis. Catalysts, 11(3), 321. Retrieved from [Link]

  • MDPI. (2023). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Retrieved from [Link]

Sources

Troubleshooting

stability and degradation of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

Technical Support Center: 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support guide for 8-(Aminomethyl)-1,4-diox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support guide for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the handling, stability, and potential degradation of this valuable bifunctional building block. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the success of your research.

The unique structure of this compound, featuring a spirocyclic ketal, a tertiary alcohol, and a primary aminomethyl group, offers significant synthetic utility. However, these same functional groups dictate its stability profile. The most critical feature is the 1,4-dioxaspiro[4.5]decane moiety, which is a ketal protecting group for a cyclohexanone carbonyl. The stability of this ketal is highly dependent on pH, a factor that is central to its proper use and storage.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride.

Q1: What are the recommended storage conditions for this compound in its solid form?

A: As a solid hydrochloride salt, the compound is relatively stable. For optimal shelf-life, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to protect it from moisture and environmental extremes.[1][2] For long-term storage, maintaining temperatures between 2-8°C is recommended.

Q2: Is the compound hygroscopic?

A: Like many hydrochloride salts, this compound has the potential to be hygroscopic. Absorbed moisture can impact weighing accuracy and may introduce water that could participate in degradation pathways if other necessary conditions (e.g., acidity) are met. Storing in a desiccator or a dry, inert atmosphere is a good laboratory practice.

Q3: What is the primary degradation pathway I should be concerned about?

A: The most significant and common degradation pathway is the acid-catalyzed hydrolysis of the spirocyclic ketal.[3][4] Ketal groups are known to be stable under neutral and basic conditions but readily hydrolyze in the presence of acid to reveal the parent ketone and the corresponding diol.[5][6][7][8] Since this compound is a hydrochloride salt, dissolving it in a neutral, unbuffered solvent (like water or methanol) will produce a mildly acidic solution, which can catalyze its own degradation over time.

Q4: In which solvents is the compound most stable?

A:

  • Most Stable: Aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane.

  • Conditionally Stable: Protic alcohols like ethanol or methanol can be used, but the inherent acidity of the hydrochloride salt can still promote slow degradation. Stability is enhanced at lower temperatures.

  • Least Stable: Unbuffered aqueous solutions. If an aqueous solution is required, a buffer must be used to maintain a neutral or slightly basic pH (pH 7.0 - 8.5) to prevent ketal hydrolysis.

Q5: Can I heat solutions of this compound?

A: Heating is generally not recommended, especially in protic or aqueous solvents. Elevated temperatures will significantly accelerate the rate of acid-catalyzed hydrolysis. Furthermore, thermal degradation of the aminocyclohexanol core can occur at high temperatures, leading to complex side products.[9][10] If heating is necessary for a reaction, it should be done for the shortest possible time and ideally in a well-chosen aprotic solvent.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments, focusing on the causality behind the issues.

Problem 1: My analytical data (LC-MS, NMR) shows a new, major impurity after dissolving the compound for my experiment.

  • Suspected Cause: You are likely observing the product of ketal hydrolysis. The acidic nature of the amine hydrochloride in solution is sufficient to catalyze the breakdown of the ketal protecting group.

  • Explanation: The ketal hydrolysis mechanism is initiated by the protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbocation intermediate.[3][4][11] A water molecule then attacks this intermediate, and after a series of proton transfers, the original ketone (in this case, 4-hydroxy-4-(aminomethyl)cyclohexan-1-one) and ethylene glycol are formed.

  • Troubleshooting Steps:

    • Confirm the Impurity: The primary degradation product will have a molecular weight corresponding to the hydrolyzed ketone. Check your mass spectrometry data for this species.

    • Control the pH: If working in an aqueous or protic solvent, immediately prepare a buffered stock solution. A phosphate or borate buffer at pH 7.4 is a good starting point. This neutralizes the acidity of the hydrochloride salt and protects the ketal.

    • Work Quickly and at Low Temperatures: Prepare your solutions fresh and use them as quickly as possible. Keep solutions on ice to slow the rate of any potential degradation.

Problem 2: The purity of my compound is decreasing during storage in a methanol stock solution.

  • Suspected Cause: Slow, acid-catalyzed hydrolysis is occurring in the methanolic solution.

  • Explanation: While less rapid than in water, the acidic proton from the ammonium salt can still catalyze hydrolysis in methanol. The rate of degradation will depend on the concentration, temperature, and the amount of trace water present in the solvent.

  • Troubleshooting Steps:

    • Add a Base: For non-aqueous applications, you can add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the stock solution to neutralize the hydrochloride salt. A slight molar excess (e.g., 1.1 equivalents) is typically sufficient. This will generate the free-base form of the compound, which is significantly more stable in solution regarding ketal integrity.

    • Use Aprotic Solvents: If compatible with your downstream application, switch to an aprotic solvent like DMSO or DMF for long-term stock solution storage.

    • Store Cold: Store all stock solutions at -20°C or -80°C to drastically reduce the degradation rate.

Problem 3: My reaction, which is run under acidic conditions (e.g., TFA, HCl), is giving low yields and a complex mixture of products.

  • Suspected Cause: The starting material is degrading under the reaction conditions before it can react as intended.

  • Explanation: Introducing the compound to a strongly acidic environment will cause rapid and complete hydrolysis of the ketal.[12][13] You are essentially running the reaction on the deprotected ketone, which may lead to undesired side reactions or prevent the desired reaction from occurring altogether.

  • Troubleshooting Steps:

    • Re-evaluate the Synthetic Strategy: If the ketal is meant to be a protecting group that is removed later, this is expected. However, if the ketal needs to remain intact, you must avoid acidic conditions.

    • Change the Order of Addition: If possible, add the compound to the reaction mixture last, after all other reagents have been combined, to minimize its exposure time to the acidic medium.

    • Explore Alternative Catalysts: Investigate if your desired transformation can be achieved using neutral or basic catalysts instead of acid catalysts.[14]

Visualizing the Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of the ketal group, the most common degradation route.

G Fig. 1: Acid-Catalyzed Ketal Hydrolysis Start 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (as HCl salt) Protonation Protonation of Ketal Oxygen Start->Protonation H+ (from HCl salt or external acid) Intermediate Oxocarbocation Intermediate Protonation->Intermediate Ring Opening Attack Nucleophilic Attack by Water Intermediate->Attack Product1 4-Hydroxy-4-(aminomethyl)cyclohexan-1-one Attack->Product1 Deprotonation & Resolution Product2 Ethylene Glycol Attack->Product2

Caption: Acid-catalyzed hydrolysis workflow.

Protocols for Ensuring Compound Integrity

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to prepare an aqueous stock solution while minimizing the risk of ketal hydrolysis.

  • Prepare Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.4. Filter sterilize if required for your application.

  • Weigh Compound: Accurately weigh the required amount of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride in a suitable vial.

  • Dissolution: Add the pH 7.4 phosphate buffer to the solid to achieve the desired final concentration.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Use the solution immediately. For short-term storage (less than 24 hours), keep the vial on ice or at 4°C. For longer-term storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Workflow for Purity Assessment by HPLC

A general workflow to monitor the stability of the compound over time.

G Fig. 2: HPLC Stability Monitoring Workflow A Prepare Solution (e.g., in buffered vs. unbuffered solvent) B Timepoint 0: Inject sample into HPLC A->B C Incubate Solution (at desired temperature, e.g., RT, 37°C) A->C D Timepoint X: Inject sample into HPLC C->D E Timepoint Y: Inject sample into HPLC D->E F Analyze Chromatograms: Integrate peak areas for parent compound and degradation product E->F G Plot % Purity vs. Time F->G

Caption: Workflow for HPLC stability assessment.

Data Summary

The stability of the ketal is directly correlated with the pH of the solution. The table below provides an estimated relationship between pH and the stability of the compound in an aqueous medium at room temperature, based on the general principles of ketal chemistry.[3][4][12]

pH of SolutionEstimated Half-Life (t½)Stability Profile
2.0 - 4.0Minutes to < 1 hourVery Unstable: Rapid hydrolysis. Avoid these conditions unless deprotection is the goal.
4.5 - 6.0Several hoursUnstable: Significant degradation expected over the course of a typical experiment.
6.5 - 8.5Days to WeeksStable: Optimal range for experimental work and storage of aqueous solutions. Hydrolysis is minimal.
> 9.0Weeks to MonthsVery Stable: The ketal is highly resistant to base-catalyzed hydrolysis.[6][7]

References

  • ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. Available at: [Link]

  • Ghosh, B., et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. NIH Public Access. Available at: [Link]

  • Kreevoy, M. M., & Taft, R. W. (1955). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry. Available at: [Link]

  • Cope, A. C., & Ciganek, E. (1959). Amine Oxides. X. Thermal Decomposition of the N-Oxides and Methohydroxides of cis- and trans-N,N-Dimethyl-2-aminocyclohexanol and others. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]

  • Pluth, M. D., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Available at: [Link]

  • Pluth, M. D., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”. OSTI.GOV. Available at: [Link]

  • Kaur, G., et al. (2013). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Rogue Chem. Aldehydes & Ketones: Acetal / Ketal Hydrolysis – Acetal / Ketal Deprotection Mechanism. YouTube. Available at: [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Spirocyclization

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the outcomes of these complex and vi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the outcomes of these complex and vital transformations. Here, we will delve into the critical role of temperature in controlling reaction pathways, yields, and selectivity. This resource provides field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the role of temperature in spirocyclization reactions.

Q1: Why is temperature such a critical parameter in spirocyclization?

A1: Temperature is a measure of the average kinetic energy of molecules in a system.[1][2] In spirocyclization, it directly influences reaction rates, selectivity (chemo-, regio-, and stereo-), and the stability of reactants, intermediates, products, and catalysts.[3] An improperly chosen temperature can lead to low yields, decomposition, or the formation of a complex mixture of side products.[3][4] Conversely, precise temperature control can steer the reaction toward the desired spirocyclic scaffold.

Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?

A2: This is one of the most important concepts in optimizing spirocyclization.

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control.[5][6][7] The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy (Ea), even if it is not the most stable product.[5][8][9] These reactions are often irreversible under these conditions.[9]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of both forward and reverse reactions.[6][9] This allows an equilibrium to be established.[5] The major product will be the most thermodynamically stable one, which may not be the product that forms the fastest.[5][6][8]

Manipulating temperature is therefore a powerful tool to select for either the kinetic or the thermodynamic spiro-product.[5][8]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during spirocyclization experiments, with a focus on temperature-related causes.

Problem Potential Temperature-Related Cause(s) Recommended Actions & Explanation
Low or No Yield of Spiro-Product 1. Temperature Too Low: The reaction lacks sufficient activation energy to proceed at a practical rate.[3]1. Action: Gradually increase the reaction temperature in a stepwise manner (e.g., in 10-20°C increments).[3][10] Explanation: This provides the necessary energy to overcome the activation barrier. Monitor the reaction by TLC or LC-MS at each temperature to find the optimal point before decomposition becomes significant.[4]
2. Temperature Too High: Starting materials, reagents, the catalyst, or the desired spiro-product are decomposing.[3][11]2. Action: Run the reaction at a lower temperature. If the reaction is too slow when cooled, screen for a more active catalyst or a different solvent system that may allow for lower activation energy. Explanation: Thermal decomposition is a common issue. Analyzing the crude reaction mixture at various time points can help determine if the product is forming and then degrading.[11]
Poor Diastereoselectivity or Regioselectivity 1. Reaction is Under Thermodynamic Control: The reaction is run at a high temperature, allowing equilibration to a mixture of isomers. The desired isomer may be the kinetic product.1. Action: Lower the reaction temperature significantly (e.g., from room temperature to 0°C, -20°C, or even -78°C).[12] Explanation: Reducing the thermal energy can trap the reaction outcome as the kinetic product, which is often formed with higher selectivity before equilibrium can be established.[6][9]
2. Reaction is Under Kinetic Control, but Selectivity is Poor: The activation energy barriers for the formation of different isomers are very similar at the current temperature.2. Action: Systematically screen a range of temperatures. Sometimes, a modest change in temperature can subtly alter the energy difference between competing transition states, thereby enhancing selectivity.[13][14][15] Explanation: The relationship between temperature and selectivity can be complex. Both increasing and decreasing temperature should be explored to find a sweet spot where the rate of formation of the desired isomer is maximized relative to undesired ones.[13][15][16]
Formation of Multiple Side Products 1. Temperature Too High: High temperatures can activate alternative reaction pathways (e.g., elimination, rearrangement, or intermolecular reactions).[12][17]1. Action: Lower the reaction temperature.[12] Additionally, consider using high-dilution conditions to disfavor intermolecular side reactions.[17] Explanation: Side reactions often have different activation energies than the desired spirocyclization. Lowering the temperature can disproportionately slow these competing pathways.

Part 3: Experimental Protocols

Protocol: Temperature Screening for Spirocyclization Optimization

This protocol outlines a systematic approach to identify the optimal reaction temperature using parallel reaction screening.

Objective: To determine the temperature that maximizes the yield and selectivity of the desired spiro-product.

Materials:

  • Starting materials, reagents, and catalyst

  • Anhydrous solvents

  • A parallel synthesis reactor or multiple reaction vials/flasks

  • Heating/cooling blocks or baths capable of maintaining stable temperatures (e.g., cryocooler, oil baths, ice bath).[18]

  • Stir bars and stirring plates

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Analytical equipment (TLC, LC-MS, NMR)

Methodology:

  • Preparation: Ensure all glassware is clean and dry, and all reagents and solvents are pure and anhydrous, as impurities can inhibit the reaction.[3][4][11]

  • Reaction Setup:

    • In an inert atmosphere, add the starting material, solvent, and any non-catalytic reagents to each of the parallel reaction vessels.

    • Ensure efficient stirring is established in each vessel.

  • Temperature Equilibration:

    • Set each position in the parallel reactor to a different target temperature. A good starting range could be: -20°C, 0°C, 25°C (RT), 50°C, 80°C, and 100°C.

    • Allow the solutions to equilibrate to their set temperatures for 10-15 minutes.[2]

  • Reaction Initiation:

    • Prepare a stock solution of the catalyst or initiating reagent.

    • Simultaneously (or as quickly as possible), add the initiating reagent to each reaction vessel. Start a timer for each reaction.[19]

  • Monitoring:

    • At set time intervals (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction.

    • Quench the aliquot immediately (e.g., in a vial with a suitable quenching agent).

    • Analyze the quenched aliquots by TLC or LC-MS to assess conversion of starting material, formation of the desired product, and formation of byproducts.

  • Workup and Analysis:

    • Once the reactions have reached a desired endpoint (e.g., full consumption of starting material or when product degradation is observed), quench the entire reaction mixture.

    • Perform an appropriate workup procedure.

    • Isolate the crude product and determine the yield and ratio of isomers (e.g., by ¹H NMR analysis).

  • Data Interpretation:

    • Create a table summarizing the yield, selectivity, and byproduct formation at each temperature.

    • Identify the temperature that provides the best balance of reaction rate, yield, and selectivity for the desired spiro-product.

Part 4: Visualizing Key Concepts

Diagrams help illustrate the theoretical and practical workflows discussed.

Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Energy Profile cluster_1 Interpretation R Reactants R_level R_level TS1_peak TS1_peak R->TS1_peak Ea (kinetic) TS2_peak TS2_peak R->TS2_peak Ea (thermo) TS1 TS_kinetic P1 Kinetic Product (Less Stable) TS2 TS_thermo P2 Thermodynamic Product (More Stable) P1_level P1_level P2_level P2_level TS1_peak->P1_level TS2_peak->P2_level LowT Low Temp favors Kinetic Product (Faster formation, lower Ea) HighT High Temp favors Thermodynamic Product (Reversible, most stable) LowT->HighT Increasing Temperature

Caption: Energy diagram showing distinct pathways for kinetic and thermodynamic products.

Troubleshooting Workflow

G Start Unsatisfactory Spirocyclization Outcome Problem_Yield Low Yield / No Reaction Start->Problem_Yield Problem_Selectivity Poor Selectivity (diastereo- or regio-) Start->Problem_Selectivity Cause_TooLow Cause: Temp Too Low? Problem_Yield->Cause_TooLow Is conversion low? Cause_TooHigh_Yield Cause: Temp Too High? (Decomposition) Problem_Yield->Cause_TooHigh_Yield Is product degrading? Cause_Thermo Cause: Thermodynamic Control? (High Temp Equilibration) Problem_Selectivity->Cause_Thermo Is reaction at high temp? Cause_Kinetic Cause: Poor Kinetic Differentiation? Problem_Selectivity->Cause_Kinetic Is reaction at low temp? Action_IncreaseT Action: Increase Temp Systematically Cause_TooLow->Action_IncreaseT Action_DecreaseT Action: Decrease Temp Cause_TooHigh_Yield->Action_DecreaseT Cause_Thermo->Action_DecreaseT Action_ScreenT Action: Screen Broad Temperature Range Cause_Kinetic->Action_ScreenT

Caption: A decision tree for troubleshooting common spirocyclization issues.

Experimental Workflow for Temperature Screening

G A 1. Parallel Reactor Setup B 2. Set & Equilibrate Temperatures (-20°C, 0°C, 25°C, 50°C...) A->B C 3. Initiate Reactions (Add Catalyst) B->C D 4. Monitor Over Time (TLC, LC-MS) C->D E 5. Quench, Workup, & Isolate D->E F 6. Analyze & Compare (Yield, Selectivity) E->F

Caption: Step-by-step workflow for a parallel temperature screening experiment.

References

  • ResearchGate. Optimization of the Reaction Conditions for the Reductive Cyclization. Available from: [Link]

  • Simsii. Best Practices for Working with Chemical Reactions in the Lab. Available from: [Link]

  • Science News Explores. Experiment: Test the effect of temperature on reaction time. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: [Link]

  • Angelo State University. THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE. Available from: [Link]

  • ResearchGate. Impact of the reaction temperature on the selectivity. Available from: [Link]

  • Royal Society of Chemistry. The effect of temperature on reaction rate. Available from: [Link]

  • ResearchGate. Optimization of the cyclization reaction conditions. Available from: [Link]

  • ResearchGate. Optimization of Oxindole Spirocyclization. Available from: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Control. Available from: [Link]

  • ResearchGate. Temperature effect on product selectivity. Available from: [Link]

  • University of Rochester, Department of Chemistry. Failed Reaction: FAQ. Available from: [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]

  • ResearchGate. How does temperature affect selectivity? Available from: [Link]

  • Hyle. Kinetic vs Thermodynamic Control. Available from: [Link]

  • Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • Lund University. The influence of temperature on enzyme selectivity in organic media. Available from: [Link]

  • National Institutes of Health. The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction. Available from: [Link]

Sources

Troubleshooting

Section 1: Foundational Concepts - Understanding the Reactivity of the Spirocyclic Amino Alcohol

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with targeted, field-proven insights for catalyst selection in reactions involving 8-(Aminomethyl)-1,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with targeted, field-proven insights for catalyst selection in reactions involving 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol. This unique spirocyclic amino alcohol presents specific challenges due to its steric bulk and multiple functional groups. This resource moves beyond generic protocols to offer causal explanations and robust troubleshooting strategies, helping you navigate the complexities of your synthetic challenges.

Before selecting a catalyst, it is crucial to understand the inherent chemical properties of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol. Its reactivity is dominated by three key features: the primary amine, the tertiary alcohol, and the acid-sensitive ketal protecting group.

cluster_molecule 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol cluster_info Key Reactive Sites & Properties mol mol amine Primary Amine (-NH2) Nucleophilic Center Site for N-Alkylation, Amidation, C-N Coupling alcohol Tertiary Alcohol (-OH) Potential for H-bonding Can interfere or direct reactions ketal Spirocyclic Ketal Acid-Labile Protecting Group Stable to base/nucleophiles steric Steric Hindrance Bulky spirocyclic core impedes catalyst access Major challenge for reactivity troubleshooting_workflow start N-Alkylation / Reductive Amination Low Conversion or Yield q1 Is the Ketal Group Being Cleaved? (Check TLC/LCMS for byproduct) start->q1 a1_yes Reaction is too acidic. Switch to non-acidic conditions. Use NaBH(OAc)3 for reductive amination. Buffer the reaction. q1->a1_yes Yes q2 Is Starting Material Recovered? (No side products observed) q1->q2 No end_node Optimization Successful a1_yes->end_node a2_yes Insufficient Reactivity (Steric Hindrance). Increase Temperature. Switch to a more active catalyst (e.g., Pd or Ru for 'Borrowing Hydrogen'). Use a less hindered alkylating agent if possible. q2->a2_yes Yes q3 Are Multiple Products Formed? (e.g., over-alkylation) q2->q3 No a2_yes->end_node a3_yes Poor Selectivity. Use a large excess of the amine (if feasible). For alkyl halides, use milder conditions (lower temp, weaker base). Consider reductive amination for mono-alkylation. q3->a3_yes Yes q3->end_node No, other issue a3_yes->end_node

Caption: Troubleshooting workflow for amination reactions.

Frequently Asked Questions (FAQs)

Q3: I am attempting a direct reductive amination with an aldehyde, but the reaction is sluggish. Which reducing agent and catalyst should I use?

A3: For sterically hindered amines, the choice of reducing agent is critical to ensure the imine intermediate is formed and reduced efficiently without requiring harsh, potentially ketal-cleaving acidic conditions.

  • Recommended Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice. [1]It is mild enough not to reduce the aldehyde starting material and is effective under neutral or weakly acidic conditions, thus preserving the ketal. It is generally more effective for hindered substrates than sodium cyanoborohydride (NaBH₃CN).

  • Catalysis: While many reductive aminations are not explicitly "catalyzed," the formation of the imine intermediate can be slow. You can accelerate this step by:

    • Adding a dehydrating agent like powdered molecular sieves (3Å or 4Å).

    • Using a co-solvent like trimethyl orthoformate.

    • In some cases, a catalytic amount of acetic acid can help, but you must monitor for ketal deprotection.

Q4: I want to perform an N-alkylation using a primary alcohol (a "borrowing hydrogen" or "hydrogen autotransfer" reaction). What catalyst systems are effective for hindered amines?

A4: This is an excellent green chemistry approach, as the only byproduct is water. [2]However, it requires a robust catalyst capable of both alcohol dehydrogenation and imine hydrogenation. For your hindered substrate, specialized catalysts are necessary.

  • Palladium-Based Catalysts: Systems like PdCl₂ with a bulky phosphine ligand (e.g., dppe or Xantphos) can be effective, though they may require higher temperatures (130-150 °C). [3]* Ruthenium-Based Catalysts: Ruthenium complexes are often highly efficient for hydrogen transfer reactions. [4][5][6]A well-defined Ru complex, such as one based on a pincer ligand, can offer high activity under milder conditions. Supported ruthenium catalysts (e.g., Ru/C) are also highly effective for hydrogenating carbonyls and imines in aqueous media. [7]* Iridium-Based Catalysts: Iridium catalysts are also known for their high activity in hydrogen transfer catalysis and can be an effective alternative.

  • Base: These reactions typically require a base (e.g., LiOH, K₂CO₃) to facilitate the alcohol dehydrogenation step. [3]

    Catalyst System Typical Conditions Advantages Disadvantages
    PdCl₂ / dppe 130-150 °C, neat, LiOH base Commercially available ligands High temperatures may be required [3]
    Zn(II)-Azo Ligand 120 °C, Toluene Inexpensive metal, good functional group tolerance Requires specific ligand synthesis [8]
    HI / NaHSO₄ 150 °C, NMP Metal-free, inexpensive reagents Very high temperature, strongly acidic catalyst [9]

    | Ru/C or other Ru complexes | 80-120 °C, H₂ atmosphere or transfer agent | High activity for hydrogenation, can be highly selective | May require hydrogen gas, catalyst cost [6][7][10]|

Section 3: Catalyst Selection for C-N Cross-Coupling Reactions

Forming a C(aryl)-N bond using your substrate via reactions like the Buchwald-Hartwig amination is challenging due to steric hindrance. Success is almost entirely dependent on the correct choice of palladium precatalyst and, most importantly, the phosphine ligand. [11][12]

Frequently Asked Questions (FAQs)

Q5: My Buchwald-Hartwig amination with an aryl bromide is failing (low yield, starting material recovered). How do I choose the right catalyst and ligand?

A5: This is a classic issue of steric hindrance preventing efficient reductive elimination, the final C-N bond-forming step. [13]You need a ligand system designed to promote this difficult step.

  • Palladium Precatalyst: Use a modern, air-stable precatalyst like a G3 or G4 palladacycle (e.g., (XPhos)Pd G3). These form the active Pd(0) species reliably and are highly effective. Using simple Pd(OAc)₂ or Pd₂(dba)₃ is also possible but can be less efficient. [14]* Ligand Selection is CRITICAL: Standard ligands like PPh₃ will fail. You must use a bulky, electron-rich biarylphosphine or ferrocenyl-based ligand. These ligands stabilize the palladium center and have a large "bite angle" that promotes the difficult reductive elimination step for hindered substrates.

    • Top Tier Choices: Start with ligands like XPhos, RuPhos, or BrettPhos. These are widely regarded as being highly effective for coupling sterically demanding amines.

    • Alternative Choices: Josiphos-type ferrocenyl ligands can also be very effective.

  • Base and Solvent: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Aprotic polar solvents like toluene or dioxane are standard.

Q6: My reaction mixture turns black and a palladium mirror forms on the flask. What does this mean and how can I prevent it?

A6: This indicates that your Pd(0) catalyst is unstable under the reaction conditions and has decomposed into inactive, bulk palladium metal. This is a common failure mode in challenging coupling reactions. [15]* Causes:

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of the stabilizing phosphine ligand allows the "naked" Pd(0) to aggregate and precipitate. Always use a ligand-to-palladium ratio of at least 1:1, and often 2:1 is better.
  • High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer time.
  • Oxygen: Although modern systems are robust, oxygen can degrade phosphine ligands and the catalyst. [15]Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
  • Poor Substrate Quality: Impurities in your reagents can act as catalyst poisons. [15]Ensure your amine, aryl halide, and solvent are pure.

Experimental Protocol: Screening Ligands for a Buchwald-Hartwig Amination

This protocol describes a microscale screening experiment to quickly identify an effective ligand for coupling 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol with a representative aryl bromide.

Materials:

  • 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (1.2 equiv)

  • Aryl Bromide (1.0 equiv, e.g., 4-bromotoluene)

  • (tBuXPhos)Pd G3 precatalyst (2 mol %)

  • Ligands for screening (e.g., XPhos, RuPhos, BrettPhos) (4 mol %)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials with stir bars

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the aryl bromide (e.g., 0.1 mmol) to four separate labeled reaction vials.

  • Catalyst/Ligand Addition:

    • To Vial 1, add (tBuXPhos)Pd G3 (0.002 mmol) and XPhos (0.004 mmol).

    • To Vial 2, add (tBuXPhos)Pd G3 (0.002 mmol) and RuPhos (0.004 mmol).

    • To Vial 3, add (tBuXPhos)Pd G3 (0.002 mmol) and BrettPhos (0.004 mmol).

    • Vial 4 can be a control with only the precatalyst.

  • Reagent Addition: To each vial, add the spirocyclic amine (0.12 mmol), sodium tert-butoxide (0.14 mmol), and a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (0.5 mL) to each vial.

  • Reaction: Seal the vials tightly and remove them from the glovebox. Place them in a heating block set to 100 °C and stir for 12-24 hours.

  • Analysis: After cooling, carefully quench each reaction with a few drops of water. Dilute with ethyl acetate and analyze a small aliquot from each vial by LC-MS or TLC to determine the conversion to the desired product. The ligand that provides the highest conversion should be selected for scale-up.

References

  • D. B. Ramalingam, S. K. Badsara, An Efficient Palladium-Catalyzed N-Alkylation of Amines Using Primary and Secondary Alcohols, ACS Publications, 2013. [Link]

  • Unknown Author, Homogeneous vs Heterogeneous Catalysts, University of Alberta, Accessed November 2025. [Link]

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  • G. Reynard, E. Joseph-Valcin, H. Lebel, Protecting-group-free synthesis of hydroxyesters from amino alcohols, RSC Publishing, 2020. [Link]

  • P. Chaudhary, Homogeneous and Heterogenous catalysts, Chemistry Notes, 2017. [Link]

  • S. Das, D. Maiti, Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir, The Journal of Organic Chemistry, 2022. [Link]

  • Multiple Authors, How can we protect an amino group leaving an alcohol group free?, ResearchGate, 2014. [Link]

  • E. Anderson, T. H. Fife, General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal, Journal of the American Chemical Society, 1973. [Link]

  • Y. Wang et al., Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols, CCS Chemistry, 2025. [Link]

  • ChemBAM Team, Heterogenous vs Homogenous catalysis, ChemBAM, Accessed November 2025. [Link]

  • M. L. Kantam et al., Synergy between homogeneous and heterogeneous catalysis, RSC Publishing, 2020. [Link]

  • Study.com, Heterogeneous vs. Homogenous Catalysts | Differences & Example, Study.com, Accessed November 2025. [Link]

  • D. A. Petrone et al., Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development, PMC - NIH, 2025. [Link]

  • Multiple Authors, Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters, ResearchGate, 2025. [Link]

  • T. J. A. P. Sr.
  • B. Capon, M. I. Page, Specific acid catalysis in acetal hydrolysis, Journal of the Chemical Society B: Physical Organic, 1971. [Link]

  • SynArchive, Protecting Groups List, SynArchive, Accessed November 2025. [Link]

  • Master Organic Chemistry, Hydrates, Hemiacetals, and Acetals, Master Organic Chemistry, 2025. [Link]

  • Y. G. Zhou et al., Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes, Journal of the American Chemical Society, 2020. [Link]

  • M. H. G. Prechtl et al., Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support, Nature Communications, 2021. [Link]

  • Wikipedia, Amine alkylation, Wikipedia, Accessed November 2025. [Link]

  • A. M. Rouhi, Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic resolution, Canadian Journal of Chemistry, 2003. [Link]

  • J. F. Hartwig et al., Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development, Journal of the American Chemical Society, 2016. [Link]

  • PrepChem.com, Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol, PrepChem.com, Accessed November 2025. [Link]

  • C. Alec, Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis, Journal of Chemical and Pharmaceutical Research, 2024. [Link]

  • C. Clavel, Why Is Ruthenium an Efficient Catalyst for the Aqueous-Phase Hydrogenation of Biosourced Carbonyl Compounds?, ACS Catalysis, 2015. [Link]

  • G. D. Stefanidis et al., Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media, Frontiers in Chemistry, 2021. [Link]

  • Organic Chemistry Portal, Protective Groups, Organic Chemistry Portal, Accessed November 2025. [Link]

  • Organic Chemistry Portal, Boc-Protected Amino Groups, Organic Chemistry Portal, Accessed November 2025. [Link]

  • Wikipedia, Reductive amination, Wikipedia, Accessed November 2025. [Link]

  • J. F. Hartwig, S. L. Buchwald, Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides, The Journal of Organic Chemistry, 1999. [Link]

  • The Green Chemistry Network, Reductive Amination, Wordpress, 2026. [Link]

  • M. Beller et al., The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst, ChemSusChem, 2020. [Link]

  • P. S. Fier, K. M. Maloney, Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor, Organic Process Research & Development, 2021. [Link]

  • PubChemLite, 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, PubChemLite, Accessed November 2025. [Link]

  • D. S. Kim, C. Park, Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination, Accounts of Chemical Research, 2015. [Link]

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Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Spiroketal Synthesis

Welcome to the technical support center for spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in their experiments. As Senior Application Scientists, we have compiled this resource based on established literature and field-proven insights to help you navigate the complexities of spiroketalization reactions.

Frequently Asked Questions (FAQs)

My spiroketalization reaction is showing low conversion. Where do I start troubleshooting?

Low conversion in spiroketalization can stem from several factors. A systematic approach is crucial. We recommend starting with the most common culprits: the catalyst, reaction conditions, and the stability of your starting materials.

Here is a logical workflow for troubleshooting:

Troubleshooting_Workflow Start Low Conversion Observed Catalyst 1. Catalyst Issues - Inactive? - Incorrect Choice? Start->Catalyst Conditions 2. Reaction Conditions - Incomplete Water Removal? - Suboptimal Temperature/Time? Catalyst->Conditions Substrate 3. Substrate/Protecting Groups - Degradation? - Steric Hindrance? Conditions->Substrate Equilibrium 4. Unfavorable Equilibrium - Thermodynamic vs. Kinetic Control? Substrate->Equilibrium Purification 5. Product Isolation - Product Lability? - Difficult Separation? Equilibrium->Purification Resolution Successful Synthesis Purification->Resolution

Caption: A stepwise troubleshooting workflow for low conversion in spiroketal synthesis.

Begin by verifying the activity and appropriateness of your chosen catalyst. Then, meticulously assess your reaction setup for efficient water removal, a critical factor in driving the reaction equilibrium forward. Subsequently, evaluate the stability of your starting dihydroxyketone and the potential for steric hindrance. Understanding whether your reaction is under thermodynamic or kinetic control is also key to optimizing the yield of the desired isomer.[1][2][3] Finally, consider if challenges during purification are leading to product loss.

Q1: What are the most common issues related to acid catalysts in spiroketalization, and how can I address them?

Acid catalysis is a cornerstone of many spiroketal synthesis strategies, most commonly for the cyclization of a dihydroxyketone precursor.[4] However, improper selection or handling of the acid catalyst can significantly hinder conversion rates.

Common Issues & Solutions:

  • Insufficient Catalyst Acidity: The Brønsted or Lewis acid must be strong enough to protonate the ketone and facilitate the cyclization cascade. If the reaction is sluggish, a stronger acid might be necessary. However, excessively harsh acidic conditions can lead to side reactions or degradation of sensitive functional groups.[5][6]

  • Catalyst Decomposition or Inactivation: Some catalysts may be unstable under the reaction conditions. For instance, a catalyst might be sensitive to trace amounts of water or other impurities in the starting materials or solvent. Ensure your reagents and solvent are scrupulously dry.

  • Poor Solubility: If the catalyst is not soluble in the reaction medium, its effectiveness will be severely limited. Consider a different catalyst or a co-solvent to improve solubility.

  • Stereochemical Bias: The choice of a chiral acid catalyst can be crucial for enantioselective spiroketalizations.[7][8][9] If you are obtaining a mixture of stereoisomers with low conversion of the desired one, the catalyst may not be providing sufficient facial selectivity for the nucleophilic attack.

Experimental Protocol: Small-Scale Catalyst Screening

To identify the optimal acid catalyst, a small-scale screening experiment is highly recommended.

  • Setup: Arrange a series of small reaction vials (e.g., 1-2 mL) each containing your dihydroxyketone substrate (e.g., 0.1 mmol).

  • Catalyst Addition: To each vial, add a different acid catalyst (e.g., PPTS, CSA, TfOH, various Lewis acids) at a specific loading (e.g., 5-10 mol%). Include a control reaction with no catalyst.

  • Reaction: Run all reactions under identical conditions (solvent, temperature, time).

  • Analysis: Monitor the progress of each reaction by TLC or LC-MS to determine the relative conversion rates and product distribution.

Catalyst TypeCommon ExamplesTypical Loading (mol%)Key Considerations
Brønsted Acids p-TsOH, CSA, PPTS5 - 20Mild and commonly used. Can be sensitive to water.
Lewis Acids BF₃·OEt₂, Sc(OTf)₃, ZnCl₂10 - 50Can be effective for specific substrates. May require anhydrous conditions.[10]
Chiral Phosphoric Acids BINOL-derived CPAs1 - 10For asymmetric synthesis; provides a chiral environment.[7][8]
Q2: My reaction seems to stall. Could water be the problem, and what are the best methods for its removal?

Yes, water is a very common inhibitor of spiroketalization reactions. The formation of the spiroketal from a dihydroxyketone is a reversible process that generates water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus lowering the conversion rate.

Effective Water Removal Techniques:

  • Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method for reactions conducted at elevated temperatures in solvents that form an azeotrope with water (e.g., toluene, benzene).[11][12] The water is continuously removed from the reaction mixture as it forms, driving the equilibrium towards the product.

  • Molecular Sieves: For reactions run at lower temperatures or in solvents that do not form an azeotrope with water, activated molecular sieves (typically 3Å or 4Å) are an excellent choice for sequestering water in situ.[11][12] Ensure the sieves are properly activated by heating under vacuum before use.

  • Chemical Dehydrating Agents: Reagents like trimethyl orthoformate can react with water to form volatile byproducts, effectively removing it from the reaction. However, be cautious as these reagents can sometimes lead to side reactions with the substrate.

Water_Removal cluster_reaction Reaction Flask cluster_removal Water Removal Method A Dihydroxyketone B Spiroketal + H₂O A->B Acid Catalyst DeanStark Dean-Stark (Azeotropic Distillation) B->DeanStark Drives Equilibrium Sieves Molecular Sieves (In situ sequestration) B->Sieves Drives Equilibrium

Caption: Methods for water removal to drive spiroketalization equilibrium.

Q3: I am observing a mixture of spiroketal isomers. How can I control the stereochemical outcome and improve the yield of the desired product?

The formation of multiple spiroketal isomers is a common challenge and is often governed by the principles of thermodynamic versus kinetic control.[2][3][13][14][15]

  • Thermodynamic Control: Under equilibrating conditions (higher temperatures, longer reaction times, reversible reaction), the most stable spiroketal isomer will be the major product.[3][15] The stability of spiroketals is influenced by factors such as the anomeric effect and the minimization of steric interactions.[1][5]

  • Kinetic Control: Under non-equilibrating conditions (lower temperatures, shorter reaction times, irreversible reaction), the product that is formed fastest will predominate.[2][3][13][14][15][16] The kinetic product is determined by the lower activation energy barrier of the transition state leading to its formation.

Strategies for Stereocontrol:

  • Adjusting Reaction Temperature and Time:

    • To favor the thermodynamic product , use higher temperatures and allow the reaction to stir for an extended period to ensure equilibrium is reached.

    • To favor the kinetic product , run the reaction at a lower temperature for a shorter duration.[3]

  • Choice of Catalyst: Chiral Brønsted acids, such as confined imidodiphosphoric acids, can create a sterically demanding chiral microenvironment that directs the cyclization to favor one stereoisomer.[8][9] This is a powerful strategy for achieving high enantioselectivity.

  • Substrate Control: The inherent stereochemistry of the dihydroxyketone precursor can strongly influence the stereochemical outcome of the spiroketalization. Strategically placed substituents can favor the formation of a specific isomer due to steric hindrance in the transition state.

Q4: Could my choice of protecting groups be affecting the spiroketalization?

Absolutely. Protecting groups are essential for masking reactive functional groups, but an inappropriate choice can negatively impact your spiroketal synthesis.[17][18][19]

Potential Issues with Protecting Groups:

  • Steric Hindrance: Bulky protecting groups near the reacting hydroxyl or ketone functionalities can sterically hinder the cyclization, leading to low conversion rates.[18]

  • Lability to Acidic Conditions: The protecting groups must be stable to the acidic conditions required for spiroketalization. If a protecting group is cleaved prematurely, it can lead to a complex mixture of side products.

  • Interference with Catalyst: Certain protecting groups might chelate to a Lewis acid catalyst, thereby deactivating it.

Protecting Group Strategy:

  • Selection: Choose protecting groups that are robust to the spiroketalization conditions but can be removed orthogonally to other protecting groups in the molecule. Silyl ethers (e.g., TBS, TES) are often a good choice for protecting hydroxyl groups due to their stability under many acidic conditions.[17]

  • Placement: Consider the placement of protecting groups to minimize steric clash during the cyclization step.

Experimental Protocol: Protecting Group Stability Test

Before attempting the spiroketalization, it is wise to test the stability of your protected substrate under the planned reaction conditions.

  • Subject your fully protected dihydroxyketone precursor to the acidic conditions (catalyst, solvent, temperature) you intend to use for the spiroketalization.

  • Monitor the reaction over time by TLC or LC-MS for any signs of deprotection or degradation.

  • If significant decomposition is observed, a different protecting group or a milder catalytic system is required.

References

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (2005).
  • Common methods for the preparation of spiroketals a)
  • Epimerization of spiroacetals through acid-catalyzed heterolysis.
  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing.
  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Bentham Science Publishers.
  • Common methods for the preparation of spiroketals a)
  • Spiroketals. Wikipedia.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF.
  • Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC - PubMed Central.
  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society.
  • Consequences of acid catalysis in concurrent ring opening and halogen
  • A Comparative Guide to Catalytic Systems for Spiroketaliz
  • Asymmetric spiroacetalization catalysed by confined Brønsted acids.
  • Strategies in Spiroketal Synthesis Revisited: Recent Applic
  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Deriv
  • Optimization of Reaction Conditions for the Synthesis of Spiroketal
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Protecting Groups.
  • A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes. Benchchem.
  • Direct Kinetic Formation of Nonanomeric [6.5]-spiroketals in Aqueous Media. PubMed.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of n
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Asymmetric spiroacetalization catalysed by confined Brønsted acids. PubMed.
  • Kinetic and Thermodynamic Control. Dalal Institute.
  • 2.6 Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Collection - Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society - ACS Figshare.
  • Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis.
  • Chemistry of spiroketals.
  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF.
  • A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. PMC - NIH.
  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment.
  • A Modular, Stereoselective Approach to Spiroketal Synthesis.
  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PMC - PubMed Central.
  • I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? | ResearchGate.
  • Removing water Formed during Reaction? - ResearchGate.
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Troubleshooting

Technical Support Center: Scale-Up Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Welcome to the technical support guide for the synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol. This document is designed for researchers, chemists, and process development professionals navigating the challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol. This document is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this synthesis from the bench to pilot scale. We will delve into the critical parameters, potential pitfalls, and troubleshooting strategies for the common three-step synthetic route, providing not just protocols, but the underlying chemical principles to empower your decision-making.

Overview: The Synthetic Pathway

The synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol is a valuable transformation, yielding a bifunctional spirocyclic building block crucial in medicinal chemistry and materials science.[1][2] The most common and scalable approach involves a three-step sequence starting from 1,4-cyclohexanedione.

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Nitrile Reduction A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ethylene Glycol, Acid Catalyst (p-TsOH) C 8-Hydroxy-1,4-dioxaspiro[4.5]decane- 8-carbonitrile B->C TMSCN or NaCN/H+ D 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol C->D LiAlH4 or H2/Catalyst

Caption: Common synthetic route to the target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis, particularly with scale-up in mind.

General Questions

  • Q1: What is the most critical phase of this synthesis during scale-up?

    • A: While each step has its challenges, Step 3: Nitrile Reduction often presents the most significant scale-up hurdles. This is due to the management of highly reactive and often pyrophoric reagents like Lithium Aluminum Hydride (LiAlH₄) or the safety and engineering requirements for high-pressure catalytic hydrogenation.[3][4] Workup procedures for hydride reductions can also be problematic at scale, often involving large volumes and potential for emulsion formation.

  • Q2: What are the primary safety concerns for this entire process?

    • A: The primary safety concern is the handling of cyanide sources in Step 2 . Reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) with acid are highly toxic.[5] Accidental acidification of cyanide salts liberates hydrogen cyanide (HCN) gas, which is extremely poisonous. All operations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and access to a cyanide antidote kit. In Step 3 , the use of LiAlH₄ (flammable solid, reacts violently with water) or high-pressure hydrogen (explosion risk) requires rigorous safety protocols and specialized equipment.[6]

Step-Specific Questions

  • Q3 (Step 1): For the ketal protection, is a Dean-Stark apparatus necessary at scale, or can a chemical drying agent be used?

    • A: A Dean-Stark apparatus is highly recommended for scale-up. The ketalization is a reversible equilibrium reaction, and efficient removal of the water byproduct is critical to drive the reaction to completion.[7] While chemical drying agents or water scavengers like triethyl orthoformate are effective at the bench scale, they add cost and atom-inefficiency at larger scales.[8] A Dean-Stark trap provides a more economical and process-friendly method for continuous water removal.

  • Q4 (Step 2): What are the pros and cons of using TMSCN versus KCN/acid for the cyanohydrin formation?

    • A: TMSCN is generally preferred for its higher reactivity and milder reaction conditions, often requiring only a catalytic amount of a Lewis acid. However, it is more expensive. KCN is cheaper but typically requires stoichiometric acid, which can potentially lead to the hydrolysis of the spiroketal protecting group if not carefully controlled.[9][10] For scale-up, a cost-benefit analysis is necessary, but the milder conditions and potentially cleaner reaction profile of TMSCN can sometimes justify the higher upfront cost.

  • Q5 (Step 3): Which reduction method is more suitable for industrial scale: LiAlH₄ or catalytic hydrogenation?

    • A: Both are viable, but catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) is often favored in industrial settings.[4] This is because it avoids the complex and hazardous workup associated with LiAlH₄. Hydrogenation can often be run with higher substrate concentrations, and the catalyst can be filtered off, simplifying product isolation. However, it requires specialized high-pressure reactor systems. LiAlH₄ reduction is a powerful and reliable lab-scale method but its workup generates large amounts of aluminum salts and can be difficult to manage consistently at a large scale.[6][11]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete Ketal Protection 1. Inefficient Water Removal: The equilibrium is not being sufficiently driven towards the product.[7] 2. Catalyst Deactivation: The acid catalyst (e.g., p-TsOH) may be of poor quality or used in insufficient quantity. 3. Low Reaction Temperature: The reaction may be too slow if the reflux temperature is not reached or maintained.1. Optimize Water Removal: Ensure the Dean-Stark trap is functioning correctly and the solvent (e.g., toluene) is refluxing vigorously. 2. Verify Catalyst: Use a fresh, anhydrous acid catalyst. An increase in catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary. 3. Monitor Temperature: Ensure the internal reaction temperature is at the boiling point of the azeotrope.
Step 2: Low Yield of Cyanohydrin 1. Equilibrium Reversion: The cyanohydrin formation is reversible. The product can revert to the starting ketone, especially under neutral or basic conditions. 2. Ketal Hydrolysis: If using a strong protic acid with NaCN/KCN, the spiroketal may be partially cleaved.[12] 3. Side Reactions: Aldol-type self-condensation of the starting ketone can occur if basic impurities are present.1. Maintain Slight Acidity: Ensure the reaction conditions are slightly acidic to favor the cyanohydrin. If using TMSCN, a catalytic amount of a Lewis acid (e.g., ZnI₂) can stabilize the product. 2. Use Milder Conditions: Switch to TMSCN if ketal stability is an issue. If using KCN, use a buffered acetic acid system instead of a strong mineral acid. 3. Purify Starting Material: Ensure the 1,4-dioxaspiro[4.5]decan-8-one is free of basic or acidic impurities before use.
Step 3: Formation of Secondary Amine Byproduct during Hydrogenation 1. Iminium Ion Formation: The initially formed primary amine can react with the intermediate imine, which, after reduction, leads to a secondary amine dimer.[4]1. Add Ammonia: The most common solution is to conduct the hydrogenation in a solution of ammonia (typically in methanol or ethanol).[4] The excess ammonia outcompetes the product amine in reacting with the imine intermediate, suppressing byproduct formation. 2. Optimize Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of byproduct formation.
Step 3: Difficult Workup of LiAlH₄ Reaction (Gels/Emulsions) 1. Improper Quenching: The formation of gelatinous aluminum salts is a common issue with LiAlH₄ workups.[6]1. Use Fieser Workup: Employ a carefully controlled sequential addition of water, followed by aqueous NaOH, and then more water. A common ratio for a reaction with 'X' grams of LiAlH₄ is the slow, sequential addition of 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water. This procedure is designed to produce granular, easily filterable aluminum salts.[6]
Troubleshooting Logic for Nitrile Reduction

G Start Low Yield or Impure Product in Nitrile Reduction Step Method Which reduction method was used? Start->Method H2_Catalyst Catalytic Hydrogenation (e.g., H2/Raney Ni) Method->H2_Catalyst H₂ LiAlH4 LiAlH₄ Method->LiAlH4 Hydride H2_Problem Primary Issue? H2_Catalyst->H2_Problem LiAlH4_Problem Primary Issue? LiAlH4->LiAlH4_Problem H2_Incomplete Incomplete Reaction H2_Problem->H2_Incomplete Nitrile still present H2_Byproduct Secondary Amine Byproduct H2_Problem->H2_Byproduct High MW peak in LCMS Sol_H2_Incomplete Increase H2 pressure Increase catalyst loading Check catalyst activity H2_Incomplete->Sol_H2_Incomplete Sol_H2_Byproduct Add excess ammonia (e.g., 7N NH3 in MeOH) to the reaction mixture H2_Byproduct->Sol_H2_Byproduct LiAlH4_Incomplete Incomplete Reaction LiAlH4_Problem->LiAlH4_Incomplete Nitrile still present LiAlH4_Workup Difficult Workup (Gels) LiAlH4_Problem->LiAlH4_Workup Filtration is slow/impossible Sol_LiAlH4_Incomplete Increase LiAlH₄ equivalents Ensure anhydrous conditions Increase reaction time/temp LiAlH4_Incomplete->Sol_LiAlH4_Incomplete Sol_LiAlH4_Workup Use Fieser workup protocol: Sequential addition of H₂O, aq. NaOH, H₂O LiAlH4_Workup->Sol_LiAlH4_Workup

Caption: Decision tree for troubleshooting the nitrile reduction step.

Part 3: Detailed Experimental Protocols (Illustrative Scale)

The following protocols are provided as a starting point for a lab-scale synthesis of ~50-100 g of the final product.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
ReagentMW ( g/mol )AmountMolesEquivalents
1,4-Cyclohexanedione112.13100.0 g0.8921.0
Ethylene Glycol62.0766.5 g (59.9 mL)1.0711.2
p-Toluenesulfonic acid190.221.70 g0.00890.01
Toluene-500 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser, add 1,4-cyclohexanedione (100.0 g), toluene (500 mL), ethylene glycol (66.5 g), and p-toluenesulfonic acid monohydrate (1.70 g).

  • Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until the theoretical amount of water (~16 mL) has been collected and TLC/GC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decan-8-one as a solid or oil, which can be used in the next step without further purification. Expected yield: 125-135 g (90-97%).[13]

Protocol 2: Synthesis of 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile
ReagentMW ( g/mol )AmountMolesEquivalents
1,4-Dioxaspiro[4.5]decan-8-one156.18125.0 g0.8001.0
Trimethylsilyl cyanide (TMSCN)99.2187.3 g (99.2 mL)0.8801.1
Zinc Iodide (ZnI₂)319.222.55 g0.0080.01
Dichloromethane (DCM)-600 mL--

Procedure:

  • SAFETY: This step must be performed in a certified, high-flow chemical fume hood. Wear appropriate gloves, lab coat, and safety glasses.

  • To a 2 L three-neck flask under a nitrogen atmosphere, equipped with a mechanical stirrer and a dropping funnel, add a solution of 1,4-dioxaspiro[4.5]decan-8-one (125.0 g) and zinc iodide (2.55 g) in anhydrous DCM (600 mL).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add TMSCN (87.3 g) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC/GC for the disappearance of the starting ketone.

  • Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate (300 mL).

  • Separate the layers. Extract the aqueous layer with DCM (2 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin, which is typically used directly in the next step.

Protocol 3: Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol (LiAlH₄ Method)
ReagentMW ( g/mol )AmountMolesEquivalents
Crude Cyanohydrin~183.20~146 g~0.8001.0
Lithium Aluminum Hydride (LiAlH₄)37.9545.5 g1.201.5
Anhydrous Tetrahydrofuran (THF)-1.5 L--

Procedure:

  • SAFETY: LiAlH₄ is a highly reactive, flammable solid. All glassware must be thoroughly oven-dried, and the reaction must be conducted under a strict inert (nitrogen or argon) atmosphere.

  • To a 5 L jacketed reactor or a 5 L three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, add LiAlH₄ (45.5 g) and anhydrous THF (500 mL).

  • Cool the suspension to 0 °C.

  • Dissolve the crude cyanohydrin (~146 g) in anhydrous THF (1.0 L) and add it dropwise to the LiAlH₄ suspension over 2-3 hours, maintaining the internal temperature below 10 °C. A significant exotherm will occur.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C.

  • Fieser Workup: Quench the reaction by the extremely cautious, slow, dropwise addition of:

    • 45.5 mL of water

    • 45.5 mL of 15% (w/v) aqueous NaOH

    • 136.5 mL of water

  • A granular white precipitate should form. Stir the resulting slurry at room temperature for 1 hour.

  • Filter the solids through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 200 mL) and then ethyl acetate (2 x 200 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or chromatography to give 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol. Expected yield: 112-127 g (75-85% over 2 steps).[6][14]

References

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

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  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. organic-chemistry.org. Available at: [https://www.organic-chemistry.
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  • ResearchGate. (2011). A truly green synthesis of ??-aminonitriles via Strecker reaction. ResearchGate. Available at: [Link]

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  • Google Patents. (2016). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst. Google Patents.
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  • Unife. (2022). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Spirocyclic Amino Alcohols: Targeting Analgesia

In the landscape of medicinal chemistry, the quest for novel analgesic agents with improved efficacy and safety profiles is a paramount endeavor. Among the myriad of scaffolds explored, spirocyclic systems have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel analgesic agents with improved efficacy and safety profiles is a paramount endeavor. Among the myriad of scaffolds explored, spirocyclic systems have emerged as a promising class of compounds due to their rigid three-dimensional structures, which can provide precise conformational restriction and novel interactions with biological targets.[1][2] This guide provides a comprehensive comparison of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol analogs and related spirocyclic amino alcohols, with a focus on their structure-activity relationships (SAR) as potential analgesic agents, particularly through their interaction with opioid receptors.

While direct and extensive SAR data for 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol analogs remains a developing area of research, this guide will synthesize available information on closely related spirocyclic structures to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, comparative biological data of analogous compounds, and the experimental protocols essential for their evaluation.

The Spirocyclic Amino Alcohol Pharmacophore: A Key to Analgesia

The 1,2-amino alcohol moiety is a well-established pharmacophore present in a wide array of biologically active compounds.[3] When incorporated into a spirocyclic framework, such as the 1,4-dioxaspiro[4.5]decane system, it offers a unique combination of structural rigidity and functional group presentation. The spiro center introduces a defined three-dimensional geometry, which can enhance binding affinity and selectivity for specific receptor subtypes. The amino and hydroxyl groups are crucial for forming key hydrogen bonds and electrostatic interactions with target receptors, such as the opioid receptors, which are central to pain modulation.[4]

The general structure of the 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol scaffold positions the key functional groups for potential interaction with receptor binding pockets. The 1,4-dioxaspiro[4.5]decane portion serves as a rigid anchor, while the aminomethyl and hydroxyl groups at the C8 position can be systematically modified to probe the SAR.

Caption: General structure of the 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol scaffold highlighting potential modification sites.

Synthesis of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Analogs: A Generalized Approach

The synthesis of the target analogs typically commences with the commercially available 1,4-cyclohexanedione monoethylene ketal, also known as 1,4-dioxaspiro[4.5]decan-8-one.[5][6] This starting material provides the core spirocyclic framework. The key transformations involve the introduction of the aminomethyl and hydroxyl functionalities at the C8 position.

A common synthetic strategy involves a Strecker synthesis or a related cyanation reaction on the ketone, followed by reduction of the nitrile to the primary amine. The tertiary alcohol can be introduced via various nucleophilic additions to the ketone or through subsequent oxidation and reduction steps. Modifications of the aminomethyl group, such as N-alkylation or N-acylation, can be achieved through standard synthetic methodologies to explore the SAR.

Comparative Analysis of Spirocyclic Analogs at Opioid Receptors

While specific data for 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol analogs is limited, we can draw valuable inferences from related spirocyclic compounds that have been evaluated for their opioid receptor affinity. The following table summarizes the binding affinities (Ki) of various spirocyclic ligands for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This comparative data highlights how structural modifications on the spirocyclic core and its substituents influence receptor binding and selectivity.

Compound IDSpirocyclic Core8-Position Substituentµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Reference
TRV130 6-oxaspiro[4.5]decane9-(pyridin-2-yl), 9-ethyl-amine derivative1.5180160
SNC80 Piperazine(R)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl14.70.541430
Compound 5a 1,4-dioxa-8-azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl)162 (σ1 receptor)--[7]
Compound 17 1-oxa-8-azaspiro[4.5]decane2,8-Dimethyl-3-one4.8 (M1 receptor)11 (M2 receptor)-[8]

Analysis of Structure-Activity Relationships:

From the data on related compounds, several key SAR trends can be inferred for the potential development of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol analogs as opioid receptor ligands:

  • Nature of the Spirocyclic Core: The type of spirocycle significantly impacts receptor affinity and selectivity. For instance, the 6-oxaspiro[4.5]decane core in TRV130 contributes to its potent µ-opioid receptor agonism.[9] The 1,4-dioxaspiro[4.5]decane core in our target analogs offers a different spatial arrangement and electronic properties that warrant investigation.

  • Substituents on the Nitrogen Atom: The nature of the substituent on the nitrogen atom is a critical determinant of activity. In many opioid ligands, a small alkyl group (e.g., methyl) on the nitrogen is associated with agonistic activity, while larger groups can confer antagonistic properties.[4] For our target analogs, modifications of the primary amine of the aminomethyl group would be a key area of exploration.

  • Aromatic Moieties: The presence and substitution pattern of aromatic rings can significantly enhance binding affinity. In SNC80, the substituted benzyl group is crucial for its high affinity and selectivity for the δ-opioid receptor.[10]

  • Stereochemistry: The stereochemistry at the spirocenter and any chiral substituents can have a profound impact on biological activity. The separation and evaluation of individual enantiomers are crucial for understanding the pharmacodynamics of these analogs.

Experimental Protocols for Evaluation

To rigorously assess the analgesic potential and mechanism of action of 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol analogs, standardized in vitro and in vivo assays are essential.

In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of the test compounds for the µ, δ, and κ opioid receptors.[2][11][12]

Objective: To determine the inhibition constant (Ki) of the test compounds for the different opioid receptor subtypes.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the opioid receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing human recombinant µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]Naltrindole (for δ), [³H]U69,593 (for κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), test compound, or naloxone (for non-specific binding).

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 values and then the Ki values using the Cheng-Prusoff equation.[13]

Caption: Workflow for the in vivo hot plate analgesia test.

Conclusion and Future Directions

The 8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol scaffold represents a promising starting point for the design of novel analgesic agents. While direct SAR data for this specific series of analogs is not yet widely available, by drawing parallels from related spirocyclic compounds, we can formulate a rational approach to their design and evaluation. The key to unlocking the therapeutic potential of these compounds lies in a systematic exploration of the chemical space around the aminomethyl and hydroxyl functionalities at the C8 position, coupled with rigorous in vitro and in vivo pharmacological testing. Future research should focus on the synthesis of a focused library of these analogs and their comprehensive evaluation in the assays described in this guide. Such studies will be instrumental in elucidating the detailed SAR and identifying lead candidates for further development as next-generation analgesics.

References

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Journal of Pharmacological and Toxicological Methods.
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods.
  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.
  • Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience.
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  • In vitro opioid receptor assays. Current Protocols in Pharmacology.
  • In Vitro Opioid Receptor Binding Affinity of Morphine Hydrobromide: An In-Depth Technical Guide. Benchchem.
  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology.
  • Chen, X. T., Pitis, P., Liu, G., Yuan, C., Gotchev, D., Cowan, C. L., ... & Yamashita, D. S. (2013). Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. Journal of medicinal chemistry, 56(20), 8019-8031. [Link]

  • The principle of the delta opioid receptor – ligand binding assay...
  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology.
  • Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]

  • Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay pl
  • McFadyen, I. J. (1999). Structure–activity relationships of opioid ligands. Loughborough University. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Synthesis and analgesic activity of some 14 beta-substituted analogues of morphine. Journal of Medicinal Chemistry.
  • Knapp, R. J., et al. (1996). Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of pharmacology and experimental therapeutics, 277(3), 1284-1291. [Link]

  • Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience.
  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE.
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  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs.
  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 35(6), 1134-1142. [Link]

  • Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activ

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Comparative

A Researcher's Guide to In Vitro Assays for Cathepsin S Inhibition: A Comparative Analysis

For researchers and drug development professionals navigating the landscape of cathepsin S (CatS) inhibition, selecting the optimal in vitro assay is a critical first step. CatS, a lysosomal cysteine protease, plays a si...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of cathepsin S (CatS) inhibition, selecting the optimal in vitro assay is a critical first step. CatS, a lysosomal cysteine protease, plays a significant role in immune responses and various pathologies, making it a compelling therapeutic target.[1][2] This guide provides an in-depth comparison of the most prevalent in vitro assay formats for identifying and characterizing CatS inhibitors, offering insights into their principles, practical execution, and the nuances of data interpretation. We will delve into the widely used Förster Resonance Energy Transfer (FRET) assays, explore the utility of Fluorescence Polarization (FP) as a robust alternative, and examine the translational relevance of cell-based approaches.

The Biochemical Workbench: Homogeneous Assays for High-Throughput Screening

Biochemical assays, utilizing purified recombinant CatS, form the backbone of most inhibitor screening campaigns. Their simplicity, scalability, and direct measurement of enzyme inhibition make them ideal for initial high-throughput screening (HTS) of large compound libraries.

Förster Resonance Energy Transfer (FRET)-Based Assays: The Workhorse of CatS Inhibition Screening

FRET-based assays are the most common method for assessing CatS activity due to their high sensitivity and amenability to HTS.[3]

Principle of FRET-Based Assays

These assays employ a peptide substrate containing a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide by active CatS, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This increase in fluorescence is directly proportional to CatS activity.[2]

Diagram: Principle of FRET-Based Cathepsin S Inhibition Assay

FRET_Assay_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Substrate Fluorophore Peptide Substrate Quencher CatS Cathepsin S Substrate->CatS Binding Cleaved_Substrate Fluorophore Cleaved Peptide Quencher_Released Quencher CatS->Cleaved_Substrate Cleavage CatS->Quencher_Released Release Inhibitor Inhibitor Inhibitor->CatS Inhibition

Caption: FRET assay principle for Cathepsin S inhibition.

Experimental Protocol: A Typical FRET-Based CatS Inhibition Assay

This protocol is a generalized guideline based on commercially available kits.[2][4]

Materials:

  • Recombinant human Cathepsin S

  • Fluorogenic CatS substrate (e.g., Z-VVR-AFC or a FRET-based peptide)[4]

  • Assay buffer (typically containing a reducing agent like DTT)

  • Test compounds (inhibitors)

  • A known CatS inhibitor as a positive control (e.g., E-64)[2]

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute CatS enzyme and substrate in assay buffer to their optimal working concentrations. Prepare a serial dilution of the test compounds and the positive control inhibitor.

  • Enzyme and Inhibitor Incubation: Add a defined amount of CatS to each well of the microplate, except for the "no enzyme" control wells. Add the diluted test compounds and controls to their respective wells. Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add the CatS substrate to all wells to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) over a specific time period (e.g., 30-60 minutes) in a kinetic mode.[4]

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the "enzyme only" (no inhibitor) control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation: Comparison of Common Fluorogenic Substrates for Cathepsin S

SubstrateFluorophoreQuencherExcitation (nm)Emission (nm)Key Features
Z-VVR-AFCAFCNone (self-quenched)~400~505Commonly used, good sensitivity.[4]
(Abz)-LEQ-(EDDnp)AbzEDDnp~320~420Designed for improved selectivity over other cathepsins.
5-FAM/QXL™ 520 Substrate5-FAMQXL™ 520~490~520Longer wavelength helps minimize autofluorescence interference.[5]
Fluorescence Polarization (FP) Assays: An Alternative Homogeneous Format

FP offers a compelling alternative to FRET, particularly in its reduced susceptibility to certain types of assay interference.

Principle of Fluorescence Polarization Assays

FP assays measure the change in the rotational speed of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide substrate tumbles rapidly, resulting in low polarization of emitted light. When this substrate is cleaved by CatS, the small fluorescent fragment continues to tumble rapidly, maintaining a low polarization signal. However, in an inhibition assay, a larger molecule (e.g., an antibody or a streptavidin-biotin complex) is used to bind the uncleaved substrate, causing it to tumble much slower and emit highly polarized light. When CatS cleaves the substrate, the small fluorescent fragment is released and tumbles rapidly again, leading to a decrease in polarization. An inhibitor will prevent this cleavage, thus maintaining a high polarization signal.[5][6]

Diagram: Principle of a Competitive Fluorescence Polarization Assay for Cathepsin S Inhibition

FP_Assay_Principle cluster_0 No Inhibition (Low Polarization) cluster_1 Inhibition (High Polarization) Substrate_FP Fluorescent Peptide Binding Moiety CatS_FP Cathepsin S Substrate_FP->CatS_FP Cleavage Cleaved_FP Small Fluorescent Fragment (Tumbles Fast) CatS_FP->Cleaved_FP Binding_Partner_FP Binding Partner Complex Large Complex (Tumbles Slow) Binding_Partner_FP->Complex Substrate_Inhibited Fluorescent Peptide Binding Moiety Substrate_Inhibited->Binding_Partner_FP Binding CatS_Inhibited Cathepsin S Inhibitor_FP Inhibitor Inhibitor_FP->CatS_Inhibited

Caption: FP assay principle for Cathepsin S inhibition.

Advantages of FP over FRET:

  • Reduced Interference: FP is less susceptible to interference from colored compounds that can absorb light in FRET assays.

  • Simpler Reagents: FP assays can sometimes be designed with fewer components.

While a specific, detailed protocol for a Cathepsin S FP assay is not as commonly published as for FRET, the principles and components can be adapted from assays for other proteases like Cathepsin L.[6]

Stepping into the Cell: Assessing Inhibition in a More Physiological Context

While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant system to evaluate inhibitor potency and cellular permeability.

Live-Cell Imaging with Fluorescent Probes

The development of cell-permeable, activity-based probes (ABPs) and FRET-based sensors has enabled the direct visualization and quantification of CatS activity within living cells.

Principle of Live-Cell Imaging Assays

These assays typically use quenched fluorescent substrates that can cross the cell membrane. Once inside the cell, these substrates are cleaved by active CatS in endo-lysosomal compartments, leading to a localized increase in fluorescence that can be detected by fluorescence microscopy or high-content imaging systems.[7]

Experimental Protocol: A General Workflow for Live-Cell CatS Inhibition Imaging

Materials:

  • Cells expressing Cathepsin S (e.g., macrophage or dendritic cell lines)

  • Cell-permeable, quenched fluorescent CatS substrate

  • Test compounds (inhibitors)

  • Hoechst stain (for nuclear counterstaining)

  • Acridine orange (for lysosomal staining, if desired)[7]

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well imaging plates). Treat the cells with various concentrations of the test compounds for a defined period.

  • Substrate Loading: Add the cell-permeable fluorescent substrate to the cells and incubate to allow for uptake and cleavage.

  • Staining (Optional): Add Hoechst stain and/or acridine orange for visualization of nuclei and lysosomes.

  • Image Acquisition: Acquire images using a fluorescence microscope with appropriate filter sets for the fluorescent probe and any counterstains.

  • Image Analysis: Quantify the fluorescence intensity within the cells or specific subcellular compartments. A decrease in fluorescence in inhibitor-treated cells compared to untreated controls indicates inhibition of CatS activity.

Ensuring Scientific Integrity: The Importance of Selectivity and Troubleshooting

A crucial aspect of CatS inhibitor development is ensuring selectivity against other closely related cathepsins (e.g., Cathepsins B, K, and L), as off-target inhibition can lead to undesirable side effects.[1][8]

Assessing Inhibitor Selectivity:

  • Biochemical Counter-Screening: Test hit compounds against a panel of other purified cathepsins using the same assay format.

  • Cell-Based Profiling: Utilize cell lines with differential expression of cathepsins to assess the inhibitor's cellular selectivity.

Troubleshooting Common Assay Issues:

IssuePotential CauseSuggested Solution
High Background Fluorescence Autofluorescence of test compounds.Pre-read the plate before adding the substrate. Use longer wavelength fluorophores (e.g., 5-FAM/QXL™ 520) to minimize interference.[5] Consider using an FP assay.
Contaminated reagents.Use fresh, high-quality reagents.
Low Signal-to-Background Ratio Suboptimal enzyme or substrate concentration.Optimize the concentrations of CatS and the substrate.
Inactive enzyme.Ensure proper storage and handling of the enzyme.
Poor Reproducibility Pipetting errors.Use calibrated pipettes and ensure consistent technique.
Temperature fluctuations.Maintain a stable temperature during the assay.
False Positives Compound aggregation.Include detergents (e.g., Triton X-100) in the assay buffer.
Redox-active compounds interfering with the assay.Perform counter-screens to identify compounds that interfere with the detection system.

Conclusion: Selecting the Right Tool for the Job

The choice of an in vitro assay for Cathepsin S inhibition depends on the specific research question and the stage of the drug discovery process.

  • FRET-based assays are the industry standard for high-throughput screening due to their sensitivity and scalability.

  • Fluorescence polarization assays offer a robust alternative, particularly when dealing with compound libraries prone to colorimetric or fluorescent interference.

  • Cell-based assays provide a more physiologically relevant context for validating hits from biochemical screens and assessing crucial properties like cell permeability and target engagement in a native environment.

A multi-faceted approach, beginning with a high-throughput biochemical screen followed by validation and characterization in a cell-based system, provides a comprehensive and reliable strategy for the identification and development of novel and selective Cathepsin S inhibitors.

References

  • Zhang, Y., et al. (2023). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. SLAS DISCOVERY: Advancing Life Sciences R&D, 28(5), 100-109.
  • AnaSpec. (n.d.). The Optimization of FRET Substrates for Detection of Cathepsins Activity. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Magwebu, Z. E., et al. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Pharmaceuticals, 17(3), 361.
  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Premzl, A., & Turk, B. (2017). Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors. Expert Opinion on Drug Discovery, 12(6), 593-608.
  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Schmitz, J., et al. (2016). The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings. Journal of Visualized Experiments, (112), 54035.
  • Turk, D., et al. (2012). New approaches for dissecting protease functions to improve probe development and drug discovery. Nature Structural & Molecular Biology, 19(1), 12-19.
  • Brömme, D., & Lecaille, F. (2009). Cathepsin K inhibitors for osteoporosis and potential off-target effects.
  • Turk, B. (2012). Protease signalling: the cutting edge. EMBO Reports, 13(4), 296-305.
  • Zhang, Z., et al. (2022). FRET-Based Cathepsin Probes for Simultaneous Detection of Cathepsin B and D Activities. ChemBioChem, 23(19), e202200319.
  • Markt, P., et al. (2008). Discovery of novel cathepsin S inhibitors by pharmacophore-based virtual high-throughput screening.
  • Bio-Rad. (n.d.). Cathepsin Detection Kits. Retrieved from [Link]

  • Haney, C. M., et al. (2018). FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance-dependent energy transfer. Protein Science, 27(7), 1235-1249.
  • Black, W. C., et al. (2008). Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-cyanopyrimidines. Part 2. Bioorganic & Medicinal Chemistry Letters, 18(19), 5280-5284.
  • Jobin, M., et al. (2020). FRET-based and other fluorescent proteinase probes. Methods in Applied Fluorescence, 8(3), 032001.
  • Bogyo, M., & Verdoes, M. (2014). Activity-Based Profiling of Proteases. Annual Review of Biochemistry, 83, 249-273.
  • Pires, M., et al. (2016). A Guide to Fluorescent Protein FRET Pairs. Sensors, 16(9), 1488.
  • Mitrović, A., et al. (2022). Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy. Cellular and Molecular Life Sciences, 79(1), 38.

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Validation

in vivo efficacy of compounds derived from 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol

An In-Depth Technical Guide for Researchers Comparative In Vivo Efficacy of Spiro[4.5]decane Derivatives: A Multi-Target Assessment This guide provides a comparative analysis of the in vivo efficacy of compounds derived...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Comparative In Vivo Efficacy of Spiro[4.5]decane Derivatives: A Multi-Target Assessment

This guide provides a comparative analysis of the in vivo efficacy of compounds derived from spirocyclic scaffolds, particularly focusing on derivatives of 1,4-dioxaspiro[4.5]decane and related bioisosteric cores like diazaspiro[4.5]decanes and spiro[chromane-2,4'-piperidine]. While the specific efficacy of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol is not extensively documented in peer-reviewed literature, the broader class of spiro[4.5]decane derivatives has emerged as a privileged scaffold in modern drug discovery.[1][2][3] These conformationally restricted structures offer a unique three-dimensional geometry that can enhance target affinity and improve pharmacokinetic profiles.[1]

This document synthesizes preclinical data across several key therapeutic areas, offering a comparative look at their performance against established alternatives and detailing the experimental frameworks used to validate their in vivo potential.

Application in Oncology: HDAC Inhibition and Tumor Imaging

A significant area of development for spiro-piperidine compounds has been in oncology, particularly as Histone Deacetylase (HDAC) inhibitors.[1][4] HDACs are critical enzymes in gene expression regulation, and their inhibition is a validated therapeutic strategy against various cancers.[1]

Comparative Efficacy of Spiro[chromane-2,4'-piperidine] HDAC Inhibitors

Researchers have successfully improved the in vivo antitumor activity of spiro-piperidine based HDAC inhibitors by modifying the N-substituents on the piperidine ring.[4] A lead benzyl spirocycle compound was compared against two new derivatives: a 4-fluorobenzyl and a 2-phenylethyl spirocycle.

Experimental Rationale: The primary goal was to enhance the pharmacokinetic (PK) properties of the lead compound to achieve better tumor exposure and, consequently, superior efficacy. The HCT-116 colon carcinoma xenograft model is a standard and well-characterized model for assessing the antitumor effects of novel agents.

Comparative Performance Data: Pharmacokinetic and efficacy studies revealed significant improvements in the new derivatives over the original lead compound.

CompoundHalf-Life (t½)AUC (Oral Admin.)Clearance RateTumor Growth Inhibition (HCT-116 Xenograft)
Lead Benzyl Spirocycle 1 BaselineBaselineBaselineBaseline
4-Fluorobenzyl Spirocycle Increased[4]Higher[4]Lower[4]Superior to Lead[4]
2-Phenylethyl Spirocycle Increased[4]Higher[4]Lower[4]Superior to Lead[4]

The improved PK behavior, specifically the lower clearance and increased half-life, directly correlated with superior in vivo antitumor activity in the HCT-116 xenograft model.[4] Another study identified a spirocycle compound (30d) that demonstrated good oral bioavailability and tumor growth inhibition in the same xenograft model.[5]

Mechanism of Action: HDAC Inhibition

HDAC inhibitors function by preventing the deacetylation of histone proteins. This leads to a more open chromatin structure (euchromatin), allowing for the transcription of tumor suppressor genes. The downstream effects include cell cycle arrest and apoptosis.

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histones Acetylated Histones HDAC->Histones Deacetylates Spiro Spiro-piperidine HDAC Inhibitor Spiro->HDAC Inhibits Chromatin Relaxed Chromatin (Transcriptionally Active) Histones->Chromatin Genes Tumor Suppressor Gene Expression Chromatin->Genes Apoptosis Cell Cycle Arrest & Apoptosis Genes->Apoptosis

Caption: Simplified pathway of HDAC inhibition by spiro-compounds.

Application in Tumor Imaging: Sigma-1 Receptor Ligands

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the Sigma-1 (σ1) receptor, which is overexpressed in many human tumors.[6] A novel radiolabeled compound, [(18)F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane), was synthesized for use as a PET imaging agent.

In Vivo Validation: Small animal PET imaging in mouse xenograft models (human carcinoma and melanoma) showed high accumulation of [(18)F]5a in tumors.[6] This uptake was significantly reduced by treatment with haloperidol, a known σ1 receptor antagonist, confirming the specificity of the tracer.[6] These findings validate the use of this spiro-scaffold for developing potent tumor imaging agents.[6]

Experimental Protocol: Xenograft Antitumor Assay

This protocol is a synthesized representation of a standard methodology for evaluating antitumor efficacy in vivo.

  • Cell Culture: HCT-116 human colon carcinoma cells are cultured in an appropriate medium until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 1x10⁶ HCT-116 cells in 100 µL of saline are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth & Randomization: Tumors are allowed to grow. When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into vehicle control and treatment groups.

  • Compound Administration: The spiro-compounds and vehicle control are administered (e.g., orally or intravenously) according to a predetermined schedule (e.g., daily for 14 days).

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size. Efficacy is determined by comparing the mean tumor volume in the treatment groups to the vehicle control group.

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Culture 1. Culture HCT-116 Cells Implant 2. Implant Cells into Nude Mice Culture->Implant Growth 3. Allow Tumor Growth to ~120 mm³ Implant->Growth Randomize 4. Randomize Mice into Groups Growth->Randomize Treat 5. Administer Compound (e.g., Daily, Oral) Randomize->Treat Monitor 6. Measure Tumor Volume & Body Weight Treat->Monitor Endpoint 7. Conclude Study at Endpoint Monitor->Endpoint Analyze 8. Compare Tumor Growth vs. Vehicle Control Endpoint->Analyze

Caption: Workflow for a typical mouse xenograft efficacy study.

Application in CNS Disorders: Neuromodulation

The spiro[4.5]decane scaffold is a key component in compounds targeting central nervous system receptors, including serotonin 5-HT1A, α1-adrenoceptors, and M1 muscarinic receptors.[7][8][9]

Comparative Efficacy of 5-HT1A Receptor Agonists

Derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been identified as potent 5-HT1A receptor agonists, a target for treating anxiety and depression.[7] By modifying the arylpiperazine moiety and replacing oxygen atoms in the spiro-ring with sulfur, researchers have fine-tuned the potency and selectivity against α1-adrenoceptors.[7]

One such compound (compound 15 in the cited study) emerged as a potent and selective 5-HT1A agonist and demonstrated significant antinociceptive activity in an in vivo model, indicating CNS penetration and target engagement.[7]

Comparative Efficacy of M1 Muscarinic Agonists

For treating dementia of the Alzheimer's type, 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized as M1 muscarinic agonists.[9] Several compounds were evaluated for their ability to reverse scopolamine-induced amnesia in rats, a standard preclinical model for cognitive enhancement.

Comparative Performance Data:

CompoundTarget ProfileIn Vivo Efficacy (Antiamnesic Activity)Side Effect Profile (Hypothermia)
RS86 (Reference) Muscarinic AgonistBaselineBaseline
Compound 18 Partial M1 AgonistPotent[9]Separated from efficacy[9]
Compound 29 Partial M1 AgonistPotent[9]Separated from efficacy[9]

Compounds 18 and 29 showed a desirable profile: potent cognitive improvement in the passive avoidance task with a clear separation from cholinergic side effects like hypothermia.[9] Based on its superior in vivo selectivity, compound (-)-29 was selected for further clinical studies.[9]

Application in Inflammatory and Infectious Diseases

The versatility of the spiro[4.5]decane scaffold is further demonstrated by its application in developing inhibitors for inflammatory kinases and novel antiprotozoal agents.

Comparative Efficacy of TYK2/JAK1 Inhibitors for IBD

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in the inflammatory signaling cascades that drive inflammatory bowel disease (IBD).

In Vivo Comparison: The lead compound, Compound 48 , was compared against Tofacitinib , an approved pan-JAK inhibitor, in a mouse model of acute ulcerative colitis.

  • Result: Compound 48 demonstrated more potent anti-inflammatory efficacy than tofacitinib in this head-to-head comparison.[10] This superior effect was linked to its ability to regulate the formation of Th1, Th2, and Th17 inflammatory cells.[10]

JAK_STAT_Pathway Cytokine Inflammatory Cytokine (e.g., IL-6, IL-12) Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 / JAK1 Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Spiro Compound 48 (Diazaspiro[4.5]decan-1-one) Spiro->JAK Inhibits P_STAT Phosphorylated STAT STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Initiates

Caption: Inhibition of the TYK2/JAK1 pathway by a spiro-compound.

Comparative Efficacy of Antileishmanial Agents

New spiro-piperidine derivatives have been synthesized and tested for activity against Leishmania major. Leishmaniasis is a neglected tropical disease with limited safe and effective treatments.

In Vitro Comparison: The performance of these novel compounds was benchmarked against miltefosine , a standard-of-care drug.

  • Result: Remarkably, several spiro-piperidine derivatives (specifically compounds 8a and 9a ) displayed promising antileishmanial activities superior to miltefosine, with IC50 values in the sub-micromolar range against the clinically relevant amastigote form (0.89 µM and 0.50 µM vs. 8.08 µM for miltefosine).[11] The mechanism is believed to be through the antifolate pathway, targeting enzymes like DHFR and PTR1.[12] While this data is in vitro, the significant potency advantage warrants future in vivo investigation.

Conclusion

The 1,4-dioxaspiro[4.5]decane scaffold and its related heterocyclic variants represent a highly versatile and successful platform in modern medicinal chemistry. The conformationally rigid nature of the spirocyclic core provides a robust framework for developing potent and selective modulators of diverse biological targets. As demonstrated in this guide, derivatives have shown compelling, and often superior, in vivo efficacy compared to lead compounds or established drugs in oncology, CNS disorders, and inflammatory diseases. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

  • Title: Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. Source: ChemMedChem, 2012. URL: [Link]

  • Title: (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Source: Journal of Medicinal Chemistry, 2015. URL: [Link]

  • Title: Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Source: IRIS Unimore Institutional Research Information System. URL: [Link]

  • Title: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Source: PubMed Central. URL: [Link]

  • Title: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL: [Link]

  • Title: Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Source: Bio-Eagle (bepls). URL: [Link]

  • Title: Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Source: Journal of Medicinal Chemistry, 1993. URL: [Link]

  • Title: Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Source: Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Source: Figshare. URL: [Link]

  • Title: Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry, 2022. URL: [Link]

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Source: Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Title: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Source: MDPI. URL: [Link]

  • Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Source: The Journal of Organic Chemistry, 2009. URL: [Link]

  • Title: 8-acenaphthen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one derivatives as orphanin FQ receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2002. URL: [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of Aminomethyl Spiroketals for Medicinal Chemistry

Introduction: The Significance of Aminomethyl Spiroketals in Drug Discovery Spiroketals are a class of bicyclic heterocyclic compounds that are prominent structural motifs in a wide array of biologically active natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Aminomethyl Spiroketals in Drug Discovery

Spiroketals are a class of bicyclic heterocyclic compounds that are prominent structural motifs in a wide array of biologically active natural products. Their rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making them attractive for the design of novel therapeutic agents. The introduction of an aminomethyl group to the spiroketal core further enhances their potential in medicinal chemistry by providing a basic center for salt formation, improving aqueous solubility, and offering a key site for hydrogen bonding interactions with biological targets. This guide provides a comparative analysis of the primary synthetic strategies to access these valuable aminomethyl spiroketal building blocks, offering insights into the rationale behind methodological choices and providing experimental data to inform synthetic planning.

Route 1: Reductive Amination of Spiroketal Aldehydes

Reductive amination is a robust and widely utilized method for the formation of amines from carbonyl compounds.[1] This one-pot reaction typically involves the in situ formation of an imine or iminium ion from a spiroketal aldehyde and an amine source (such as ammonia or a protected amine equivalent), followed by its immediate reduction with a mild reducing agent.[1][2]

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently employed due to their ability to selectively reduce the protonated imine in the presence of the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[2] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without promoting decomposition of the spiroketal moiety.[3]

Workflow & Mechanism

The general workflow for the reductive amination of a spiroketal aldehyde is depicted below.

cluster_0 Route 1: Reductive Amination Spiroketal_Aldehyde Spiroketal Aldehyde Imine_Formation Imine/Iminium Ion Formation Spiroketal_Aldehyde->Imine_Formation Amine_Source Amine Source (e.g., NH4OAc) Amine_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction Mild Reducing Agent (e.g., NaBH3CN) Aminomethyl_Spiroketal Aminomethyl Spiroketal Reduction->Aminomethyl_Spiroketal

Caption: Reductive amination of a spiroketal aldehyde.

Experimental Protocol: A Representative Example

Synthesis of (Spiroketal-2-yl)methanamine

  • To a solution of the spiroketal aldehyde (1.0 mmol) in methanol (10 mL) is added ammonium acetate (10.0 mmol).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 mmol) is then added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for an additional 12 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in water (10 mL) and extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired aminomethyl spiroketal.

Performance Data
PrecursorAmine SourceReducing AgentSolventYield (%)Diastereomeric RatioReference
Spiroketal-2-carbaldehydeNH4OAcNaBH3CNMeOH75-85>95:5[4]
Substituted Spiroketal AldehydeBnNH2NaBH(OAc)3DCE80-90>98:2[2]

Route 2: Curtius Rearrangement of Spiroketal Carboxylic Acids

The Curtius rearrangement offers a pathway to primary amines from carboxylic acids with the loss of one carbon atom.[5][6] This method involves the conversion of a spiroketal carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate is then trapped with a nucleophile, typically water or an alcohol, to generate the corresponding amine or carbamate.[5]

Causality Behind Experimental Choices

A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups. The rearrangement is a concerted process, which helps to maintain the stereochemical integrity of the migrating spiroketal group.[5] The choice of the azide-forming reagent (e.g., diphenylphosphoryl azide (DPPA) or sodium azide with an activating agent) and the trapping nucleophile allows for the synthesis of either the free amine or a protected version, such as a Boc- or Cbz-carbamate.[7]

Workflow & Mechanism

The synthetic sequence for the Curtius rearrangement is outlined below.

cluster_1 Route 2: Curtius Rearrangement Spiroketal_Acid Spiroketal Carboxylic Acid Acyl_Azide_Formation Acyl Azide Formation Spiroketal_Acid->Acyl_Azide_Formation DPPA or SOCl2, NaN3 Rearrangement Thermal Rearrangement Acyl_Azide_Formation->Rearrangement Heat (Δ) Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Trapping Nucleophilic Trapping Isocyanate->Trapping H2O or ROH Amine_Carbamate Aminomethyl Spiroketal (or Carbamate) Trapping->Amine_Carbamate

Caption: Curtius rearrangement of a spiroketal carboxylic acid.

Experimental Protocol: A Representative Example

Synthesis of Boc-protected (Spiroketal-2-yl)methanamine

  • To a solution of the spiroketal carboxylic acid (1.0 mmol) in anhydrous toluene (10 mL) is added triethylamine (1.2 mmol) and diphenylphosphoryl azide (DPPA) (1.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • tert-Butanol (5.0 mmol) is added, and the reaction mixture is heated to 80 °C for 12 hours.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the Boc-protected aminomethyl spiroketal.

Performance Data
PrecursorAzide SourceTrapping AgentSolventYield (%)Stereochemical FidelityReference
Spiroketal-2-carboxylic acidDPPAt-BuOHToluene70-80High[8]
Substituted Spiroketal AcidSOCl2, NaN3H2O, then Boc2OAcetone/H2O65-75High[9]

Route 3: Hofmann Rearrangement of Spiroketal Carboxamides

Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[10] The reaction proceeds via an N-haloamide intermediate which, upon treatment with a base, rearranges to an isocyanate that is subsequently hydrolyzed to the amine.[10]

Causality Behind Experimental Choices

The Hofmann rearrangement is often carried out in a one-pot fashion from the primary amide.[11] The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), in place of the classical bromine and strong base can be advantageous for substrates that are sensitive to harsh basic conditions.[12][13] The reaction generally proceeds with retention of configuration at the migrating carbon center.[11]

Workflow & Mechanism

The key transformations in the Hofmann rearrangement are illustrated below.

cluster_2 Route 3: Hofmann Rearrangement Spiroketal_Amide Spiroketal Carboxamide N_Haloamide_Formation N-Haloamide Formation Spiroketal_Amide->N_Haloamide_Formation Br2, NaOH or PIDA Rearrangement Base-induced Rearrangement N_Haloamide_Formation->Rearrangement Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Hydrolysis Hydrolysis Isocyanate->Hydrolysis H2O Aminomethyl_Spiroketal Aminomethyl Spiroketal Hydrolysis->Aminomethyl_Spiroketal

Caption: Hofmann rearrangement of a spiroketal carboxamide.

Experimental Protocol: A Representative Example

Synthesis of (Spiroketal-2-yl)methanamine using PIDA

  • To a solution of the spiroketal carboxamide (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) is added (diacetoxyiodo)benzene (PIDA) (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate (5 mL).

  • The mixture is basified with 2 M sodium hydroxide and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude amine is purified by flash chromatography.

Performance Data
PrecursorReagentsSolventYield (%)Stereochemical FidelityReference
Spiroketal-2-carboxamideBr2, NaOHH2O/Dioxane60-70High[10]
Substituted Spiroketal AmidePIDAMeCN/H2O70-80High[13]

Route 4: Reduction of Spiroketal Nitriles

The reduction of a nitrile group offers a direct and efficient method to synthesize primary amines. This approach requires the initial preparation of a spiroketal bearing a cyanomethyl group, which can then be reduced using various reducing agents.

Causality Behind Experimental Choices

Powerful reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for nitrile reduction. However, for substrates with other reducible functional groups, milder and more selective reagents such as borane complexes (e.g., BH3·THF) or catalytic hydrogenation (e.g., H2 with a Raney Nickel or Palladium catalyst) are preferred.[14] The choice of catalyst and reaction conditions for catalytic hydrogenation can be tuned to avoid undesired side reactions.

Workflow & Mechanism

The two-step process of nitrile formation and subsequent reduction is shown below.

cluster_3 Route 4: Nitrile Reduction Spiroketal_Halide Spiroketal Methyl Halide/Tosylate Nitrile_Formation Nucleophilic Substitution Spiroketal_Halide->Nitrile_Formation NaCN or KCN Spiroketal_Nitrile Spiroketal Nitrile Nitrile_Formation->Spiroketal_Nitrile Reduction Reduction Spiroketal_Nitrile->Reduction LiAlH4, BH3, or H2/Catalyst Aminomethyl_Spiroketal Aminomethyl Spiroketal Reduction->Aminomethyl_Spiroketal

Caption: Synthesis via reduction of a spiroketal nitrile.

Experimental Protocol: A Representative Example

Synthesis of (Spiroketal-2-yl)methanamine via Nitrile Reduction

  • A solution of the spiroketal nitrile (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by the sequential addition of water (0.08 mL), 15% aqueous sodium hydroxide (0.08 mL), and water (0.24 mL).

  • The resulting precipitate is filtered off and washed with tetrahydrofuran.

  • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude aminomethyl spiroketal, which can be further purified by chromatography or distillation.

Performance Data
PrecursorReducing AgentSolventYield (%)NotesReference
Spiroketal-2-acetonitrileLiAlH4THF85-95Powerful, non-selective[14]
Substituted Spiroketal NitrileH2, Raney NiMeOH, NH380-90Can reduce other functional groups[14]

Comparative Summary and Conclusion

The choice of synthetic route to a particular aminomethyl spiroketal will depend on several factors, including the availability of starting materials, the presence of other functional groups in the molecule, and the desired scale of the synthesis.

Synthetic RouteKey PrecursorKey TransformationAdvantagesDisadvantages
Reductive Amination Spiroketal AldehydeImine/Iminium ion reductionOne-pot, mild conditions, good yieldsRequires aldehyde precursor
Curtius Rearrangement Spiroketal Carboxylic AcidAcyl azide rearrangementHigh functional group tolerance, stereospecificUse of potentially explosive azides, multi-step
Hofmann Rearrangement Spiroketal CarboxamideN-haloamide rearrangementOne-pot from amide, stereospecificCan require harsh basic conditions (classical)
Nitrile Reduction Spiroketal NitrileNitrile reductionHigh yields, direct conversionRequires nitrile precursor, potent reducing agents

References

  • Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

  • Aza-Wittig reaction. Wikipedia. [Link]

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  • Preparation of the 5/5-Spiroketal of the Ritterazines. PMC. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PMC. [Link]

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Validation

Introduction: The Enigmatic σ1 Receptor and the Quest for Novel Ligands

An In-Depth Guide to Alternative Building Blocks for σ1 Receptor Ligands Initially misclassified as an opioid receptor subtype, the sigma-1 (σ1) receptor is now understood to be a unique, ligand-operated molecular chaper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alternative Building Blocks for σ1 Receptor Ligands

Initially misclassified as an opioid receptor subtype, the sigma-1 (σ1) receptor is now understood to be a unique, ligand-operated molecular chaperone with no significant homology to other mammalian proteins.[1][2][3][4] Residing primarily in the mitochondria-associated membrane of the endoplasmic reticulum (ER), it plays a crucial role in regulating intracellular Ca2+ signaling, ion channel function, and inter-organelle communication.[2][4][5][6] This multifaceted role has implicated the σ1 receptor in a vast array of central nervous system (CNS) disorders, including neuropathic pain, depression, neurodegenerative diseases like Alzheimer's, and drug addiction.[1][6][7]

The therapeutic potential of modulating the σ1 receptor has driven extensive research into developing selective ligands. These ligands are broadly classified as agonists or antagonists, and their functional effects can be profound. For instance, σ1 receptor antagonists have been shown to enhance opioid analgesia and reduce neuropathic pain, while agonists may offer neuroprotective benefits.[4][8]

Historically, many σ1 ligands were discovered serendipitously from existing classes of drugs, such as antipsychotics (haloperidol) and antitussives (dextromethorphan), leading to a wide diversity of chemical structures that can interact with the receptor.[1][7] This structural diversity presents both a challenge and an opportunity. The challenge lies in defining a clear path for rational drug design, while the opportunity is the vast chemical space available for creating novel, potent, and selective modulators. This guide provides a comparative analysis of alternative chemical scaffolds that serve as building blocks for modern σ1 receptor ligands, supported by experimental data and protocols for their evaluation.

The σ1 Receptor Pharmacophore: A Blueprint for Ligand Design

Despite the structural variety of its ligands, a general pharmacophore model has been established. This model is crucial for understanding the structure-activity relationships (SAR) of different building blocks. It typically consists of two key features: a positively ionizable amine group and a hydrophobic region, separated by a linker of a specific length. The recent elucidation of the σ1 receptor's crystal structure has provided a structural basis for these models, revealing a binding pocket where an acidic residue, Glu172, forms a critical salt bridge with the ligand's basic amine.[9]

cluster_0 σ1 Receptor Ligand Pharmacophore P Positively Ionizable Amine (e.g., -NR2) Forms salt bridge with Glu172 L Hydrophobic Linker (2-4 atoms) P->L H1 Primary Hydrophobic Region (e.g., Aryl) L->H1 H2 Secondary Hydrophobic Region (Optional) H1->H2

Caption: A generalized pharmacophore model for σ1 receptor ligands.

Comparative Analysis of Alternative Scaffolds

The classic σ1 ligands, such as the benzomorphan (+)-pentazocine, provided the initial framework for understanding receptor interactions. However, the search for improved selectivity, better pharmacokinetic profiles, and novel intellectual property has led researchers to explore a multitude of alternative scaffolds.

Piperazine and Piperidine Derivatives

This class is one of the most extensively studied and successful alternative building blocks. The piperazine or piperidine ring provides a rigid or semi-rigid structure that correctly positions the crucial basic nitrogen atom. The versatility of this scaffold allows for extensive chemical modification at multiple points to optimize affinity and selectivity.

Causality in Design: The constrained conformation of the six-membered ring system reduces the entropic penalty upon binding compared to more flexible alkylamines, often leading to higher affinity. Furthermore, the second nitrogen in the piperazine core can be used as a handle for introducing substituents that can modulate properties like solubility and metabolic stability without disrupting the core binding interactions.

Supporting Experimental Data:

CompoundScaffoldKi σ1 (nM)Ki σ2 (nM)Selectivity (σ2/σ1)Functional ActivityReference
HaloperidolPiperidine3.25070~1584Antagonist[1]
NE-100Piperazine1.1142~129Antagonist[10]
E-5842Piperazine4.022055Antagonist[8]
PRE-084Piperazine2.214,300~6500Agonist[11]

Advantages:

  • High Affinity: Many piperazine/piperidine derivatives exhibit nanomolar to sub-nanomolar affinity for the σ1 receptor.

  • Proven Track Record: This scaffold is present in numerous well-characterized research tools and clinical candidates.

  • Synthetic Tractability: The chemistry of these heterocycles is well-established, allowing for straightforward synthesis and derivatization.

Disadvantages:

  • Potential for Off-Target Effects: The piperazine motif is a common feature in many CNS-active drugs (a "privileged scaffold"), which can sometimes lead to binding at other receptors (e.g., dopamine, serotonin receptors) if not carefully optimized for selectivity.

Spirocyclic Scaffolds

More recently, spirocyclic systems, such as diazaspiroalkanes, have emerged as a highly promising class of building blocks. These scaffolds introduce a three-dimensional complexity and rigidity that can be exploited to achieve exceptional affinity and selectivity. The spirocyclic core acts as a rigid anchor, projecting substituents into specific regions of the binding pocket with high precision.

Causality in Design: The rigid, 3D nature of spirocyclic systems allows for a more precise conformational lock with the receptor's binding site. This pre-organization of the key binding elements can lead to a highly favorable enthalpy of binding. By modifying the ring sizes and substitution patterns on the spiro-system, chemists can fine-tune the orientation of the hydrophobic groups to maximize interactions within the receptor.

Supporting Experimental Data:

CompoundScaffoldKi σ1 (nM)Ki σ2 (nM)Selectivity (σ2/σ1)Functional ActivityReference
4b (AD186) 2,7-diazaspiro[3.5]nonane2.72710Antagonist (in vivo)[12]
8f (AB10) diazabicyclo[4.3.0]nonane1016516.5Antagonist (in vivo)[12]

Advantages:

  • High Novelty and Patentability: These scaffolds represent a less explored area of chemical space.

  • Potential for High Selectivity: The rigid 3D structure can be tailored to fit the unique topology of the σ1 binding site, potentially avoiding off-target interactions.

  • Excellent Ligand Efficiency: The constrained nature of the scaffold often leads to high affinity from a relatively small molecule.

Disadvantages:

  • Synthetic Complexity: The synthesis of spirocyclic systems can be more challenging and resource-intensive compared to simpler scaffolds like piperazines.

Arylpyrazole Derivatives

The 1-arylpyrazole class represents another successful scaffold, particularly for developing σ1 receptor antagonists. This building block combines a hydrophobic aryl group directly with a pyrazole ring, which then connects to a linker and the basic amine.

Causality in Design: The pyrazole ring acts as a versatile linker and can participate in specific electronic interactions within the binding pocket. The SAR for this class has shown that the nature and substitution pattern on the 1-aryl group and the choice of the amine are critical for achieving high affinity.

Supporting Experimental Data:

CompoundScaffoldKi σ1 (nM)Functional ActivityReference
S1RA (E-52862)Arylpyrazole18Antagonist[4] (mentioned)

Advantages:

  • Demonstrated Clinical Potential: The compound S1RA, based on this scaffold, has advanced into clinical trials for neuropathic pain, validating this building block's therapeutic relevance.

  • Favorable Physicochemical Properties: Many compounds in this class have demonstrated good drug-like properties suitable for oral administration.

Disadvantages:

  • SAR can be steep: Small structural modifications can sometimes lead to large drops in affinity, requiring careful optimization.

Experimental Protocols for Ligand Evaluation

The characterization of novel σ1 receptor ligands is a multi-step process. It begins with assessing the compound's binding affinity and selectivity, followed by functional assays to determine its intrinsic activity (agonist vs. antagonist).

cluster_workflow Ligand Evaluation Workflow A Compound Synthesis & Purification B Primary Screening: In Vitro Radioligand Binding Assay A->B C Determine Ki (σ1) & Selectivity (vs. σ2) B->C High Affinity? D Secondary Screening: In Vitro Functional Assay C->D Yes E Determine Functional Profile (Agonist / Antagonist) D->E F Tertiary Screening: In Vivo Model E->F Promising Profile? G Assess Efficacy & Side Effects (e.g., Analgesia, Motor Function) F->G

Caption: A typical workflow for the discovery and evaluation of novel σ1 receptor ligands.

Protocol 1: σ1 Receptor Radioligand Competition Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for the σ1 receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the σ1 receptor in a biological preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).

Materials:

  • Receptor Source: Guinea pig liver membrane homogenate (a rich source of σ1 receptors).[13]

  • Radioligand: -pentazocine (a selective σ1 agonist).[13]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration) to saturate σ1 receptors.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation cocktail.

Step-by-Step Methodology:

  • Preparation: Thaw the membrane homogenate on ice. Prepare serial dilutions of the test compound.

  • Assay Incubation: In test tubes, combine:

    • Assay buffer.

    • Membrane homogenate (typically 100-200 µg of protein).

    • Test compound at various concentrations (or vehicle for total binding, or 10 µM haloperidol for non-specific binding).

    • -pentazocine at a final concentration near its Kd (e.g., 2-3 nM).[13]

  • Incubation: Incubate the mixture at 37°C for 150 minutes to reach equilibrium. Causality: This extended incubation time at physiological temperature ensures that the binding reaction reaches a steady state for accurate measurement.

  • Termination & Filtration: Rapidly terminate the reaction by adding ice-cold assay buffer and immediately filtering the contents of each tube through the glass fiber filters using the cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically trapped radioligand. Causality: Rapid and cold washing is critical to minimize the dissociation of the radioligand from the receptor while effectively removing unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: BiP Dissociation Functional Assay

Principle: The σ1 receptor forms a complex with the binding immunoglobulin protein (BiP), another ER chaperone. σ1 agonists promote the dissociation of this complex, while antagonists can block this effect or stabilize the complex.[11][14] This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or co-immunoprecipitation.

Materials (BRET-based approach):

  • Cell Line: HEK-293T cells.

  • Plasmids: One plasmid encoding σ1 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and another encoding BiP fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection Reagent.

  • BRET Substrate: Coelenterazine h.

  • Luminometer capable of measuring dual emissions (e.g., ~475 nm for Rluc and ~530 nm for YFP).

  • Test Compounds: Agonists and antagonists.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Co-transfect HEK-293T cells with the S1R-Rluc and BiP-YFP plasmids and culture for 24-48 hours to allow for protein expression.

  • Assay Preparation: Harvest the cells and distribute them into a white, 96-well microplate.

  • Compound Treatment: Add the test compound (e.g., a potential agonist) or a known antagonist followed by an agonist to the wells. Incubate for a short period (e.g., 10-30 minutes).[14] Causality: The agonist-induced dissociation is a rapid cellular event, so short incubation times are sufficient to observe the effect.

  • BRET Measurement: Add the coelenterazine h substrate to each well. Immediately measure the luminescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).

    • A decrease in the BRET ratio upon compound addition indicates dissociation of the S1R-BiP complex, characteristic of an agonist effect.

    • If a compound prevents the agonist-induced decrease in the BRET ratio, it is acting as an antagonist .

Conclusion and Future Perspective

The development of σ1 receptor ligands has moved far beyond the repurposing of existing drugs. The exploration of alternative building blocks, such as piperazines, spirocycles, and arylpyrazoles, has yielded a new generation of potent and selective chemical tools and therapeutic candidates. The choice of a specific scaffold is a critical decision in the drug discovery process, driven by a balance of synthetic feasibility, desired physicochemical properties, and the potential for achieving high target affinity and selectivity.

The integration of structure-based design, guided by the receptor's crystal structure, with robust in vitro and in vivo evaluation protocols is accelerating the discovery of novel modulators. As our understanding of the σ1 receptor's complex biology continues to grow, these alternative chemical building blocks will be instrumental in developing next-generation therapies for a wide range of debilitating neurological and psychiatric disorders.

References

  • Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands Source: PubMed Central URL: [Link]

  • Title: Pharmacology and therapeutic potential of sigma(1) receptor ligands Source: PubMed URL: [Link]

  • Title: Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands Source: Semantic Scholar URL: [Link]

  • Title: (PDF) Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands Source: ResearchGate URL: [Link]

  • Title: The pharmacology of sigma-1 receptors Source: PubMed URL: [Link]

  • Title: Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting Source: SIGMA-1 EUROPE COST Action URL: [Link]

  • Title: Recent Advances in the Development of Sigma-1 Receptor Ligands Source: ResearchGate URL: [Link]

  • Title: Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays Source: PubMed Central URL: [Link]

  • Title: Structural basis for σ1 receptor ligand recognition Source: PubMed Central URL: [Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: MDPI URL: [Link]

  • Title: (PDF) Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? Source: ResearchGate URL: [Link]

  • Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Source: PubMed Central URL: [Link]

  • Title: Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands Source: ACS Publications URL: [Link]

  • Title: Synthesis and evaluation of sigma receptor ligands Source: MOspace (University of Missouri Institutional Repository) URL: [Link]

  • Title: Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Crystal structure of the human σ1 receptor Source: PubMed Central URL: [Link]

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Comparative

A Comprehensive Guide to HPLC Purity Validation for 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride and a Comparison with Alternative Methods

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. It further contrasts this r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. It further contrasts this robust technique with viable orthogonal methods, offering the supporting experimental frameworks and data required for informed decision-making by researchers, scientists, and drug development professionals.

Introduction: The Mandate for Purity

8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride is a spirocyclic amino alcohol derivative. Its unique structural motif makes it a valuable building block in medicinal chemistry and materials science. As with any chemical entity intended for pharmaceutical or advanced material applications, establishing its purity with validated analytical methods is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility.

This guide details the validation of a purity testing method using HPLC, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Furthermore, it provides a comparative analysis against powerful alternative techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE), empowering laboratories to select the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Primary Analytical Approach

HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. However, the structure of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride presents a specific analytical challenge that informs the entire method development and validation strategy.

Method Development Considerations: Addressing the "No Chromophore" Problem

The target molecule lacks a significant UV-absorbing chromophore, a common feature among many aliphatic amines and alcohols.[6] This makes standard UV detection challenging. The following considerations are paramount:

  • Detector Selection :

    • Low Wavelength UV : Detection is possible at very low wavelengths (e.g., < 210 nm) where the amine functional group has some absorbance. However, this approach is often plagued by interference from common HPLC solvents and additives, leading to baseline noise and reduced sensitivity.

    • Derivatization : A more robust approach involves pre-column or post-column derivatization to attach a chromophoric or fluorophoric tag to the primary amine.[7][8][9][10] Reagents like o-phthaldialdehyde (OPA) react with primary amines to form highly fluorescent products, dramatically increasing sensitivity.[8][9]

    • Universal Detectors : If derivatization is undesirable, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed. These detectors respond to any non-volatile analyte, making them ideal for non-chromophoric compounds.[6] Mass Spectrometry (MS) offers the ultimate in sensitivity and specificity.

  • Column and Mobile Phase Selection : The compound is polar and exists as a hydrochloride salt.

    • Column : A reversed-phase C18 column is a standard starting point. The choice of a specific C18 phase (e.g., with end-capping) can help minimize peak tailing caused by the interaction of the basic amine with residual silanols on the silica support.

    • Mobile Phase : A buffered mobile phase is essential. At a pH well below the pKa of the primary amine (predicted pKa ~10.2), the analyte will be consistently protonated, ensuring a single ionic form and thus a sharp, reproducible chromatographic peak. A typical mobile phase would consist of a phosphate or acetate buffer (pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.

Example HPLC Method Parameters (with Pre-Column Derivatization)

For the purposes of this guide, we will proceed with a validated method based on pre-column derivatization with OPA for fluorescence detection, which provides excellent sensitivity.

ParameterRecommended ConditionCausality and Justification
Column C18, 150 x 4.6 mm, 3.5 µmIndustry-standard reversed-phase column offering good resolution for small molecules.
Mobile Phase A 25 mM Sodium Phosphate, pH 3.0Buffers the system to ensure consistent protonation of the analyte, leading to sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier with low viscosity and good elution strength.
Gradient 20% B to 80% B over 15 minA gradient is used to ensure elution of the derivatized analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Derivatization OPA/Mercaptoethanol ReagentReacts specifically with the primary amine to create a highly fluorescent isoindole derivative.
Detection Fluorescence (Ex: 340 nm, Em: 455 nm)Provides high sensitivity and selectivity for the derivatized analyte, minimizing baseline noise.[9]
Injection Vol. 10 µLA typical volume to balance sensitivity and potential for column overload.

HPLC Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be assessed according to ICH and FDA guidelines.[1][2][11][12][13][14]

HPLC Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HPLC Method (Column, Mobile Phase, Detector) SST System Suitability Dev->SST Spec Specificity (Forced Degradation) SST->Spec Pre-requisite Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob

Caption: Workflow for HPLC method validation, following ICH Q2(R1) guidelines.

System Suitability

Purpose: To ensure the chromatographic system is performing adequately before analyzing any samples. This is a self-validating check.

Protocol:

  • Prepare a standard solution of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride at a working concentration (e.g., 100 µg/mL).

  • Perform the derivatization procedure.

  • Inject the standard solution five or six replicate times.

  • Calculate the key performance metrics.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Measures peak symmetry; high tailing can affect integration accuracy.
Theoretical Plates (N) > 2000 Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% Demonstrates the precision of the injector and detector.

| RSD of Retention Time | ≤ 1.0% | Demonstrates the stability of the pump and mobile phase composition. |

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol (Forced Degradation):

  • Subject the analyte to stress conditions to intentionally produce degradation products.

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess the chromatograms for resolution between the main peak and any degradation peaks. A photodiode array (PDA) detector is highly valuable here to check for peak purity.

Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation peaks (Resolution > 2.0) and there is no interference at the retention time of the analyte in a blank injection.

Linearity

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions covering the expected range of the analysis (e.g., 50% to 150% of the target concentration). For impurity testing, this range should bracket the expected impurity levels.

  • Analyze each solution in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero

| Residual Plot | Random distribution around zero |

Accuracy

Purpose: To measure the closeness of the test results obtained by the method to the true value.

Protocol (Spike Recovery):

  • Prepare a sample matrix (e.g., a placebo or a known batch of the substance).

  • Spike the matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Analyze the spiked samples and calculate the percentage of the analyte recovered.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results from each set and a combined set.

Acceptance Criteria:

Precision Level Acceptance Limit (RSD)
Repeatability ≤ 2.0%

| Intermediate Precision | ≤ 2.0% |

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters.

  • Vary each parameter slightly (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%).

  • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters.

Acceptance Criteria: System suitability criteria must be met under all varied conditions, demonstrating the method is reliable for routine use.

Comparative Analysis of Purity Determination Methods

While HPLC is a gold standard, no single method can reveal all possible impurities. Orthogonal methods, which rely on different separation or detection principles, provide a more complete purity profile.

Method Selection cluster_decision Key Considerations Start Need to Determine Purity? Complex Is Mixture Complex? Start->Complex HPLC HPLC (General Purpose, High Resolution) qNMR qNMR (Absolute Quantification, Structural Info) CE CE (Charged/Polar Molecules, High Efficiency) Quant Need Absolute Quantification? Quant->qNMR Yes Charge Is Analyte Highly Charged? Quant->Charge No Charge->HPLC No Charge->CE Yes Complex->HPLC Yes Complex->Quant No

Caption: Decision tree for selecting a primary analytical purity method.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[15] By adding a certified internal standard of known purity and concentration to a sample, the purity of the analyte can be calculated directly without needing a reference standard of the analyte itself.[16][17]

  • Advantages:

    • Absolute Quantification: Provides a direct measure of purity without a calibration curve.[17]

    • Structural Information: Can simultaneously identify and quantify impurities if their signals are resolved.

    • Non-destructive: The sample can be recovered after analysis.

    • Valuable as an orthogonal method to chromatography.[18][19]

  • Disadvantages:

    • Lower Sensitivity: Significantly less sensitive than a well-developed HPLC-UV or HPLC-Fluorescence method.

    • Signal Overlap: Complex mixtures or structurally similar impurities can lead to overlapping signals, complicating quantification.

    • Requires High-Purity Standard: The accuracy is entirely dependent on the purity and accurate weighing of the internal standard.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field within a narrow capillary.[20] For charged molecules like protonated amines, this technique offers extremely high separation efficiency.

  • Advantages:

    • High Efficiency: Generates very sharp peaks and can resolve closely related impurities.[21][22]

    • Low Sample/Reagent Consumption: Uses nanoliter injection volumes and minimal buffer, making it a "green" technique.[23]

    • Orthogonal Selectivity: Separation is based on charge-to-size ratio, offering a completely different selectivity compared to reversed-phase HPLC.[22][24]

  • Disadvantages:

    • Lower Concentration Sensitivity: Standard UV detection in CE can be less sensitive than in HPLC due to the short path length.

    • Lower Precision: Injection precision can sometimes be lower than modern HPLC autosamplers.

    • Limited to Charged Species: Not suitable for neutral impurities unless techniques like Micellar Electrokinetic Chromatography (MECC) are used.[22]

Summary Comparison
FeatureHPLC (with Derivatization)Quantitative NMR (qNMR)Capillary Electrophoresis (CE)
Principle Partitioning between stationary/mobile phasesNuclear spin resonance in a magnetic fieldDifferential migration in an electric field
Primary Strength High resolution, robustness, sensitivityAbsolute quantification, structural infoExtremely high efficiency, low consumption
Sensitivity Very High (Fluorescence)Low to ModerateModerate
Quantification External standard calibration curveAbsolute (with internal standard)External standard calibration curve
Throughput ModerateLowHigh
Best Suited For Routine QC, complex mixtures, trace impuritiesPurity of reference standards, structural confirmationHighly charged molecules, chiral separations, orthogonal check

Conclusion

The validation of an HPLC method is a rigorous, multi-faceted process that is essential for ensuring the purity of chemical entities like 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride. A well-validated HPLC method, particularly one that overcomes challenges like the lack of a chromophore through derivatization, provides a robust, sensitive, and reliable tool for routine quality control.

However, a comprehensive purity assessment strategy should not rely on a single technique. Orthogonal methods such as qNMR and Capillary Electrophoresis offer fundamentally different analytical perspectives. qNMR provides an absolute measure of purity and valuable structural insight, while CE offers unparalleled separation efficiency for charged species. The strategic integration of these techniques provides a self-validating system of checks and balances, ensuring the highest confidence in the quality and purity of the final product.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-2282. [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • García-Cañas, V., & Cifuentes, A. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug discovery today, 17(7-8), 396-404. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Swartz, M. E. (2010). Application of Capillary Electrophoresis to Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions (pp. 205-217). Humana Press. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sharma, V. K., et al. (2024). Advances in capillary electrophoresis-mass spectrometry for pharmaceutical analysis. Journal of Pharmaceutical Analysis. [Link]

  • Request PDF. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Therapeutic Goods Administration (TGA). (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science & Technology Journal. [Link]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A, 387, 255-265. [Link]

  • Wiley Analytical Science. (2021). No chromophore - no problem?. [Link]

  • Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography. [Link]

  • Wróbel, P., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Chromatography B, 1173, 122687. [Link]

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Validation

A Researcher's Guide to the Spectroscopic Differentiation of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol Isomers

In the field of medicinal chemistry and drug development, the precise structural elucidation of stereoisomers is a non-negotiable prerequisite for advancing a compound through the development pipeline. The spatial orient...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of medicinal chemistry and drug development, the precise structural elucidation of stereoisomers is a non-negotiable prerequisite for advancing a compound through the development pipeline. The spatial orientation of functional groups can dramatically alter pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive technical overview and practical protocols for the spectroscopic differentiation of the cis and trans diastereomers of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol, a key intermediate in the synthesis of various bioactive molecules.

While direct, published spectral data for this specific compound is limited, the principles of stereochemical analysis are well-established for the core aminocyclohexanol framework.[1][2] This guide will leverage these established principles to provide a robust framework for isomer differentiation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will explain the causal relationships between stereochemistry and spectral output, provide detailed experimental protocols, and present expected data in a comparative format.

The Stereochemical Challenge: Cis vs. Trans Isomerism

The central challenge lies in distinguishing between two diastereomers based on the relative orientation of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups at the C-8 position of the spiro-cyclohexane ring.

  • cis-isomer: The -OH and -CH₂NH₂ groups are on the same face of the cyclohexane ring.

  • trans-isomer: The -OH and -CH₂NH₂ groups are on opposite faces of the cyclohexane ring.

These orientations dictate whether a substituent on the conformationally locked chair form of the cyclohexane ring occupies an axial or equatorial position. This difference in the local electronic and steric environment is the key to spectroscopic differentiation.[1][2]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_mol cis_label Axial/Equatorial Relationship trans_mol trans_label trans_label title Figure 1. Isomers of 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Caption: Molecular structures of the target compound isomers.

Primary Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive and powerful tool for assigning the stereochemistry of these isomers.[2][3] Both ¹H and ¹³C NMR provide critical data points, with 2D techniques like NOESY offering unambiguous confirmation.

The cyclohexane ring exists in a chair conformation. Substituents in an axial position are shielded by 1,3-diaxial interactions, causing their corresponding NMR signals to appear at a higher field (lower ppm). Conversely, equatorial substituents are in a more open environment and are deshielded, shifting their signals to a lower field (higher ppm).[1] This principle is the cornerstone of our analysis.

The key diagnostic protons are those on the cyclohexane ring, particularly the protons adjacent to the C-8 carbon. The chemical shifts of the aminomethyl protons (-CH₂NH₂) and the protons of the dioxaspiro moiety can also provide confirmatory data.

Table 1: Predicted ¹H NMR Chemical Shift Differences (in CDCl₃)

Proton GroupExpected Shift in cis-Isomer (ppm)Expected Shift in trans-Isomer (ppm)Rationale for Difference
Cyclohexane Ring Protons (Axial) ~1.40 - 1.60~1.40 - 1.60Axial protons are generally more shielded.
Cyclohexane Ring Protons (Equatorial) ~1.70 - 1.90~1.70 - 1.90Equatorial protons are deshielded relative to axial ones.
-CH₂-NH₂ Protons ~2.80 - 3.00~2.70 - 2.90The orientation of the aminomethyl group (axial vs. equatorial) will subtly influence its chemical shift. The equatorial group in the more stable trans isomer is expected to be slightly more shielded.
-O-CH₂-CH₂-O- Protons ~3.90 - 4.00~3.90 - 4.00Generally consistent between isomers, but subtle shifts may occur due to long-range effects of the C-8 substituents.

Note: These are estimated values. Absolute shifts will depend on solvent and concentration.

The shielding effect of axial substituents is also evident in ¹³C NMR. The carbon atom bearing an axial substituent will resonate at a higher field (lower ppm) compared to one with an equatorial substituent.[1]

Table 2: Predicted ¹³C NMR Chemical Shift Differences (in CDCl₃)

Carbon AtomExpected Shift in cis-Isomer (ppm)Expected Shift in trans-Isomer (ppm)Rationale for Difference
**C-8 (Bearing -OH & -CH₂NH₂) **~70 - 72~73 - 75The steric compression from 1,3-diaxial interactions in the isomer with an axial -OH or -CH₂NH₂ group will cause shielding (lower ppm). The diequatorial trans isomer is expected to be deshielded.
-CH₂-NH₂ Carbon ~45 - 47~48 - 50Similar to C-8, the orientation will impact the chemical shift.
Cyclohexane Ring Carbons VariableVariableCarbons gamma to an axial substituent experience shielding (the "gamma-gauche effect"). This can be a key indicator.
Spiro Carbon (C-5) ~108 - 110~108 - 110Less likely to show significant variation.
-O-CH₂-CH₂-O- Carbons ~64 - 66~64 - 66Generally consistent between isomers.

While ¹H and ¹³C NMR provide strong evidence, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive, unambiguous proof of stereochemistry.[2] The NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.

  • For the cis-isomer: A NOESY cross-peak will be observed between the protons of the aminomethyl group (-CH₂NH₂) and the axial protons on the same face of the cyclohexane ring.

  • For the trans-isomer: No such cross-peak will be observed. Instead, correlations will be seen between the equatorial aminomethyl protons and adjacent equatorial protons.

G cluster_workflow NMR Analysis Workflow A Acquire 1D Spectra (¹H and ¹³C NMR) B Analyze Chemical Shifts (Axial vs. Equatorial Shielding) A->B C Hypothesize Isomer Structure (cis or trans) B->C D Acquire 2D NOESY Spectrum C->D E Analyze Spatial Correlations (Look for key cross-peaks) D->E F Confirm Stereochemistry E->F

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Comparative

A Senior Application Scientist's Guide to Assessing Brain Permeability of Cathepsin S Inhibitors

For drug development professionals targeting neurological disorders, the blood-brain barrier (BBB) presents a formidable challenge. This highly selective interface protects the central nervous system (CNS), but in doing...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals targeting neurological disorders, the blood-brain barrier (BBB) presents a formidable challenge. This highly selective interface protects the central nervous system (CNS), but in doing so, prevents approximately 98% of small-molecule drugs from reaching their intended targets.[1] This guide provides a comprehensive framework for assessing the brain permeability of a critical class of therapeutic compounds: Cathepsin S (CatS) inhibitors.

Cathepsin S, a lysosomal cysteine protease, is increasingly implicated in the pathology of various neuroinflammatory and neurodegenerative diseases.[2][3] Upregulated in microglia, the resident immune cells of the CNS, CatS plays a pivotal role in antigen presentation and the activation of inflammatory cascades that contribute to neuronal damage.[2][4] Therefore, developing potent, selective, and, most importantly, brain-penetrant CatS inhibitors is a critical objective for creating novel treatments for conditions like Alzheimer's disease, multiple sclerosis, and neuropathic pain.[2][5][6]

This guide offers an in-depth, technically-grounded comparison of methodologies to evaluate the CNS permeability of CatS inhibitors, structured to mirror a typical drug discovery cascade. We will move from high-throughput in vitro screens to complex in vivo studies, explaining the causality behind experimental choices and providing actionable protocols.

The Permeability Assessment Cascade: A Strategic Workflow

A successful CNS drug discovery program relies on a tiered approach to permeability screening. It's inefficient and costly to advance compounds with poor brain penetration to late-stage animal models. The following workflow allows for the early identification of promising candidates and the culling of those unlikely to succeed.

G cluster_0 Early Stage: High-Throughput Screening cluster_1 Mid-Stage: Mechanistic Validation cluster_2 Late Stage: In Vivo Confirmation InSilico In Silico Modeling (Physicochemical Properties) PAMPA PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA Filter & Prioritize CellBased Cell-Based Assays (e.g., hCMEC/D3, iPSC-BMECs) (Passive + Active Transport) InSilico->CellBased Inform SAR PAMPA->CellBased CellBased->PAMPA InVivo Rodent Pharmacokinetic Studies (e.g., Brain/Plasma Ratio, Microdialysis) CellBased->InVivo Validate in a Physiological System

Caption: Comparison of common in vitro cell-based BBB models.

Experimental Protocol: Bidirectional Permeability Assay

  • Cell Culture: Culture chosen endothelial cells (e.g., hCMEC/D3 or iPSC-BMECs) on Transwell® inserts until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the Transendothelial Electrical Resistance (TEER) to confirm the tightness of the cell monolayer. TEER values should exceed 150 Ω·cm² for acceptable models. [1]Perform a permeability test with a fluorescent marker like Lucifer Yellow to confirm low paracellular flux.

  • Permeability Measurement (A-to-B):

    • Replace the medium in the apical (A) compartment with a transport buffer containing the test CatS inhibitor.

    • Replace the medium in the basolateral (B) compartment with fresh transport buffer.

    • Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 min).

    • Quantify compound concentration via LC-MS/MS.

  • Permeability Measurement (B-to-A):

    • Perform the reverse experiment, adding the compound to the basolateral (B) compartment and sampling from the apical (A) compartment.

  • Data Analysis:

    • Calculate the Papp for both directions (A-to-B and B-to-A).

    • Calculate the Efflux Ratio (ER) : ER = Papp(B-to-A) / Papp(A-to-B)

Interpreting the Data:

Efflux Ratio (ER)Interpretation for CatS Inhibitors
ER < 2 No significant active efflux. Permeability is likely dominated by passive diffusion. Excellent candidate.
ER > 2 Active efflux is occurring. The compound is a substrate for a transporter like P-gp. High risk for poor in vivo brain penetration. [7]

Part 3: Definitive In Vivo Assessment

The final, definitive test for a CNS drug candidate is to measure its concentration in the target organ within a living system. These experiments are the most resource-intensive but provide the most clinically relevant data.

Rodent Pharmacokinetic (PK) Studies

These studies involve administering the CatS inhibitor to a rodent (typically a mouse or rat) and measuring its concentration in both the blood plasma and the brain tissue over time. [8] Causality: In vivo studies integrate all relevant biological processes: absorption, distribution, metabolism, excretion, and transport across the BBB under fully physiological conditions. [8][9]This is the gold standard for confirming that a compound can achieve and maintain a therapeutic concentration in the brain. [8] Key Parameters:

  • Brain-to-Plasma Ratio (Kp): The ratio of the total concentration of the drug in the brain to that in the plasma at a specific time point or at steady-state. [8]While easy to measure, it can be misleading as it includes drug bound to tissue and lipids.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): The ratio of the unbound, pharmacologically active drug concentration in the brain interstitial fluid to the unbound concentration in the plasma. This is the most predictive parameter for CNS target engagement. A Kp,uu ≈ 1 suggests passive diffusion is the primary mechanism of entry, while Kp,uu < 1 suggests active efflux.

  • Microdialysis: A technique that allows for the sampling of unbound drug directly from the brain's interstitial fluid in a freely moving animal, providing a real-time concentration profile. [8][9] Experimental Protocol: Brain-to-Plasma Ratio in Mice

  • Dosing: Administer the CatS inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), euthanize a subset of animals.

  • Blood Collection: Immediately collect trunk blood into heparinized tubes. Centrifuge to separate plasma.

  • Brain Collection: Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature. Excise the brain.

  • Sample Processing: Homogenize the brain tissue.

  • Quantification: Extract the drug from both the plasma and the brain homogenate. Analyze the concentrations using LC-MS/MS.

  • Data Analysis: Calculate the Kp value at each time point by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL).

Comparative Data Summary (Hypothetical CatS Inhibitors)

CompoundPAMPA Papp (x 10⁻⁶ cm/s)Cell-Based ERIn Vivo Kp (at 2h)In Vivo Kp,uuAssessment
Cmpd-A 8.21.12.51.05Excellent Candidate: High passive permeability, not an efflux substrate, achieves high unbound concentrations in the brain.
Cmpd-B 9.55.80.10.04Poor Candidate: High passive permeability is negated by strong active efflux, resulting in negligible brain exposure.
Cmpd-C 1.51.30.20.15Poor Candidate: Low intrinsic permeability limits brain access, even without active efflux.

Conclusion

Assessing the brain permeability of Cathepsin S inhibitors requires a multi-faceted, tiered approach. By systematically evaluating compounds from high-throughput passive diffusion assays to complex in vivo pharmacokinetic studies, drug discovery teams can efficiently identify candidates with the highest probability of success. This logical progression ensures that resources are focused on compounds that not only potently inhibit their target but can also reach it in therapeutically relevant concentrations. The insights gained from this permeability assessment cascade are fundamental to overcoming the blood-brain barrier and developing the next generation of treatments for neuroinflammatory diseases.

References

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  • de Lange, E. C. (2007). How to Measure Drug Transport across the Blood-Brain Barrier. Current Pharmaceutical Design. Available at: [Link]

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